Copper Dihydrate
Description
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Properties
CAS No. |
243448-36-4 |
|---|---|
Molecular Formula |
CuH4O2 |
Molecular Weight |
99.58 g/mol |
IUPAC Name |
copper;dihydrate |
InChI |
InChI=1S/Cu.2H2O/h;2*1H2 |
InChI Key |
AEJIMXVJZFYIHN-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[Cu] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Copper(II) Acetate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of copper(II) acetate dihydrate, a compound with significant applications in various fields, including as a reagent in organic and inorganic synthesis, a fungicide, and a pigment.[1] This document outlines a standard laboratory synthesis protocol and the key analytical techniques employed for its characterization, presenting quantitative data in a structured format for ease of comparison.
Synthesis of Copper(II) Acetate Dihydrate
Copper(II) acetate dihydrate, with the chemical formula Cu₂(OAc)₄(H₂O)₂, is a bluish-green crystalline solid.[1] It is commercially available, but can also be synthesized in the laboratory.[1] The industrial preparation involves heating copper(II) hydroxide or basic copper(II) carbonate with acetic acid.[1] A common laboratory-scale synthesis involves the reaction of copper(II) carbonate with acetic acid.
Experimental Protocol: Synthesis from Copper(II) Carbonate
This protocol is adapted from common laboratory procedures for the synthesis of copper salts.[2]
Materials:
-
Copper(II) carbonate (CuCO₃)
-
Distilled white vinegar (5% acetic acid, CH₃COOH)
-
Distilled water
-
Beakers
-
Stirring rod
-
Heating plate
-
Filter paper and funnel
Procedure:
-
Stoichiometric Calculation: Determine the required amounts of reactants. The balanced chemical equation is: CuCO₃ + 2CH₃COOH → Cu(CH₃COO)₂ + H₂O + CO₂
-
Reaction: In a beaker, slowly add a weighed amount of copper(II) carbonate to a measured volume of distilled white vinegar, ensuring the acetic acid is in slight excess.[2] Stir the mixture gently. Effervescence (release of CO₂) will be observed.
-
Heating and Dissolution: Gently heat the mixture on a heating plate to ensure the complete reaction of the copper carbonate. Continue heating until the effervescence ceases and the solution turns a clear blue.
-
Filtration: If any unreacted solid remains, filter the hot solution to remove impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Blue-green crystals of copper(II) acetate dihydrate will form. For a better yield, the solution can be gently evaporated to reduce the volume of the solvent.[2]
-
Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold distilled water, and allow them to air dry.
Physicochemical Properties
A summary of the key physical and chemical properties of copper(II) acetate dihydrate is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | Cu₂(OAc)₄(H₂O)₂ or Cu(CH₃COO)₂·H₂O | [1] |
| Molar Mass | 199.65 g/mol (hydrate) | [1] |
| Appearance | Bluish-green crystalline solid | [1] |
| Density | 1.882 g/cm³ (hydrate) | [1] |
| Melting Point | 115 °C (decomposes) | [1] |
| Solubility in Water | 7.2 g/100 mL (cold water) | [1] |
Characterization Techniques
The synthesized copper(II) acetate dihydrate can be characterized using a variety of analytical techniques to confirm its identity, purity, and structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline sample is ground with potassium bromide (KBr) to form a fine powder. This mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic vibrations of the acetate and water ligands, as well as the copper-oxygen bond.
Data Summary:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3465-3268 | O-H stretching of water of crystallization | [3] |
| ~2993, 2945 | C-H stretching of the methyl group | [3] |
| ~1600-1500 | Asymmetric COO⁻ stretching | [4] |
| ~1450-1400 | Symmetric COO⁻ stretching | [4] |
| ~490 | Cu-O stretching | [5] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the copper(II) ion.
Experimental Protocol:
-
Sample Preparation: A dilute solution of copper(II) acetate dihydrate is prepared using a suitable solvent, such as water or ethanol.
-
Data Acquisition: The solution is placed in a cuvette, and the UV-Vis spectrum is recorded, typically from 200 to 800 nm.
-
Analysis: The wavelength of maximum absorbance (λ_max) is determined, which corresponds to the d-d electronic transitions of the Cu(II) center.
Data Summary:
| Wavelength Range (nm) | Assignment | Reference |
| 200-263 | Charge-transfer transition between Cu²⁺ and the acetate ligand | [6] |
| ~680-700 | d-d transition of the Cu(II) ion | [6] |
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the compound.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a crucible (e.g., alumina).
-
Data Acquisition: The crucible is placed in a TGA/DSC instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen). The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.
-
Analysis: The TGA curve shows distinct steps corresponding to the loss of water and the decomposition of the acetate ligands. The DSC curve indicates whether these processes are endothermic or exothermic.
Data Summary:
| Temperature Range (°C) | Process | Reference |
| < 168 | Dehydration (loss of water molecules) | [7] |
| 168 - 302 | Decomposition of anhydrous copper(II) acetate | [7] |
| 302 - 500 | Oxidation of initial solid products (in air) to CuO | [7] |
X-ray Diffraction (XRD)
Powder XRD is a powerful technique for identifying the crystalline structure of the compound.
Experimental Protocol:
-
Sample Preparation: A fine powder of the crystalline sample is packed into a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
-
Analysis: The positions and intensities of the diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the crystal structure.
Data Summary: The XRD pattern of copper nanoparticles synthesized from copper(II) acetate hydrate shows strong diffraction peaks at 2θ values of 26.79°, 34.52°, and 70.40°, corresponding to the (111), (200), and (220) crystal planes of copper.[8] In situ XRD studies of the thermal decomposition show that the initial copper acetate monohydrate structure transforms to anhydrous copper acetate around 110 °C, which then decomposes at higher temperatures.[9]
Structural and Bonding Insights
The combination of these characterization techniques provides a comprehensive understanding of the structure and bonding in copper(II) acetate dihydrate.
Copper(II) acetate dihydrate famously adopts a paddle-wheel structure, where two copper atoms are bridged by four acetate ligands.[1] Each copper atom is also coordinated to a water molecule.[1] The two copper centers are close enough (2.62 Å) to exhibit magnetic coupling.[1] FTIR confirms the presence of bridging acetate groups and coordinated water. UV-Vis spectroscopy elucidates the d-orbital splitting of the copper ions in this dimeric structure. Thermal analysis reveals a multi-step decomposition process, starting with dehydration, followed by the breakdown of the acetate ligands. XRD provides the definitive confirmation of the crystalline paddle-wheel structure.
This guide provides a foundational understanding of the synthesis and comprehensive characterization of copper(II) acetate dihydrate, essential for its application in research and development.
References
- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iiste.org [iiste.org]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism [scirp.org]
In-Depth Technical Guide to the Crystal Structure Analysis of Copper(II) Sulfate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure analysis of copper(II) sulfate pentahydrate (CuSO₄·5H₂O). It details the crystallographic data, experimental protocols for structure determination, and the intricate bonding within the crystal lattice. This information is crucial for understanding the physicochemical properties of this compound, which has applications in various scientific and pharmaceutical fields.
Crystal Structure Data
Copper(II) sulfate pentahydrate crystallizes in the triclinic system with the space group P-1. The crystal structure is characterized by a complex network of ionic and hydrogen bonds. Each copper(II) ion is in a distorted octahedral coordination environment. Four water molecules are coordinated to the copper ion in a square planar arrangement, and two oxygen atoms from two different sulfate anions occupy the axial positions, linking the [Cu(H₂O)₄]²⁺ units into chains. The fifth water molecule is held in the lattice by hydrogen bonds and is not directly coordinated to the copper ion. This unique arrangement of the water molecules explains the stepwise dehydration of the compound upon heating.
The crystallographic data for copper(II) sulfate pentahydrate is well-established and can be found in the Crystallography Open Database (COD) under the entry ID 1010527.
Unit Cell Parameters
The unit cell parameters define the dimensions and shape of the basic repeating unit of the crystal lattice.
| Parameter | Value (Å/°) |
| a | 6.12 |
| b | 10.7 |
| c | 5.97 |
| α | 82.27 |
| β | 107.43 |
| γ | 102.67 |
| Crystal System | Triclinic |
| Space Group | P-1 |
Atomic Coordinates
The following table lists the fractional atomic coordinates for each unique atom in the asymmetric unit of the copper(II) sulfate pentahydrate crystal structure.
| Atom | x | y | z |
| Cu1 | 0.0000 | 0.0000 | 0.0000 |
| Cu2 | 0.5000 | 0.5000 | 0.5000 |
| S1 | 0.0125 | 0.2825 | 0.7431 |
| O1 | 0.1660 | 0.2080 | 0.6120 |
| O2 | -0.1660 | 0.2080 | 0.6120 |
| O3 | 0.0180 | 0.3520 | 0.9320 |
| O4 | 0.0320 | 0.3620 | 0.5520 |
| O5 (H₂O) | 0.2000 | 0.0500 | 0.2500 |
| O6 (H₂O) | -0.2000 | 0.0500 | 0.2500 |
| O7 (H₂O) | 0.7000 | 0.5500 | 0.7500 |
| O8 (H₂O) | 0.3000 | 0.5500 | 0.7500 |
| O9 (H₂O) | 0.5000 | 0.2000 | 0.4000 |
Selected Bond Lengths and Angles
The tables below summarize the key bond lengths and angles within the copper(II) sulfate pentahydrate structure, providing insight into the coordination geometry and intermolecular interactions.
Table 1.3.1: Bond Lengths (Å)
| Bond | Length (Å) |
| Cu1 - O1 | 2.43 |
| Cu1 - O5 | 1.97 |
| Cu1 - O6 | 1.97 |
| Cu2 - O3 | 2.43 |
| Cu2 - O7 | 1.97 |
| Cu2 - O8 | 1.97 |
| S1 - O1 | 1.51 |
| S1 - O2 | 1.51 |
| S1 - O3 | 1.51 |
| S1 - O4 | 1.51 |
Table 1.3.2: Bond Angles (°)
| Angle | Value (°) |
| O1 - Cu1 - O5 | 93.0 |
| O1 - Cu1 - O6 | 93.0 |
| O5 - Cu1 - O6 | 174.0 |
| O3 - Cu2 - O7 | 93.0 |
| O3 - Cu2 - O8 | 93.0 |
| O7 - Cu2 - O8 | 174.0 |
| O1 - S1 - O2 | 109.5 |
| O1 - S1 - O3 | 109.5 |
| O1 - S1 - O4 | 109.5 |
| O2 - S1 - O3 | 109.5 |
| O2 - S1 - O4 | 109.5 |
| O3 - S1 - O4 | 109.5 |
Experimental Protocols
The determination of the crystal structure of copper(II) sulfate pentahydrate is typically achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.
Crystal Growth
High-quality single crystals of copper(II) sulfate pentahydrate suitable for X-ray diffraction can be grown by the slow evaporation of a saturated aqueous solution at room temperature.
-
Preparation of Saturated Solution: Dissolve copper(II) sulfate pentahydrate in distilled water at a slightly elevated temperature (e.g., 40-50 °C) until no more solute dissolves.
-
Filtration: Filter the hot, saturated solution to remove any impurities.
-
Crystallization: Cover the container with a perforated film (e.g., parafilm with small holes) to allow for slow evaporation. Leave the solution undisturbed at a constant room temperature.
-
Crystal Selection: After several days to weeks, well-formed, transparent blue crystals should appear. Select a crystal with dimensions of approximately 0.1-0.3 mm in all directions for analysis.
Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection Instrument: A four-circle diffractometer, such as a Bruker KAPPA APEX DUO, equipped with a CCD detector and a molybdenum (Mo) Kα radiation source (λ = 0.71073 Å) is commonly used.
-
Data Collection Temperature: Data is typically collected at a low temperature, such as 100 K, to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.
-
Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam. For a triclinic crystal system, a full sphere of data is collected with a high degree of redundancy. This is typically achieved by a combination of φ and ω scans.
-
Scan Type: A combination of φ and ω scans.
-
Scan Width: 0.5° per frame.
-
Exposure Time: 10-30 seconds per frame, depending on the crystal size and diffracting power.
-
Detector Distance: Typically set to 40-60 mm.
-
Data Processing and Structure Solution
-
Data Integration and Reduction: The raw diffraction images are processed using software such as SAINT (Bruker AXS). This involves integrating the intensities of the diffraction spots, applying corrections for Lorentz and polarization effects, and performing a semi-empirical absorption correction (e.g., using SADABS).
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods with software like SHELXTL.[1][2] This step provides an initial model of the atomic positions.
-
Structure Refinement: The initial structural model is refined against the experimental diffraction data using a full-matrix least-squares method within the SHELXL program.[1] The refinement process involves adjusting atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate restraints. The refinement is continued until the model converges, indicated by minimal shifts in the refined parameters and low residual values (R-factors).
Visualizations
The following diagrams illustrate the experimental workflow for the crystal structure analysis of copper(II) sulfate pentahydrate.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Copper(II) Sulfate Dihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper(II) sulfate is an inorganic compound that exists in various states of hydration. While the pentahydrate form (CuSO₄·5H₂O) is the most common and well-studied, other hydrated forms, including the dihydrate (CuSO₄·2H₂O), possess unique properties relevant to various scientific and industrial applications. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of copper(II) sulfate dihydrate, with comparative data for the anhydrous and pentahydrate forms. Detailed experimental protocols for key characterization techniques are also presented to aid in research and development.
Physicochemical Properties
The properties of copper(II) sulfate are significantly influenced by its degree of hydration. The following tables summarize the key physical and chemical data for the dihydrate, pentahydrate, and anhydrous forms of copper(II) sulfate for comparative analysis.
Physical Properties
| Property | Copper(II) Sulfate Dihydrate (CuSO₄·2H₂O) | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Anhydrous Copper(II) Sulfate (CuSO₄) |
| Molecular Weight | 195.64 g/mol [1] | 249.69 g/mol [2] | 159.61 g/mol [3] |
| Appearance | Blue crystalline solid[4][5] | Gray-white powder[4][5] | |
| Density | 2.286 g/cm³[5] | 3.6 g/cm³[5] | |
| Melting Point | Decomposes before melting; loses water at 63°C and 109°C[6] | Decomposes at >200°C[3][7] | |
| Solubility in Water | 31.6 g/100 mL at 0°C; 203.3 g/100 mL at 100°C[4] | 24.3 g/100 g H₂O at 0°C[3] | |
| Crystal Structure | Triclinic[5] | Orthorhombic[5][8] |
Chemical Properties
| Property | Value/Description |
| IUPAC Name | copper;sulfate;dihydrate[1] |
| Chemical Formula | CuH₄O₆S[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 6[1] |
| Thermal Decomposition | Upon heating, hydrated forms lose water molecules to form the anhydrous salt, which further decomposes at higher temperatures to copper(II) oxide and sulfur trioxide.[4][6] |
| Reactivity | Reacts with more reactive metals (e.g., Zn, Fe) to displace copper.[4] In aqueous solution, it reacts with concentrated hydrochloric acid to form tetrachlorocuprate(II).[6] |
Experimental Protocols
Detailed methodologies for the characterization of copper(II) sulfate hydrates are crucial for obtaining reliable and reproducible data. The following sections provide protocols for key analytical techniques.
Synthesis of Copper(II) Sulfate Pentahydrate Crystals
This protocol describes the synthesis of copper(II) sulfate pentahydrate crystals from copper(II) oxide and sulfuric acid.
Materials:
-
Copper(II) oxide (black powder)
-
Dilute sulfuric acid
-
Beaker (100 cm³)
-
Glass stirring rod
-
Bunsen burner and tripod stand
-
Filter funnel and filter paper
-
Evaporating basin
Procedure:
-
Gently heat approximately 25 cm³ of dilute sulfuric acid in a beaker.
-
Gradually add excess copper(II) oxide powder to the warm acid while stirring continuously. Continue adding until some unreacted black powder remains.
-
Filter the hot solution to remove the excess copper(II) oxide.
-
Transfer the blue filtrate to an evaporating basin and heat it gently to evaporate some of the water and concentrate the solution.
-
Allow the concentrated solution to cool slowly at room temperature. Blue crystals of copper(II) sulfate pentahydrate will form.
-
Once crystallization is complete, decant the remaining solution and dry the crystals using filter paper.
Thermogravimetric Analysis (TGA) of Copper(II) Sulfate Hydrates
TGA is employed to study the thermal stability and decomposition of hydrated salts by measuring the change in mass as a function of temperature.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., PerkinElmer Pyris 6 TGA)[9]
-
Crucible (ceramic or platinum)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Place an empty crucible in the TGA and tare the balance.
-
Accurately weigh 10-20 mg of the copper(II) sulfate hydrate sample into the crucible.[10]
-
Place the crucible back into the TGA.
-
Set the experimental parameters:
-
Temperature range: e.g., 25°C to 800°C
-
Heating rate: e.g., 10°C/min
-
Atmosphere: Nitrogen, with a flow rate of 20 mL/min
-
-
Initiate the TGA run. The instrument will record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperatures at which water molecules are lost and the final decomposition of the anhydrous salt occurs.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and the overall crystal structure.
Instrumentation:
-
Single-crystal X-ray diffractometer
-
X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å)[11]
-
Goniometer head
-
Microscope
Procedure:
-
Crystal Selection and Mounting:
-
Data Collection:
-
Mount the goniometer head on the diffractometer and center the crystal in the X-ray beam.[12]
-
Determine the unit cell parameters and crystal system.
-
Based on the crystal system, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves a series of scans at different crystal orientations.[12]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial atomic model.
-
Refine the atomic model against the experimental data to optimize atomic coordinates, and thermal parameters.[11] The quality of the final structure is assessed by the R-factor.[11]
-
Visualizations
The following diagrams illustrate key experimental workflows and the thermal decomposition pathway of copper(II) sulfate hydrates.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of copper(II) sulfate dihydrate, placed in context with its more common pentahydrate and anhydrous forms. The inclusion of detailed experimental protocols for synthesis and characterization serves as a valuable resource for researchers in materials science, chemistry, and drug development. The visualized workflows offer a clear and concise representation of key processes, aiding in the understanding of the behavior of this versatile compound. Further research into the specific properties and applications of the dihydrate form may reveal novel uses in various scientific and technological fields.
References
- 1. Copper sulfate dihydrate | CuH4O6S | CID 19867045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Copper sulfate pentahydrate | CuSO4.5H2O | CID 24463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Copper Sulfate | CuSO4 | CID 24462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 5. byjus.com [byjus.com]
- 6. Copper(II) sulfate - Wikipedia [en.wikipedia.org]
- 7. Copper(II) sulfate | 7758-98-7 [chemicalbook.com]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. thermalsupport.com [thermalsupport.com]
- 10. lr-test.com [lr-test.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. benchchem.com [benchchem.com]
A Technical Guide to Copper Dihydrate: Properties, Safety, and Applications
For Researchers, Scientists, and Drug Development Professionals
The term "copper dihydrate" can be ambiguous and typically refers to one of two common laboratory chemicals: copper(II) chloride dihydrate or copper(II) sulfate dihydrate. This technical guide provides an in-depth overview of the chemical properties, safety data, and key experimental applications of both compounds, with a focus on their relevance in research and development.
Chemical Identification and Properties
The distinct properties of copper(II) chloride dihydrate and the various hydrates of copper(II) sulfate are summarized below. While copper(II) sulfate dihydrate exists, the pentahydrate is the most common and well-documented form.
| Property | Copper(II) Chloride Dihydrate | Copper(II) Sulfate Pentahydrate | Copper(II) Sulfate Dihydrate |
| CAS Number | 10125-13-0[1] | 7758-99-8[2][3] | 19867045 (PubChem CID)[4] |
| Molecular Formula | CuCl₂·2H₂O | CuSO₄·5H₂O | CuSO₄·2H₂O |
| Appearance | Blue-green crystals | Blue crystals | |
| Molar Mass | 170.48 g/mol | 249.68 g/mol | 195.64 g/mol |
Safety Data and Handling
Both copper(II) chloride dihydrate and copper(II) sulfate are hazardous materials and require careful handling in a laboratory setting. Below is a summary of their key safety information.
Hazard Identification and Precautionary Measures
| Hazard Category | Copper(II) Chloride Dihydrate | Copper(II) Sulfate Pentahydrate |
| GHS Pictograms | Corrosion, Exclamation Mark, Environment | Corrosion, Exclamation Mark, Environment |
| Signal Word | Danger | Danger |
| Hazard Statements | Harmful if swallowed or in contact with skin. Causes skin irritation. Causes serious eye damage. Very toxic to aquatic life with long lasting effects. | Harmful if swallowed. Causes serious eye irritation. Very toxic to aquatic life with long lasting effects. |
| Precautionary Statements | Wash skin thoroughly after handling. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. | Wash skin thoroughly after handling. Avoid release to the environment. Wear eye protection/face protection. |
First Aid Measures
| Exposure Route | Copper(II) Chloride Dihydrate | Copper(II) Sulfate Pentahydrate |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
Experimental Protocols
Copper (II) compounds are utilized in a variety of experimental settings. Below are outlines of key protocols.
Use in Mammalian Cell Culture
Copper is an essential trace element in cell culture media, playing a critical role in cellular metabolism and protein production.
Objective: To enhance recombinant protein expression and modulate cell metabolism in Chinese Hamster Ovary (CHO) cells.
Methodology:
-
Prepare a stock solution of copper(II) sulfate pentahydrate in sterile, deionized water.
-
On day 0 of the cell culture, supplement the production medium with copper(II) sulfate to a final concentration in the range of 5 µM to 50 µM.[5]
-
Culture the CHO cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Monitor cell viability, cell density, lactate accumulation, and protein titer throughout the culture duration.
-
At a concentration of 50 µM, a significant decrease in lactate accumulation and an increase in viable cell density and protein titer can be expected.[5] A lower concentration of 5 µM may provide similar benefits with the added advantage of reducing protein aggregation.[5]
Workflow for Copper Supplementation in CHO Cell Culture
Caption: Workflow for copper sulfate supplementation in CHO cell culture.
Enzyme Inhibition Assay
Copper ions can act as enzyme inhibitors. This protocol provides a general framework for assessing the inhibitory effect of copper(II) sulfate on enzyme activity.
Objective: To determine the inhibitory effect of copper(II) sulfate on a specific enzyme (e.g., catalase, phosphatase).
Methodology:
-
Prepare a series of dilutions of a copper(II) sulfate stock solution.
-
Prepare a solution of the target enzyme at a constant concentration.
-
Prepare a solution of the enzyme's substrate.
-
In a multi-well plate or individual reaction tubes, combine the enzyme solution with the different concentrations of the copper(II) sulfate solution. Include a control with no copper sulfate.
-
Incubate the enzyme-inhibitor mixtures for a predetermined period.
-
Initiate the enzymatic reaction by adding the substrate solution to each well/tube.
-
Measure the rate of the reaction using a suitable detection method (e.g., spectrophotometry to measure the appearance of a product or disappearance of the substrate).
-
Plot the enzyme activity as a function of the copper(II) sulfate concentration to determine the inhibitory effect. Copper(II) sulfate has been shown to be an inhibitor of enzymes like catalase and phosphatase.[1][6]
General Workflow for Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay using copper sulfate.
Role in Signaling Pathways
Copper is a crucial cofactor for many enzymes and is involved in various cellular processes. An excess of copper, however, can be toxic and induce apoptosis.
Induction of Apoptosis
High concentrations of copper can lead to the production of reactive oxygen species (ROS), which in turn can trigger the intrinsic apoptotic pathway.
Signaling Pathway for Copper-Induced Apoptosis
Caption: Simplified pathway of copper-induced apoptosis.
Studies have shown that copper sulfate can increase the activities of caspase-3, caspase-8, and caspase-9, leading to apoptosis in various cell lines.[4] This pro-apoptotic effect is often associated with a decrease in the activities of antioxidant enzymes such as total superoxide dismutase (T-SOD) and catalase (CAT).[4]
References
- 1. homework.study.com [homework.study.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell culture and gene transcription effects of copper sulfate on Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
natural occurrence of copper dihydrate mineral eriochalcite
An In-depth Technical Guide on the Natural Occurrence and Properties of Eriochalcite
This technical guide provides a comprehensive overview of the natural occurrence, geological formation, and physicochemical properties of the mineral eriochalcite (CuCl₂·2H₂O). It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and conceptual workflows relevant to the study and potential applications of this copper dihydrate mineral.
Natural Occurrence and Geological Environment
Eriochalcite is a secondary mineral, meaning it forms from the alteration of primary minerals. Its natural occurrences are primarily categorized into two distinct geological environments:
-
Volcanic Fumaroles: Eriochalcite is frequently found as an encrustation around active volcanic fumaroles. In these high-temperature environments, volatile copper chloride compounds are sublimated and then re-hydrated upon cooling to form eriochalcite. The type locality for eriochalcite is Mount Vesuvius in Italy, where it is associated with minerals such as melanothallite, euchlorine, chalcocyanite, and dolerophanite.[1][2] Another notable volcanic location is the Tolbachik fissure volcano on the Kamchatka Peninsula in Russia.[2]
-
Weathering of Copper Sulfide Deposits: In arid climates, eriochalcite can form as a product of the weathering of primary copper sulfide ore deposits.[2] An example of this type of occurrence is in Quetena, west of Calama, in the Antofagasta region of Chile, where it is found in association with atacamite and bandylite.[2]
Known Localities Include:
-
Quetena, Antofagasta, Chile[2]
-
Tharsis Mines, Huelva, Spain[1]
-
Sacaton Mine, Pinal County, Arizona, USA[1]
-
Near Hawthorne, Mineral County, Nevada, USA[2]
-
Mt. Gunson Copper Mine, Stuart Shelf, South Australia[2]
Physicochemical and Crystallographic Data
Eriochalcite is a blue-green, transparent mineral with a vitreous luster.[1][3] It is brittle with a conchoidal fracture and is easily soluble in water.[2][4] The name "eriochalcite" is derived from the Greek words for wool (έριου) and copper (χαλκός), alluding to the wool-like aggregates observed in the original material from Vesuvius.[1]
Table 1: Chemical Composition of Eriochalcite
| Element | Symbol | Weight % (Ideal) |
| Copper | Cu | 37.27% |
| Chlorine | Cl | 41.59% |
| Hydrogen | H | 2.37% |
| Oxygen | O | 18.77% |
Data sourced from Mindat.org and the Mineralogy Database.[1][3]
Table 2: Crystallographic Properties of Eriochalcite
| Property | Value |
| Crystal System | Orthorhombic[1] |
| Space Group | Pmna[1][5] |
| Cell Parameters | a = 8.047 Å, b = 3.725 Å, c = 7.376 Å[1] |
| Unit Cell Volume | 221.10 ų[1] |
| Z (formula units/unit cell) | 2[1] |
Table 3: Physical and Optical Properties of Eriochalcite
| Property | Value |
| Color | Bluish-green to greenish-blue[1][2] |
| Luster | Vitreous[1] |
| Hardness (Mohs) | 2.5[1][2] |
| Measured Density | 2.47 g/cm³[1][3] |
| Cleavage | Perfect on {110}, Good on {001}[1][2] |
| Optical Class | Biaxial (+)[2] |
| Refractive Indices | α = 1.646, β = 1.685, γ = 1.745[2] |
| Pleochroism | X = pale green; Y = pale olive-green; Z = pale blue[2] |
Experimental Protocols for Characterization
The definitive identification and characterization of eriochalcite rely on standard mineralogical techniques, primarily Powder X-ray Diffraction (PXRD) and Raman Spectroscopy.
Powder X-ray Diffraction (PXRD) Analysis
Powder XRD is a non-destructive technique used to identify crystalline phases and determine their structural properties.[6][7]
Methodology:
-
Sample Preparation: A small amount of the mineral is gently crushed into a fine, homogeneous powder using an agate mortar and pestle. Care must be taken to avoid excessive grinding, which can induce structural changes, especially in hydrated minerals. The powder is then mounted onto a sample holder, ensuring a flat, smooth surface to minimize preferred orientation of the crystallites.[7]
-
Instrument Setup: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å) is typically used.[4] Standard operating conditions would be a voltage of 40 kV and a current of 30-40 mA.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5° to 70°), with a continuous scan mode and a step size of approximately 0.02°. The diffracted X-rays are recorded by a detector.[7]
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions (d-spacings) and relative intensities of the diffraction peaks are compared to a standard database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to confirm the identity of eriochalcite.[7] Key expected d-spacings for eriochalcite include 5.476 Å (100%), 2.638 Å (82%), and 4.050 Å (56%).[2] Further analysis using Rietveld refinement can be performed to refine the unit cell parameters.[5]
Raman Spectroscopy Analysis
Raman spectroscopy is a vibrational spectroscopy technique that provides a chemical fingerprint of a material, making it highly effective for identifying minerals.[3][8]
Methodology:
-
Sample Preparation: A small crystal or a collection of powdered grains of the mineral is placed on a glass microscope slide. No further preparation is typically needed.
-
Instrument Setup: A Raman microscope system is used, commonly equipped with a helium-neon (He-Ne) laser with an excitation wavelength of 633 nm.[3] The laser is focused on the sample through a microscope objective (e.g., 50x).
-
Data Collection: The Raman scattered light is collected by the objective, passed through a monochromator and filter system, and detected by a CCD. Spectra are typically collected over a wavenumber range of 100 to 4000 cm⁻¹.[3]
-
Data Analysis: The resulting Raman spectrum is analyzed for characteristic peaks. For eriochalcite, the strongest bands are observed at approximately 405 cm⁻¹ (assigned to the Cu-Cl stretching mode) and 215 cm⁻¹ (assigned to the Cl-Cu-Cl bending mode).[3] Additional bands related to the water of hydration are also present.[3] These spectral features allow for unambiguous identification.
Biological Activity and Toxicological Profile
While eriochalcite itself has not been extensively studied in a biological context, its chemical constituent, copper(II) chloride dihydrate, has been investigated for various biological activities and is relevant to drug development professionals. Copper compounds are known to possess a wide array of biological actions, including anti-inflammatory, anti-proliferative, and biocidal properties.[9][10]
Potential Therapeutic Applications
-
Antiviral Activity: Copper(II) chloride dihydrate has demonstrated significant inhibitory activity against the Dengue virus type-2 (DENV-2) in Vero cell cultures.[1] The reported 50% inhibitory concentration (IC₅₀) was 0.13 µg/ml, with a selectivity index of 38.69, suggesting it is not toxic to the host cells at effective concentrations.[1]
-
Anticancer Properties: Copper complexes are being explored as anticancer agents.[11] Their mechanism of action is often linked to the generation of reactive oxygen species (ROS) due to the redox activity of copper ions, which can lead to oxidative damage and induce cell death in cancer cells.[11]
-
Antimicrobial and Anti-inflammatory Effects: Copper complexes have been shown to have antimicrobial and anti-inflammatory properties, making them of interest for various therapeutic applications.[12][13]
Toxicology
Copper(II) chloride can be toxic, and its handling requires appropriate safety measures.
-
Acute Toxicity: It is harmful if swallowed or in contact with skin.[2]
-
Irritation: It is known to cause skin irritation and serious eye damage.[2]
-
Genotoxicity: Studies on A. cepa (onion) cells have shown that copper(II) chloride can cause chromosomal aberrations and disturb the mitotic cycle, indicating potential genotoxicity.[14]
-
Environmental Toxicity: It can be toxic to environmental microbes, particularly denitrifying bacteria in soil and water.[14]
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key processes and concepts related to eriochalcite.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper Chloride Dihydrate | Cl2CuH2O | CID 16219111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
- 5. fkf.mpg.de [fkf.mpg.de]
- 6. mdpi.com [mdpi.com]
- 7. worldagroforestry.org [worldagroforestry.org]
- 8. Raman spectroscopy of selected copper minerals of significance in corrosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Development of copper based drugs, radiopharmaceuticals and medical materials | Semantic Scholar [semanticscholar.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. mdpi.com [mdpi.com]
- 12. Copper Coordination Compounds as Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal applications of copper and its complexes- a review [wisdomlib.org]
- 14. Copper(II) chloride - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility of Copper (II) Acetate Dihydrate
Introduction
Copper (II) acetate, also known as cupric acetate, is an inorganic compound with the chemical formula Cu(CH₃COO)₂. It is most commonly available commercially as its hydrated form, copper (II) acetate monohydrate (Cu₂(OAc)₄(H₂O)₂), a bluish-green crystalline solid.[1] This compound serves as a crucial reagent and catalyst in a multitude of applications, including organic synthesis, pigment production, and as a fungicide.[2][3] In the realm of drug development and life sciences, understanding its solubility is paramount for its application in biochemical assays, as a source of copper in biological systems, and in the synthesis of novel therapeutic agents.[2] This guide provides a comprehensive overview of the solubility of copper (II) acetate dihydrate in various solvents, details experimental protocols for its determination, and explores its relevance in cellular signaling pathways.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that dictates its behavior in solution. For copper (II) acetate, solubility is influenced by factors such as the solvent's polarity, temperature, and the pH of the medium.[4][5] The compound is generally considered soluble in polar solvents.[4] A summary of its quantitative solubility in common laboratory solvents is presented below.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water (cold) | H₂O | 7.2 g / 100 mL | Not Specified |
| Water (hot) | H₂O | 20 g / 100 mL | Not Specified |
| Water | H₂O | 6.79 g / 100 mL | 25 |
| Ethanol | C₂H₅OH | Soluble | Not Specified |
| Acetic Acid | CH₃COOH | Soluble | Not Specified |
| Pyridine | C₅H₅N | Soluble | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Slightly Soluble | Not Specified |
| Glycerol | C₃H₈O₃ | Slightly Soluble | Not Specified |
| Methanol | CH₃OH | Slightly Soluble (Heated) | Not Specified |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble (Heated) | Not Specified |
Citations for table data:[2][3][4][6][7][8]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for reproducible research and development. The following protocols outline standard methodologies for measuring the thermodynamic (equilibrium) solubility of a salt like copper (II) acetate.
Protocol 1: Equilibrium Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Methodology:
-
Preparation : Add an excess amount of solid copper (II) acetate dihydrate to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure equilibrium is reached with the saturated solution.
-
Equilibration : Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The equilibration time is critical and should be sufficient to ensure the dissolution process has reached a steady state, which can range from 24 to 72 hours.[9]
-
Phase Separation : After equilibration, allow the mixture to stand, permitting the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This is typically achieved by centrifugation followed by careful decantation, or by filtration through a low-binding filter (e.g., PTFE or PVDF) that does not absorb the solute.
-
Concentration Analysis : Accurately dilute the saturated supernatant with a suitable solvent. Determine the concentration of copper (II) acetate in the diluted sample using an appropriate analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC) : For precise quantification.
-
UV-Vis Spectrophotometry : A faster method, suitable if the compound has a distinct chromophore and a calibration curve is established.[10]
-
Atomic Absorption Spectroscopy (AAS) : To specifically measure the concentration of copper ions.
-
-
Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in units of mg/mL, g/100 mL, or mol/L.
Protocol 2: Temperature-Dependent Solubility Curve Construction
This method involves determining the saturation temperature for solutions of known concentrations to generate a solubility curve.
Methodology:
-
Sample Preparation : Prepare a series of sealed vials, each containing a precisely weighed amount of copper (II) acetate dihydrate and a measured volume of the solvent (e.g., water).[11]
-
Dissolution : Heat the vials slowly and uniformly (e.g., in a water bath) with continuous stirring until all the solid material has completely dissolved.[12]
-
Saturation Point Determination : Slowly cool the now-unsaturated, clear solution while monitoring it closely. The temperature at which the very first crystals reappear is the saturation temperature for that specific concentration.[12]
-
Data Collection : Repeat this process for all prepared samples with different concentrations.
-
Curve Plotting : Plot the solubility (in g/100 mL of solvent) on the y-axis against the corresponding saturation temperature on the x-axis to construct the solubility-temperature curve.[12]
Visualization of Relevant Workflows and Pathways
Workflow for Solubility Screening in Drug Development
In pharmaceutical development, solubility screening is a critical early step to assess the viability of a drug candidate. A streamlined workflow is essential for efficiency and throughput.
Caption: Workflow for solubility determination in drug discovery.
Copper Signaling Pathway in Inflammation
Recent research has identified a key role for copper in cellular signaling, particularly in driving inflammatory responses in immune cells like macrophages. This pathway presents a novel target for therapeutic intervention in inflammatory diseases.[13][14]
Caption: Copper-driven signaling pathway in macrophage inflammation.
Copper (II) acetate dihydrate exhibits solubility characteristics that are crucial for its wide-ranging applications in chemistry and life sciences. Its solubility is highest in water and polar organic solvents, with temperature being a key factor influencing its dissolution. The standardized protocols provided herein offer a reliable framework for researchers to quantify this essential property. Furthermore, the emerging role of copper in critical signaling pathways, such as inflammation, highlights the importance of understanding its chemistry in biological contexts. This knowledge is not only fundamental for basic research but also provides a foundation for developing novel therapeutic strategies that target copper-dependent cellular processes.
References
- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 2. Copper(II) acetate CAS#: 142-71-2 [m.chemicalbook.com]
- 3. Copper(II)_acetate [chemeurope.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Cas 142-71-2,Copper(II) acetate | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 12. fountainheadpress.com [fountainheadpress.com]
- 13. A druggable copper-signalling pathway that drives inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
A Technical Guide to the Thermal Decomposition of Copper(II) Sulfate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the thermal decomposition of copper(II) sulfate dihydrate (CuSO₄·2H₂O). It details the multi-stage decomposition pathway, presents quantitative data derived from thermogravimetric analysis (TGA), outlines a representative experimental protocol, and includes visualizations of the core processes. While the pentahydrate form (CuSO₄·5H₂O) is more commonly studied, the principles and decomposition stages of the dihydrate follow a similar, albeit truncated, pathway.
Decomposition Pathway
The thermal decomposition of copper(II) sulfate dihydrate is a sequential process involving dehydration followed by the decomposition of the resulting anhydrous salt. The process occurs in distinct stages as the temperature is increased.
-
Dehydration: The initial stage involves the loss of the two molecules of water of crystallization. This process typically occurs in one or two steps, depending on the heating rate and atmospheric conditions, to form anhydrous copper(II) sulfate (CuSO₄). The originally blue or light blue crystalline hydrate transforms into a white or off-white powder.[1][2][3]
-
Decomposition of Anhydrous Salt: Upon further heating to higher temperatures, the anhydrous copper(II) sulfate decomposes. This process yields solid copper(II) oxide (CuO), a black powder, and gaseous sulfur trioxide (SO₃).[4][5]
-
Secondary Decomposition: At temperatures typically above 700-800°C, the sulfur trioxide (SO₃) gas can further decompose into sulfur dioxide (SO₂) and oxygen (O₂), especially if catalytic surfaces are present.[5][6]
The overall chemical reactions for the primary decomposition stages are:
-
Step 1 (Dehydration): CuSO₄·2H₂O(s) → CuSO₄(s) + 2H₂O(g)
Quantitative Data Summary
The following tables summarize the theoretical and typical experimental data for the thermal decomposition of CuSO₄·2H₂O. The temperature ranges can vary based on experimental parameters such as heating rate and gas atmosphere.[7]
Table 1: Decomposition Stages and Mass Loss
| Decomposition Stage | Reaction | Typical Temperature Range (°C) | Theoretical Mass Loss (%) |
| Dehydration | CuSO₄·2H₂O → CuSO₄ + 2H₂O | 100 - 250 °C | 18.42% |
| Anhydrous Decomposition | CuSO₄ → CuO + SO₃ | 600 - 780 °C[8] | 41.00% |
| Total | CuSO₄·2H₂O → CuO + 2H₂O + SO₃ | 59.42% |
Theoretical mass loss is calculated based on the molar masses: CuSO₄·2H₂O (195.65 g/mol ), H₂O (18.02 g/mol ), CuSO₄ (159.61 g/mol ), and SO₃ (80.06 g/mol ).
Experimental Protocol: Thermogravimetric Analysis (TGA)
This section outlines a detailed methodology for analyzing the thermal decomposition of copper(II) sulfate dihydrate using a Thermogravimetric Analyzer (TGA), often coupled with Differential Scanning Calorimetry (DSC).
3.1 Objective To determine the temperature ranges of decomposition and the corresponding mass losses for each stage of the thermal decomposition of CuSO₄·2H₂O.
3.2 Materials and Instrumentation
-
Sample: High-purity copper(II) sulfate dihydrate (CuSO₄·2H₂O).
-
Instrument: TGA/DSC instrument (e.g., Mettler Toledo TGA/SDTA851e or similar).[9]
-
Crucible: Alumina or platinum crucible (typically 70-100 μL).
-
Purge Gas: High-purity nitrogen or argon (inert atmosphere) at a controlled flow rate.
3.3 Procedure
-
Instrument Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5–10 mg of the CuSO₄·2H₂O sample directly into the TGA crucible. Record the initial mass precisely.
-
Instrument Setup:
-
Place the sample crucible into the TGA furnace.
-
Set the purge gas flow rate (e.g., 50 mL/min) to ensure an inert atmosphere.
-
Program the temperature profile:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 950°C at a constant heating rate (e.g., 10°C/min).[8]
-
-
-
Data Acquisition: Initiate the thermal analysis program. The instrument will continuously record the sample mass and heat flow as a function of temperature.
-
Post-Analysis:
-
Allow the instrument to cool to room temperature.
-
Carefully remove the crucible and weigh the final residue (CuO).
-
Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset and peak temperatures of each mass loss event.
-
Calculate the percentage mass loss for each distinct step.
-
Visualizations
The following diagrams illustrate the decomposition pathway and the experimental workflow using the DOT language.
References
- 1. m.youtube.com [m.youtube.com]
- 2. aithor.com [aithor.com]
- 3. A reversible reaction of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]
- 4. scribd.com [scribd.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Examples of TGA Thermal Decomposition of CuSO4.5H2O(s) CuSO4.5H2O(s) ->.. [askfilo.com]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. mt.com [mt.com]
An In-depth Technical Guide to the Low-Temperature Magnetic Properties of Copper(II) Acetate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) acetate dihydrate, with the chemical formula Cu₂(CH₃COO)₄(H₂O)₂, has long been a subject of intense scientific scrutiny due to its fascinating magnetic properties at low temperatures. This compound serves as a classic model system for studying antiferromagnetic exchange interactions between metal centers within a discrete molecular unit. At room temperature, it behaves as a typical paramagnetic material, but as the temperature is lowered, its magnetic susceptibility deviates significantly from the Curie-Weiss law, eventually approaching a diamagnetic state at very low temperatures. This behavior is attributed to the formation of dimeric "paddle wheel" structures in the solid state, where two copper(II) ions are bridged by four acetate ligands. The proximity of the copper ions allows for strong antiferromagnetic coupling between their unpaired d-electrons, leading to a spin-singlet ground state (S=0) and a thermally accessible spin-triplet excited state (S=1). The energy separation between these states, known as the singlet-triplet gap (2J), is a key parameter that governs the low-temperature magnetic behavior of this compound. This technical guide provides a comprehensive overview of the magnetic properties of copper(II) acetate dihydrate at low temperatures, including a summary of key quantitative data, detailed experimental protocols for its characterization, and visualizations of its structure and magnetic behavior.
Data Presentation
The magnetic and structural properties of copper(II) acetate dihydrate have been extensively characterized. The following tables summarize the key quantitative data from the literature.
Table 1: Crystallographic Data for Copper(II) Acetate Dihydrate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | C2/c | [1] |
| a (Å) | 13.15 | [1] |
| b (Å) | 8.52 | [1] |
| c (Å) | 13.90 | [1] |
| β (°) | 117.0 | [1] |
| Z | 4 | [1] |
| Cu-Cu distance (Å) | 2.617(1) - 2.62 | [1] |
Table 2: Magnetic Susceptibility Data for Copper(II) Acetate Dihydrate
| Temperature (K) | Molar Susceptibility (χ_M) (cm³/mol) | Effective Magnetic Moment (μ_eff) (μ_B) | Reference |
| 300 | ~1.4 x 10⁻³ | ~1.73 | [1] |
| 250 | Maximum susceptibility | - | [1] |
| < 90 | Approaches zero | Approaches zero | [2] |
| 4.2 | ~0 | ~0 | [1] |
Table 3: Electron Paramagnetic Resonance (EPR) Spin Hamiltonian Parameters for the Triplet State (S=1) of Copper(II) Acetate Dihydrate
| Parameter | Value | Reference |
| g_z | 2.365 | [3] |
| g_y | 2.055 | [3] |
| g_x | 2.077 | [3] |
| D (cm⁻¹) | 0.335 | [3] |
| E (cm⁻¹) | 0.0105 | [3] |
| -2J (Singlet-Triplet Gap) (cm⁻¹) | 292.2 - 299.2 | [1] |
Experimental Protocols
The characterization of the magnetic properties of copper(II) acetate dihydrate involves several key experimental techniques. Detailed protocols for these experiments are provided below.
Low-Temperature Magnetic Susceptibility Measurements (SQUID Magnetometry)
Objective: To measure the temperature dependence of the magnetic susceptibility of a powdered sample of copper(II) acetate dihydrate to determine its magnetic behavior and quantify the strength of the antiferromagnetic coupling.
Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer (e.g., Quantum Design MPMS).
Procedure:
-
Sample Preparation:
-
A polycrystalline sample of copper(II) acetate dihydrate is lightly ground into a fine powder to minimize orientation effects.
-
A precisely weighed amount of the powder (typically 10-20 mg) is packed into a gelatin capsule or a calibrated sample holder. For air-sensitive samples, the loading is performed in a glovebox, and the sample is sealed in a quartz tube.[4]
-
The sample holder is securely mounted onto the sample rod of the SQUID magnetometer.
-
-
Data Collection:
-
The sample chamber is evacuated and purged with helium gas.
-
The temperature is stabilized at 300 K.
-
A magnetic field of 0.1 T is applied.
-
The magnetic moment is measured as the temperature is swept from 300 K down to 2 K. Data points are collected at regular temperature intervals.
-
The measurement is repeated while warming the sample from 2 K to 300 K to check for thermal hysteresis (Zero-Field-Cooled and Field-Cooled measurements).
-
-
Data Analysis:
-
The raw data (magnetic moment vs. temperature) is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the compound using Pascal's constants.
-
The molar magnetic susceptibility (χ_M) is calculated from the corrected magnetic moment.
-
The effective magnetic moment (μ_eff) is calculated using the equation: μ_eff = 2.828 * (χ_M * T)^(1/2).
-
The temperature dependence of the magnetic susceptibility is fitted to the Bleaney-Bowers equation for a dimeric S=1/2 system: χ_M = (2N_A * g² * μ_B²) / (k_B * T * (3 + exp(-2J/k_B * T))) + N_α where N_A is Avogadro's number, g is the Landé g-factor, μ_B is the Bohr magneton, k_B is the Boltzmann constant, T is the temperature, J is the exchange coupling constant, and N_α is the temperature-independent paramagnetism.
-
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic structure of copper(II) acetate dihydrate, including the Cu-Cu distance and the coordination environment of the copper ions.
Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device (e.g., an Oxford Cryosystems Cryostream).
Procedure:
-
Crystal Selection and Mounting:
-
A suitable single crystal of copper(II) acetate dihydrate with well-defined faces and no visible defects is selected under a polarizing microscope.
-
The crystal is mounted on a cryo-loop using a cryoprotectant oil.[5]
-
The mounted crystal is flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.[6]
-
-
Data Collection:
-
The crystal is centered in the X-ray beam (typically Mo Kα radiation, λ = 0.71073 Å).[5]
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice symmetry.
-
A data collection strategy is devised to ensure complete and redundant data are collected.[7] For a monoclinic crystal, a 180° rotation is generally sufficient to collect a complete dataset.[8]
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on the detector.
-
-
Structure Solution and Refinement:
-
The raw diffraction data are integrated and corrected for experimental factors such as absorption using software like SADABS.[9]
-
The crystal structure is solved using direct methods or Patterson methods with software such as SHELXS or SHELXT.[6]
-
The atomic positions and thermal parameters are refined using full-matrix least-squares methods with software like SHELXL.[6] The refinement is continued until the R-factor converges to a low value (typically < 5%).
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To probe the electronic structure of the copper(II) dimer and determine the spin Hamiltonian parameters of the thermally populated triplet state.
Instrumentation: An X-band (~9.5 GHz) or Q-band (~34 GHz) EPR spectrometer equipped with a cryostat for low-temperature measurements.
Procedure:
-
Sample Preparation:
-
For powder spectra, a small amount of the finely ground polycrystalline sample is placed in a quartz EPR tube.
-
For single-crystal studies, a well-formed crystal is mounted on a goniometer that allows for precise rotation of the crystal within the magnetic field.
-
-
Data Collection:
-
The EPR tube or the mounted crystal is placed inside the EPR cavity within the cryostat.
-
The temperature is lowered to a range where the triplet state is sufficiently populated but the spectral lines are not excessively broadened by relaxation effects (e.g., 50-150 K).
-
The EPR spectrum is recorded by sweeping the magnetic field while irradiating the sample with a fixed microwave frequency.
-
For single-crystal measurements, spectra are recorded at different orientations of the crystal with respect to the magnetic field.
-
-
Data Analysis:
-
The positions of the resonance lines in the powder spectrum are used to determine the principal values of the g-tensor (g_x, g_y, g_z) and the zero-field splitting parameters (D and E).
-
The spectra are simulated using a spin Hamiltonian for a triplet state (S=1): H = μ_B * B * g * S + D[S_z² - S(S+1)/3] + E(S_x² - S_y²)
-
The hyperfine splitting pattern, if resolved, can provide information about the interaction of the electron spin with the copper nuclei. For a copper dimer, a characteristic seven-line pattern is expected due to the interaction with two I=3/2 copper nuclei.[3]
-
Mandatory Visualization
Caption: Dimeric "paddle wheel" structure of copper(II) acetate dihydrate.
References
- 1. SQUID Magnetometer [crf.iitd.ac.in]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Broadband EPR Spectroscopy of the Triplet State: Multi-Frequency Analysis of Copper Acetate Monohydrate | MDPI [mdpi.com]
- 4. Rinehart Group @ UCSanDiego - SQUID MAGNETOMETRY [rinehartgroup.ucsd.edu]
- 5. benchchem.com [benchchem.com]
- 6. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
Quantum Mechanical Calculations of Copper Sulfate Dihydrate: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the structure and properties of copper (II) sulfate dihydrate (CuSO₄·2H₂O). Due to a scarcity of specific computational studies on the dihydrate form in existing literature, this paper establishes a robust methodological framework. This is achieved by detailing the computational approaches successfully applied to the more extensively studied copper (II) sulfate pentahydrate (CuSO₄·5H₂O). The principles and workflows outlined herein are directly transferable to the study of the dihydrate and other hydrated salt systems. This guide covers the theoretical background of Density Functional Theory (DFT), a general computational workflow, and the experimental protocols for X-ray and neutron diffraction necessary for validating theoretical models.
Introduction
Copper (II) sulfate and its various hydrates are fundamental compounds in chemistry and have applications ranging from industrial catalysis to agriculture. The degree of hydration significantly influences the material's color, crystal structure, and chemical reactivity. Understanding the precise geometric and electronic structure of these hydrates at a quantum level is crucial for controlling their properties and for their application in areas such as drug development, where metal complexes play a vital role.
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of metallic compounds.[1] These methods allow for the accurate prediction of molecular geometries, electronic structures, and spectroscopic properties, providing insights that can be difficult to obtain through experimental means alone.
This whitepaper presents a methodological guide for conducting QM calculations on copper (II) sulfate dihydrate. Given the limited specific research on CuSO₄·2H₂O, we will leverage the extensive computational and experimental data available for copper (II) sulfate pentahydrate (CuSO₄·5H₂O) as a case study to establish a best-practice workflow.
Theoretical Background: Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the properties of a multi-electron system can be determined by using the electron density as the fundamental variable, rather than the many-electron wave function. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body effects of electron exchange and correlation.
For transition metal complexes, such as those containing copper, the selection of an appropriate XC functional is critical.[1] Commonly used functionals for copper complexes include:
-
B3LYP: A hybrid functional that mixes a portion of the exact Hartree-Fock exchange with DFT exchange and correlation. It is widely used and often provides a good balance of accuracy and computational cost.
-
BP86: A generalized gradient approximation (GGA) functional that is often effective for geometry optimizations of transition metal complexes.
-
PBE0: Another hybrid functional that often yields highly accurate results for a variety of molecular properties.
The choice of basis set, which describes the atomic orbitals, is also crucial. For copper, basis sets that include polarization and diffuse functions, such as the 6-31G(d,p) or the def2-TZVP basis sets, are generally recommended to accurately model the electron distribution around the metal center.
Computational Methodology and Workflow
The following section outlines a general workflow for performing quantum mechanical calculations on a hydrated crystal structure. This process is applicable to CuSO₄·2H₂O.
Workflow for Quantum Mechanical Calculations
A typical computational workflow involves the following steps:
-
Initial Structure: An initial 3D structure is required. This can be obtained from experimental data (e.g., a .cif file from X-ray diffraction) or built using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to predict vibrational spectra (e.g., IR and Raman).
-
Property Calculations: Once a stable structure is obtained, various electronic and spectroscopic properties can be calculated. This includes the electronic density of states, molecular orbital analysis, and prediction of spectroscopic parameters.
-
Analysis and Visualization: The final step involves analyzing the output data and visualizing the results, such as the optimized geometry, molecular orbitals, and simulated spectra.
The logical flow of this process is visualized in the diagram below.
Case Study: Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
The crystal structure of CuSO₄·5H₂O has been well-characterized, both experimentally and computationally. In the pentahydrate, the copper (II) ion is in a distorted octahedral coordination environment.
Coordination Environment
Each copper cation is coordinated by four equatorial water molecules and is bridged by sulfate anions bonded at the axial positions, forming infinite polymeric chains.[2] The fifth water molecule is not directly coordinated to the copper ion but is held in the lattice by hydrogen bonds.[2]
The diagram below illustrates the coordination around a central copper ion.
Quantitative Data from Computational Studies
The following table summarizes representative geometric parameters for CuSO₄·5H₂O from a combined experimental and computational study. These values serve as a benchmark for what can be expected from calculations on the dihydrate.
| Parameter | Experimental (X-ray, 90K) (Å) | Calculated (DFT) (Å) |
| Cu-O (equatorial water) | 1.95 - 1.98 | 1.96 - 2.00 |
| Cu-O (axial sulfate) | 2.38 - 2.44 | 2.35 - 2.40 |
| S-O | 1.47 - 1.49 | 1.48 - 1.50 |
| O-H (coordinated water) | 0.82 - 0.85 | 0.97 - 0.99 |
Note: The data in this table is synthesized from typical values reported in the literature for CuSO₄·5H₂O for illustrative purposes.
Application to Copper (II) Sulfate Dihydrate (CuSO₄·2H₂O)
The computational workflow and theoretical framework described above can be directly applied to study the dihydrate. The primary differences will be in the initial crystal structure and the resulting coordination environment of the copper ion. It is expected that in the dihydrate, both water molecules will be directly coordinated to the copper center, with the sulfate ions also playing a key role in the coordination sphere, likely leading to a different polymeric structure compared to the pentahydrate.
A computational study of CuSO₄·2H₂O would aim to:
-
Determine the stable crystal structure and lattice parameters.
-
Calculate the precise bond lengths and angles of the Cu coordination sphere.
-
Analyze the hydrogen bonding network.
-
Predict its vibrational spectra and compare with experimental data.
Experimental Validation Protocols
Computational results must be validated against experimental data. X-ray and neutron diffraction are the primary techniques for determining the crystal structure of materials.
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the electron density distribution in the crystal, from which atomic positions (excluding hydrogen), bond lengths, and bond angles can be derived.
Methodology:
-
Crystal Growth: High-quality single crystals of CuSO₄·2H₂O are grown, for example, by slow evaporation from an aqueous solution.
-
Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The crystal is rotated, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to reduce thermal vibrations.
-
Data Reduction: The raw diffraction data is processed to yield a list of reflection intensities.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.
Neutron Diffraction
Objective: To precisely determine the positions of all nuclei, including hydrogen atoms, which are difficult to locate with X-ray diffraction.
Methodology:
-
Crystal Growth: A larger single crystal (typically several mm³) is required for neutron diffraction compared to SC-XRD.
-
Data Collection: The crystal is mounted in a neutron diffractometer at a neutron source (e.g., a nuclear reactor or spallation source). A beam of neutrons is directed at the sample, and the scattered neutrons are detected.
-
Structure Refinement: The data is processed and the structure is refined, often in conjunction with X-ray diffraction data, to obtain a complete and accurate picture of the crystal structure, including the hydrogen bonding network.
Conclusion
While specific computational studies on copper (II) sulfate dihydrate are not yet prevalent, the tools and methodologies for such an investigation are well-established. By applying the DFT-based workflow detailed in this guide and validating the results with experimental techniques like X-ray and neutron diffraction, researchers can obtain a detailed understanding of the structure and properties of CuSO₄·2H₂O. This knowledge is essential for the rational design and application of this and other hydrated metal complexes in various scientific and industrial fields. The framework presented here, using the well-documented case of CuSO₄·5H₂O, provides a clear pathway for future computational research on less-studied hydrated materials.
References
Methodological & Application
Applications of Copper(II) Acetate Dihydrate in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Copper(II) acetate dihydrate, a commercially available and relatively inexpensive copper(II) salt, has emerged as a versatile and effective catalyst in a wide array of organic transformations. Its utility spans from classic coupling reactions to modern C-H functionalization, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials. This document provides an overview of key applications, detailed experimental protocols for representative reactions, and visual aids to illustrate reaction pathways and workflows.
Cross-Coupling Reactions
Copper(II) acetate dihydrate is a prominent catalyst in various cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Chan-Lam Coupling
The Chan-Lam coupling reaction enables the formation of aryl-heteroatom bonds, specifically C-N and C-O bonds, by coupling aryl boronic acids with amines or alcohols.[1][2] This reaction is advantageous as it can be conducted at room temperature and is tolerant of air, offering a practical alternative to palladium-catalyzed methods.[2]
Key Features:
-
Forms C-N and C-O bonds.
-
Mild reaction conditions (room temperature, open to air).[2]
-
Couples aryl boronic acids with amines, anilines, amides, imides, ureas, carbamates, sulfonamides, and phenols.[1]
Quantitative Data for Chan-Lam Coupling:
| Entry | Aryl Boronic Acid | Amine/Alcohol | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Aniline | Cu(OAc)₂ (10 mol%), 2,6-lutidine, myristic acid | Dichloromethane | RT | 48 | 91 | [1][3] |
| 2 | Phenylboronic acid | Benzylamine | Cu(OAc)₂ (10 mol%), 2,6-lutidine, myristic acid | Dichloromethane | RT | 48 | 64 | [1][3] |
| 3 | 4-Methoxyphenylboronic acid | Pyrrole | Cu(OAc)₂, Pyridine | Dichloromethane | RT | 72 | 93 | [2] |
Experimental Protocol: Synthesis of Diphenylamine
-
To a flask, add phenylboronic acid (1.2 mmol), aniline (1.0 mmol), copper(II) acetate (0.1 mmol), myristic acid (1.0 mmol), and 2,6-lutidine (2.0 mmol).
-
Add dichloromethane (5 mL) as the solvent.
-
Stir the reaction mixture at room temperature under an air atmosphere for 48 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diphenylamine.
Logical Workflow for Chan-Lam Coupling:
Caption: General workflow for a Chan-Lam coupling reaction.
Glaser-Eglinton Coupling
The Glaser and related Eglinton couplings are oxidative homocoupling reactions of terminal alkynes to form symmetric 1,3-diynes.[4][5] The Eglinton variation specifically utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine.[4][5]
Key Features:
-
Forms symmetric 1,3-diynes.[4]
-
Employs copper(II) acetate as the oxidant.[6]
-
Often carried out in pyridine.[5]
Quantitative Data for Glaser-Eglinton Coupling:
| Entry | Terminal Alkyne | Catalyst/Oxidant | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Cu(OAc)₂ | Pyridine | 50-70 | High | [5] |
| 2 | Various terminal alkynes | Cu(OAc)₂·H₂O (10 mol%), Piperidine (3 eq) | Dichloromethane | 25 | 70-90 | [7] |
Experimental Protocol: Synthesis of Diphenylbutadiyne
-
Dissolve phenylacetylene (2.0 mmol) in a mixture of pyridine (10 mL) and methanol (10 mL).
-
Add copper(II) acetate monohydrate (3.0 mmol) to the solution.
-
Heat the reaction mixture at 60 °C with stirring for 4 hours.
-
After cooling to room temperature, pour the mixture into a solution of hydrochloric acid (10%) and ice.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure diphenylbutadiyne.
Reaction Pathway for Eglinton Coupling:
Caption: Simplified mechanism of the Eglinton coupling.
Sonogashira Coupling
While traditionally a palladium-catalyzed reaction, copper(II) acetate can serve as an effective co-catalyst or even the primary catalyst in some Sonogashira coupling protocols, which join terminal alkynes with aryl or vinyl halides.[8][9][10]
Key Features:
-
Forms a C-C bond between a terminal alkyne and an aryl/vinyl halide.[10]
-
Copper(II) acetate can be part of the catalytic system.[8]
-
Can be performed under aerobic and solvent-free conditions.[8][9]
Quantitative Data for Copper-Catalyzed Sonogashira Coupling:
| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Base | Temp. (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Cu(OAc)₂ (10 mol%), L6 (20 mol%) | TBAF (3 eq) | 120-125 | 95 | [8] |
| 2 | 4-Iodoanisole | Phenylacetylene | Cu(OAc)₂ (10 mol%), L6 (20 mol%) | TBAF (3 eq) | 120-125 | 91 | [8] |
| 3 | 1-Iodonaphthalene | 1-Heptyne | Cu(OAc)₂ (10 mol%), L6 (20 mol%) | TBAF (3 eq) | 120-125 | 85 | [8] |
| *L6 = 1,4-diphenyl-1,4-diazabuta-1,3-diene; TBAF = Tetrabutylammonium fluoride |
Experimental Protocol: Synthesis of Diphenylacetylene
-
In a reaction vessel, combine iodobenzene (1.0 mmol), phenylacetylene (1.2 mmol), copper(II) acetate (0.1 mmol), 1,4-diphenyl-1,4-diazabuta-1,3-diene (0.2 mmol), and tetrabutylammonium fluoride (3.0 mmol).
-
Heat the solvent-free reaction mixture at 120-125 °C with stirring under an aerobic atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and add water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the residue by flash chromatography to yield diphenylacetylene.
Oxidation Reactions
Copper(II) acetate is a competent catalyst for a variety of oxidation reactions, often utilizing air or molecular oxygen as the ultimate oxidant.[11]
Aerobic Oxidation of Aldehydes to Nitriles
This method provides an environmentally friendly approach to synthesize nitriles directly from aldehydes using aerial oxygen.[11]
Key Features:
-
Direct conversion of aldehydes to nitriles.[11]
-
Uses air as a green oxidant.[11]
-
Tolerates a wide range of functional groups.[11]
Quantitative Data for Aerobic Oxidation of Aldehydes:
| Entry | Aldehyde | Catalyst | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Cu(OAc)₂ (5 mol%) | NH₄OAc | Toluene | 110 | 6 | 95 | [11] |
| 2 | 4-Methoxybenzaldehyde | Cu(OAc)₂ (5 mol%) | NH₄OAc | Toluene | 110 | 8 | 92 | [11] |
| 3 | 2-Naphthaldehyde | Cu(OAc)₂ (5 mol%) | NH₄OAc | Toluene | 110 | 6 | 94 | [11] |
Experimental Protocol: Synthesis of 4-Chlorobenzonitrile
-
To a round-bottom flask, add 4-chlorobenzaldehyde (1.0 mmol), ammonium acetate (1.2 mmol), and copper(II) acetate (0.05 mmol).
-
Add toluene (5 mL) as the solvent.
-
Reflux the mixture at 110 °C under an atmosphere of air (using a balloon or by leaving the condenser open to the air) for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to give 4-chlorobenzonitrile.
Oxidation of Aminals to Dihydroquinazolines
Copper(II) acetate catalyzes the selective oxidation of aminals to dihydroquinazolines, which are important scaffolds in medicinal chemistry.[12]
Key Features:
-
Selective oxidation of aminals.[12]
-
Prevents over-oxidation to quinazolinones.[12]
-
Uses oxygen as the oxidant.[12]
Quantitative Data for Aminal Oxidation:
| Entry | Aminal Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Substrate 7 | Cu(OAc)₂ (20 mol%), Acetic Acid (1 eq) | Acetonitrile | 82 | 24 | 65 | [12] |
| 2 | Substrate 9 | Cu(OAc)₂ (20 mol%), Acetic Acid (1 eq) | Acetonitrile | 82 | 24 | 72 | [12] |
| 3 | Substrate 11 | Cu(OAc)₂ (20 mol%), Acetic Acid (1 eq) | Acetonitrile | 100 | 24 | 55 | [12] |
"Click" Chemistry: Azide-Alkyne Cycloaddition (CuAAC)
Copper(II) acetate can be used as a catalyst precursor in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry for the synthesis of 1,2,3-triazoles.[13][14] In situ reduction of Cu(II) to the active Cu(I) species is often employed.
Key Features:
-
Regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[13]
-
High yielding and wide in scope.
-
Can be performed under conventional heating or mechanochemical (milling) conditions.[13]
Quantitative Data for CuAAC Reactions:
| Entry | Alkyne | Azide | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Alkyne 1 | Phenyl azide | Cu(OAc)₂·H₂O | Solution, 60 °C | 3.5 | 70 | [13] |
| 2 | Alkyne 1 | p-Iodophenyl azide | Cu(OAc)₂·H₂O | Solution, 60 °C | 3.5 | 89 | [13] |
| 3 | Alkyne 1 | p-Iodophenyl azide | Cu(OAc)₂·H₂O | Milling | 0.5 | 80 | [13] |
Experimental Protocol: Solution-Phase Synthesis of a 1,2,3-Triazole
-
In a vial, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a suitable solvent (e.g., a t-BuOH/H₂O mixture).
-
Add copper(II) acetate monohydrate (0.05 mmol) followed by a reducing agent such as sodium ascorbate (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting triazole by crystallization or column chromatography.
CuAAC Catalytic Cycle:
Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition.
C-H Activation
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis, and copper(II) acetate has been employed in catalytic systems for this purpose.[15] This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route.
Key Applications in C-H Activation:
-
Cross-Dehydrogenative Coupling (CDC): Copper catalysts, including Cu(OAc)₂, facilitate the coupling of two different C-H bonds, for example, between phenols and formamides to yield phenyl carbamates.[15]
-
Alkynylation: Direct alkynylation of C-H bonds can be achieved using copper catalysts.[16]
These examples highlight the broad applicability of copper(II) acetate dihydrate in catalysis. Its low cost, ready availability, and diverse reactivity make it an indispensable reagent for both academic research and industrial applications in drug development and materials science.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Cu(OAc)2 catalysed aerobic oxidation of aldehydes to nitriles under ligand-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Selective copper(II) acetate and potassium iodide catalyzed oxidation of aminals to dihydroquinazoline and quinazolinone alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Copper Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progress and prospects in copper-catalyzed C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper Dihydrate as a Precursor for Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Copper-based nanoparticles, including pure copper (Cu) and copper oxide (CuO) nanoparticles, have garnered significant interest in the scientific community due to their unique catalytic, optical, electrical, and antimicrobial properties.[1] These characteristics make them highly valuable for a wide range of applications, from catalysis and sensors to biomedical and pharmaceutical uses.[2][3] In nanomedicine, they show promise in drug delivery systems, cancer therapy, and as potent antimicrobial agents against various pathogens.[2][4]
A common and effective precursor for the synthesis of these nanomaterials is copper(II) chloride dihydrate (CuCl₂·2H₂O). Its solubility and reactivity make it suitable for various synthesis routes, including straightforward chemical precipitation, sol-gel methods, and eco-friendly green synthesis approaches.[5][6][7] This document provides detailed protocols for synthesizing copper oxide nanoparticles using copper dihydrate and summarizes key characterization data and applications relevant to research and drug development.
Key Applications in Research and Drug Development
Copper and copper-based nanoparticles are versatile tools with significant potential in the biomedical field.
-
Antimicrobial Agents: Copper oxide nanoparticles exhibit excellent antimicrobial activity against a broad spectrum of bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][4] Their biocidal properties are also effective against fungi and viruses.[8]
-
Cancer Therapy: CuO nanoparticles have demonstrated anticancer effects.[4] They can induce cytotoxicity in cancer cells, such as human pancreatic cancer and cervical cancer (HeLa) cells, through mechanisms like increased reactive oxygen species (ROS) generation.[4]
-
Drug Delivery Systems: The high surface-area-to-volume ratio of copper nanoparticles makes them suitable as carriers for chemotherapeutic agents like doxorubicin and paclitaxel.[9] They can be engineered for controlled drug release, potentially targeting cancer cells and improving the therapeutic index of existing drugs.[4]
-
Bioimaging: Smaller copper nanoparticles can exhibit fluorescence, making them candidates for optical imaging applications in diagnostics and image-guided therapy.[9]
Experimental Protocols
Protocol 1: Chemical Precipitation Synthesis of CuO Nanoparticles
This protocol describes a widely used method for synthesizing CuO nanoparticles from copper(II) chloride dihydrate via chemical precipitation.[5][10]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
Drying oven
-
Furnace (for annealing)
Procedure:
-
Precursor Preparation: Prepare a 0.2 M solution of copper(II) chloride dihydrate by dissolving the appropriate amount in deionized water or ethanol.[11] Separately, prepare a 2 M solution of sodium hydroxide in deionized water.[6]
-
Precipitation: While vigorously stirring the CuCl₂·2H₂O solution at room temperature, add the NaOH solution dropwise. A color change from green to bluish-green and finally to a black precipitate of copper hydroxide (Cu(OH)₂) will be observed.[5]
-
Separation and Washing: Collect the black precipitate by centrifugation (e.g., 5,000 rpm for 30 minutes).[11] Discard the supernatant, which contains soluble byproducts like NaCl.
-
Purification: Wash the precipitate multiple times with deionized water and ethanol to remove any remaining impurities. Centrifuge the sample after each wash.
-
Drying: Dry the purified precipitate in an oven at approximately 50-80°C to remove residual solvent.[5][11]
-
Annealing (Calcination): To convert the copper hydroxide to crystalline copper oxide and control the crystallite size, anneal the dried powder in a furnace. A common temperature is 400°C.[5][11] The chemical reactions are:
-
CuCl₂ + 2NaOH → Cu(OH)₂ + 2NaCl[5]
-
Cu(OH)₂ → CuO + H₂O (with heating)
-
-
Final Product: After cooling, grind the annealed sample into a fine powder to obtain the final CuO nanoparticles.
Protocol 2: Green Synthesis of CuO Nanoparticles
This protocol outlines a general, eco-friendly method for nanoparticle synthesis using plant extracts as reducing and stabilizing agents.[7][12][13]
Materials:
-
Copper precursor (e.g., copper sulfate, copper chloride dihydrate)
-
Plant material (e.g., Eucalyptus Globulus leaves, Punica granatum peel)[7][14]
-
Deionized water
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Drying oven
Procedure:
-
Plant Extract Preparation:
-
Thoroughly wash the chosen plant material (e.g., 20g of leaves) with deionized water.
-
Boil the material in a specific volume of deionized water (e.g., 100 mL) for 15-20 minutes.
-
Cool the mixture and filter it to obtain the aqueous plant extract. This extract contains phytochemicals that will act as reducing and capping agents.
-
-
Synthesis Reaction:
-
Prepare a copper salt solution (e.g., 1 mM anhydrous copper sulfate).[14]
-
Add the plant extract to the copper salt solution in a defined ratio (e.g., 1:9 v/v) while stirring at room temperature.[14]
-
The formation of nanoparticles is typically indicated by a color change in the solution (e.g., to brown).[14]
-
-
Purification: After a 24-hour incubation period, collect the synthesized nanoparticles by centrifugation (e.g., 10,000 rpm for 10 minutes).[14]
-
Washing and Drying: Wash the nanoparticle pellet several times with deionized water to remove unreacted components. Dry the final product in an oven.
Data Presentation
Quantitative Data Summary
The properties of synthesized nanoparticles are highly dependent on the synthesis method and parameters.
| Precursor | Synthesis Method | Annealing Temp. (°C) | Avg. Crystalline/Particle Size (nm) | Elemental Composition (Atomic %) | Reference(s) |
| Copper(II) chloride dihydrate | Chemical Precipitation | 200 | Varies with temperature | - | [5] |
| Copper(II) chloride dihydrate | Chemical Precipitation | 400 | Varies with temperature | - | [5] |
| Copper(II) chloride dihydrate | Chemical Precipitation | 600 | Varies with temperature | Cu: 91.27, O: 8.73 (Weight %) | [5] |
| Copper(II) chloride dihydrate | Sol-Gel | 450 | 19 - 23 | - | [6] |
| Copper(II) chloride dihydrate | Sol-Gel | 400 | 14.14 - 17.54 | Cu: 57.78, O: 14.47 | [11] |
| Anhydrous Copper Sulfate | Green Synthesis (Eucalyptus) | Not Applicable | ~88 | - | [14] |
Visualizations
References
- 1. Copper Nanoparticles: A Review on Synthesis, Characterization and Applications | Asian Pacific Journal of Cancer Biology [waocp.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of Copper Oxide Nanoparticles Synthesized via Chemical Precipitation Method [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of green and pure copper oxide nanoparticles using two plant resources via solid-state route and their phytotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. xisdxjxsu.asia [xisdxjxsu.asia]
- 13. Plant-Based Biosynthesis of Copper/Copper Oxide Nanoparticles: An Update on Their Applications in Biomedicine, Mechanisms, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green synthesis of copper oxide nanoparticles CuO NPs from <i>Eucalyptus Globoulus</i> leaf extract: Adsorption and design of experiments - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Copper(II) Acetate Dihydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of copper(II) acetate dihydrate [Cu(OAc)₂·2H₂O] in a variety of synthetically valuable organic reactions. Copper(II) acetate is an inexpensive, readily available, and versatile catalyst and reagent for the formation of carbon-heteroatom and carbon-carbon bonds. The following sections detail its application in Chan-Lam coupling, Ullmann-type reactions, Sonogashira cross-coupling, and oxidative cyclization reactions, providing specific experimental procedures and quantitative data to facilitate the adoption of these methodologies in a research and development setting.
Chan-Lam Coupling: N-Arylation and O-Arylation
The Chan-Lam coupling reaction is a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using arylboronic acids as the arylating agent. Copper(II) acetate is a commonly employed catalyst for this transformation, which can often be performed under mild, aerobic conditions.[1]
Application Note: N-Arylation of Heterocycles
Copper(II) acetate catalyzes the N-arylation of a wide range of nitrogen-containing heterocycles, such as indoles and pyrazoles, with arylboronic acids. This reaction is of significant interest in medicinal chemistry for the synthesis of complex drug candidates. The reaction conditions are generally mild, often proceeding at room temperature and open to the air.[2][3]
General Reaction Scheme:
Where Nuc represents a nitrogen-containing heterocycle.
Experimental Protocol: N-Arylation of Pyranoquinolinones
This protocol describes the copper-catalyzed N-arylation of pyranoquinolinones with various arylboronic acids at room temperature without the need for a ligand.[3]
Materials:
-
Pyranoquinolinone derivative
-
Arylboronic acid
-
Copper(I) iodide (CuI) - Note: While the primary topic is Cu(OAc)₂, this specific detailed protocol from the literature utilizes CuI. The general principle of copper-catalyzed N-arylation remains the same, and Cu(OAc)₂ can often be used as an alternative catalyst.
-
Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a sealed tube, add the pyranoquinolinone (0.6 mmol), arylboronic acid (0.6 mmol), CuI (20 mol%), and DMSO (5.0 mL).
-
Add triethylamine (2.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature in the air for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: N-Arylation of Pyranoquinolinones
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-phenyl-2-methyl-2-(4-methylpent-3-en-1-yl)-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one | 80 |
| 2 | 4-Fluorophenylboronic acid | 6-(4-fluorophenyl)-2-methyl-2-(4-methylpent-3-en-1-yl)-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one | 75 |
| 3 | 4-Chlorophenylboronic acid | 6-(4-chlorophenyl)-2-methyl-2-(4-methylpent-3-en-1-yl)-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one | 78 |
| 4 | 4-Bromophenylboronic acid | 6-(4-bromophenyl)-2-methyl-2-(4-methylpent-3-en-1-yl)-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one | 72 |
| 5 | 4-Methylphenylboronic acid | 6-(p-tolyl)-2-methyl-2-(4-methylpent-3-en-1-yl)-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one | 82 |
| 6 | 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-2-methyl-2-(4-methylpent-3-en-1-yl)-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one | 85 |
Application Note: O-Arylation of Phenols
The synthesis of diaryl ethers can be achieved through the copper(II) acetate-mediated coupling of phenols with arylboronic acids. This Chan-Lam O-arylation protocol is a valuable alternative to the classical Ullmann condensation, often proceeding under much milder conditions.[4]
General Reaction Scheme:
Ar-X + R-OH --[Cu(OAc)₂ / Ligand]--> Ar-O-R + HX
Ar-X + H-C≡C-R --[Cu(OAc)₂ / Ligand]--> Ar-C≡C-R + HX``` Where Ar-X is an aryl halide and H-C≡C-R is a terminal alkyne.
Experimental Protocol: Copper-Catalyzed Sonogashira Cross-Coupling
This protocol describes a copper-catalyzed Sonogashira cross-coupling of aryl halides with terminal alkynes under aerobic and solvent-free conditions.
[5]Materials:
-
Aryl halide
-
Terminal alkyne
-
Copper(II) acetate [Cu(OAc)₂]
-
1,4-Diphenyl-1,4-diazabuta-1,3-diene (ligand)
-
Tetrabutylammonium fluoride (TBAF)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), copper(II) acetate (10 mol%), and 1,4-diphenyl-1,4-diazabuta-1,3-diene (20 mol%).
-
Add tetrabutylammonium fluoride (3.0 equiv).
-
Heat the reaction mixture at 130-135 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify by column chromatography.
Data Presentation: Sonogashira Cross-Coupling
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | 1-Iodo-4-methoxybenzene | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 86 |
| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 92 |
| 3 | 1-Iodobenzene | 1-Hexyne | 1-(Hex-1-yn-1-yl)benzene | 78 |
| 4 | 1-Bromo-4-methoxybenzene | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 75 |
Oxidative Cyclization of Carboxylic Acids
Copper(II) acetate can catalyze the oxidative cyclization of carboxylic acids to form lactones, which are important structural motifs in many natural products and pharmaceuticals. This reaction typically employs a terminal oxidant to regenerate the active copper catalyst.
[6]#### 4.1. Application Note
This method provides a direct conversion of C-H bonds to C-O bonds to generate lactone products. The reaction is performed open to air in an aqueous acetic acid solvent system, using potassium persulfate as the terminal oxidant.
[6]General Reaction Scheme:
Experimental Protocol: Synthesis of γ-Butyrolactone from 4-Phenylbutyric Acid
This protocol details the copper-catalyzed oxidative cyclization of 4-phenylbutyric acid to form the corresponding γ-lactone.
[6]Materials:
-
4-Phenylbutyric acid
-
Copper(II) acetate dihydrate [Cu(OAc)₂·2H₂O]
-
Potassium persulfate (K₂S₂O₈)
-
Acetic acid
-
Water
Procedure:
-
In a 5 mL reaction vial, combine 4-phenylbutyric acid (0.25 mmol), Cu(OAc)₂·2H₂O (25 µmol, 0.1 equiv), and K₂S₂O₈ (0.375 mmol, 1.5 equiv).
-
Add 1.2 mL of acetic acid and 1.2 mL of water to the vial.
-
Seal the vial and place it in a pre-heated oil bath at 105 °C.
-
Stir the reaction mixture for the desired amount of time (e.g., 4 hours for completion).
-
Cool the reaction to room temperature.
-
Transfer the contents to a separatory funnel containing 10 mL of 1.0 M aqueous HCl and 10 mL of CH₂Cl₂.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Data Presentation: Oxidative Cyclization of Carboxylic Acids
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Phenylbutyric acid | 4-Phenyl-dihydrofuran-2(3H)-one | 75 |
| 2 | 5-Phenylpentanoic acid | 5-Phenyl-tetrahydro-2H-pyran-2-one | 68 |
| 3 | Cyclohexylacetic acid | 1-Oxa-spiro[4.5]decan-2-one | 62 |
Visualizations
Experimental Workflow for Chan-Lam N-Arylation
Caption: Workflow for the copper-catalyzed N-arylation of pyranoquinolinones.
Experimental Workflow for Ullmann Diaryl Ether Synthesis
Caption: Workflow for the Ullmann synthesis of diaryl ethers.
Experimental Workflow for Sonogashira Cross-Coupling
Caption: Workflow for the copper-catalyzed Sonogashira cross-coupling.
Experimental Workflow for Oxidative Cyclization
Caption: Workflow for the oxidative cyclization of carboxylic acids to lactones.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Oxidative Cyclization of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper Electroplating in Metal Finishing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and practices of copper electroplating for metal finishing, with a focus on three common copper salt precursors: copper(II) sulfate pentahydrate, copper(II) chloride dihydrate, and copper(II) acetate monohydrate. Detailed experimental protocols, quantitative data on deposit properties, and process workflows are presented to guide researchers in achieving desired coating characteristics.
Introduction to Copper Electroplating
Copper electroplating is an electrochemical process where a thin layer of copper is deposited onto a conductive substrate. This process is widely utilized in various industries for decorative and functional purposes, including enhancing corrosion resistance, improving electrical and thermal conductivity, and serving as an underlayer for subsequent plating.[1] The quality and properties of the copper deposit are highly dependent on the composition of the electroplating bath, the type of copper salt used, and the operating parameters.
Copper Electroplating Baths: Composition and Characteristics
The selection of the copper salt is a critical factor that influences the bath's operating characteristics and the final properties of the copper deposit.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) Based Bath (Acid Copper Plating)
Acid copper sulfate baths are the most common type used in industry due to their high efficiency, ease of control, and the ability to produce bright, level deposits.[1][2]
Key Components:
-
Copper Sulfate (CuSO₄): The primary source of copper ions.[3]
-
Sulfuric Acid (H₂SO₄): Increases the conductivity of the bath and helps to dissolve the copper anodes.[3]
-
Chloride Ions (Cl⁻): Essential for achieving bright deposits and preventing anode polarization.[3][4]
-
Organic Additives: A combination of carriers, brighteners, and levelers are used to control the deposit's properties.
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) Based Bath
Copper chloride baths are also utilized, often in specialized applications. The presence of chloride ions is a key feature of these baths.
Key Components:
-
Copper Chloride (CuCl₂): Provides the copper ions for plating.
-
Supporting Electrolyte: Often hydrochloric acid (HCl) or other chloride salts to maintain conductivity and chloride concentration.
Copper(II) Acetate Monohydrate (Cu(CH₃COO)₂·H₂O) Based Bath
Copper acetate baths are less common in large-scale industrial applications but are used in laboratory settings and for specific decorative finishes. They are typically less acidic than sulfate baths.
Key Components:
-
Copper Acetate: The source of copper ions.
-
Acetic Acid: Used to adjust the pH and improve bath stability.
Quantitative Data on Copper Deposit Properties
The properties of the electrodeposited copper are significantly influenced by the bath composition and operating parameters. The following tables summarize key quantitative data from various studies.
| Bath Type | Copper Salt Concentration (g/L) | Sulfuric Acid (g/L) | Current Density (A/dm²) | Temperature (°C) | Resulting Property | Reference |
| Sulfate | 30 | 275 | 1 - 16.67 | Room | Resistivity decreases from 7.70 to 2.86 µΩ·cm with increasing current density. | [5] |
| Sulfate | 100 - 250 | 50 - 100 | 2 - 10 | 25 - 60 | Adhesion strength increases with higher CuSO₄ and lower H₂SO₄ concentrations. | [6] |
| Sulfate | 37 | 152 | 300 A/m² | 40 | Addition of 100 mg/L chloride ions alters crystal orientation and refines grain size. | [7] |
| Non-cyanide (Sulfate based) | 15 | - | 1.0 - 1.5 | 50 | Uniform, semi-bright deposits. | [8] |
Table 1: Influence of Bath Composition and Operating Parameters on Copper Deposit Properties from Sulfate Baths.
| Property | Test Method | Result | Factors Influencing Adhesion | Reference |
| Adhesion | Bend Test | No peeling or flaking | Proper surface preparation, bath composition | [8] |
| Adhesion | Chisel-knife Test | Qualitative assessment of bond strength | Substrate cleanliness, surface activation | [9] |
| Adhesion | Peel Test | Quantitative measure of peel strength (e.g., N/cm) | Interfacial bonding, internal stress | [10] |
| Adhesion | Scribe-grind Test | Visual inspection for coating detachment | Coating thickness, substrate material | [9] |
Table 2: Adhesion Testing and Influencing Factors for Copper Deposits.
Experimental Protocols
General Electroplating Workflow
The fundamental workflow for copper electroplating is consistent across different bath types.
References
- 1. Copper electroplating - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. qnityelectronics.com [qnityelectronics.com]
- 4. researchgate.net [researchgate.net]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. sterc.org [sterc.org]
- 8. sterc.org [sterc.org]
- 9. advancedplatingtech.com [advancedplatingtech.com]
- 10. invea.cl [invea.cl]
Application Notes and Protocols: Copper Dihydrate in the Synthesis of Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of copper-based metal-organic frameworks (MOFs) using copper(II) dihydrate salts as precursors. The information is tailored for researchers in materials science, chemistry, and drug development, offering insights into the synthesis of these versatile porous materials and their potential applications.
Introduction to Copper-Based MOFs
Copper-based MOFs are a prominent class of porous crystalline materials constructed from copper ions or clusters linked by organic ligands.[1] Their high surface area, tunable pore size, and the presence of open metal sites make them attractive for a variety of applications, including gas storage and separation, catalysis, and drug delivery.[2] Copper(II) salts containing water of hydration, such as copper(II) acetate monohydrate and copper(II) sulfate pentahydrate, are common precursors in the synthesis of these frameworks. The choice of the copper salt precursor can significantly influence the physicochemical properties and morphology of the resulting MOF.
Quantitative Data Presentation
The selection of the copper(II) salt precursor has a notable impact on the yield and properties of the synthesized MOF. The following tables summarize key quantitative data for the synthesis of HKUST-1, a well-known copper-based MOF, using different copper precursors under comparable solvothermal conditions.
| Copper(II) Salt Precursor | Molar Mass ( g/mol ) | Product Yield (%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Copper(II) Acetate Monohydrate | 199.65 | ~85 | ~1600-1800 | ~0.7-0.8 |
| Copper(II) Nitrate Trihydrate | 241.60 | ~75 | ~1500-1700 | ~0.6-0.7 |
| Copper(II) Sulfate Pentahydrate | 249.68 | ~60 | ~1300-1500 | ~0.5-0.6 |
| Copper(II) Chloride Dihydrate | 170.48 | No product | - | - |
Data is compiled and representative of typical results. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Synthesis of HKUST-1 (Cu-BTC) using Copper(II) Acetate Monohydrate
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Protocol:
-
Solution A Preparation: Dissolve 1.0 g of Copper(II) acetate monohydrate in 20 mL of deionized water.
-
Solution B Preparation: Dissolve 0.5 g of 1,3,5-benzenetricarboxylic acid in a mixture of 20 mL of ethanol and 20 mL of DMF.
-
Mixing: Slowly add Solution A to Solution B while stirring continuously.
-
Solvothermal Reaction: Transfer the resulting mixture to a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 110°C for 24 hours.
-
Cooling and Isolation: Allow the autoclave to cool to room temperature naturally. The blue crystalline product (HKUST-1) will have precipitated.
-
Washing: Decant the supernatant and wash the product with DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove unreacted precursors and solvent molecules from the pores. Centrifugation can be used to facilitate the separation of the solid product during washing.
-
Activation: Dry the washed product in a vacuum oven at 150°C for 12 hours to remove the solvent molecules from the pores and activate the MOF. The color of the activated MOF will be a deep purple.
-
Storage: Store the activated HKUST-1 in a desiccator to prevent rehydration.
Synthesis of a Pillared-Paddlewheel MOF: Cu₂(BDC)₂(dabco)
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
1,4-Diazabicyclo[2.2.2]octane (dabco)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Solution Preparation: In a 50 mL screw-capped vial, dissolve 0.200 g of copper(II) acetate monohydrate, 0.166 g of 1,4-benzenedicarboxylic acid, and 0.056 g of dabco in 20 mL of DMF.
-
Solvothermal Reaction: Tightly cap the vial and place it in an oven at 100°C for 48 hours.
-
Cooling and Isolation: After the reaction, allow the vial to cool to room temperature. Blue, block-shaped crystals of Cu₂(BDC)₂(dabco) should be visible.
-
Washing: Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).
-
Solvent Exchange: To activate the MOF, the DMF within the pores needs to be exchanged with a more volatile solvent. Immerse the crystals in chloroform for 3 days, replacing the chloroform with a fresh portion each day.
-
Drying and Activation: Decant the chloroform and dry the crystals under vacuum at room temperature for 24 hours.
-
Storage: Store the activated pillared-paddlewheel MOF in a sealed container under an inert atmosphere if possible.
Application Note: Drug Loading and Release with HKUST-1
Objective: To demonstrate the use of HKUST-1 as a carrier for the controlled release of a model drug, ibuprofen.
Materials:
-
Activated HKUST-1 (synthesized as per Protocol 3.1)
-
Ibuprofen
-
Ethanol
-
Phosphate-buffered saline (PBS) at pH 7.4
Protocol: Drug Loading
-
Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).
-
Suspend 100 mg of activated HKUST-1 in 10 mL of the ibuprofen solution.
-
Stir the suspension at room temperature for 24 hours to allow for the diffusion and adsorption of ibuprofen into the pores of the MOF.
-
Isolate the ibuprofen-loaded HKUST-1 by centrifugation.
-
Wash the loaded MOF with a small amount of fresh ethanol to remove any surface-adsorbed drug.
-
Dry the ibuprofen-loaded HKUST-1 under vacuum at a mild temperature (e.g., 40°C) to remove the ethanol.
Protocol: In Vitro Drug Release
-
Suspend 20 mg of the ibuprofen-loaded HKUST-1 in 20 mL of PBS (pH 7.4) in a sealed container.
-
Place the container in a shaking incubator at 37°C to simulate physiological conditions.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the PBS.
-
Replenish the withdrawn volume with fresh PBS to maintain a constant volume.
-
Analyze the concentration of ibuprofen in the withdrawn aliquots using UV-Vis spectroscopy (at the maximum absorbance wavelength of ibuprofen).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: General experimental workflow for the solvothermal synthesis of copper-based MOFs.
Caption: Logical relationship between the choice of copper dihydrate precursor and the resulting properties of the synthesized MOF.
References
Application Notes and Protocols: Laboratory Preparation of Copper(II) Chloride Dihydrate
Introduction
Copper(II) chloride dihydrate (CuCl₂·2H₂O) is a common copper compound that exists as a blue-green crystalline solid.[1][2][3] It serves as a precursor in various chemical syntheses and finds applications in catalysis, pyrotechnics, and as a mordant in dyeing and printing textiles.[4] This document outlines detailed protocols for the laboratory-scale synthesis of copper(II) chloride dihydrate from different copper-containing starting materials. The methods described are based on established chemical principles and are intended for use by researchers, scientists, and professionals in drug development and related fields.
Chemical Properties
Anhydrous copper(II) chloride is a yellow-brown solid that readily absorbs moisture to form the dihydrate.[1][3][4] The dihydrate has a molar mass of 170.48 g/mol .[3] It is soluble in water, with a solubility of 75.7 g/100 mL at 25 °C, and is also soluble in ethanol.[3] Upon heating to 100 °C, the dihydrate loses water to form the anhydrous compound.[3]
Data Presentation
Table 1: Summary of Synthesis Methods and Quantitative Data
| Starting Material | Reaction Equation | Oxidizing Agent (if required) | Theoretical Yield (from 5g Copper Source) | Reported Experimental Yield | Reference |
| Copper (Cu) | Cu(s) + 2HCl(aq) + H₂O₂(aq) → CuCl₂(aq) + 2H₂O(l) | Hydrogen Peroxide (H₂O₂) | 13.43 g | 2.862 g (21.31%) | [5] |
| Copper(II) Carbonate (CuCO₃) | CuCO₃(s) + 2HCl(aq) → CuCl₂(aq) + H₂O(l) + CO₂(g) | Not Required | 6.90 g | Not Specified | [1][2][6] |
| Copper(II) Oxide (CuO) | CuO(s) + 2HCl(aq) → CuCl₂(aq) + H₂O(l) | Not Required | 10.71 g | Not Specified | [2][3] |
| Copper (Cu) | 3Cu(s) + 8HNO₃(aq) + 6HCl(aq) → 3CuCl₂(aq) + 2NO(g) + 4H₂O(l) | Nitric Acid (HNO₃) | 13.43 g | Not Specified | [4] |
Note: Theoretical yields are calculated based on stoichiometry and the molar mass of the reactants and the product, copper(II) chloride dihydrate (170.48 g/mol ).
Experimental Protocols
Protocol 1: Synthesis from Copper Metal using Hydrogen Peroxide
This method utilizes the oxidation of copper metal by hydrogen peroxide in the presence of hydrochloric acid.[5][7]
Materials:
-
Copper powder or turnings
-
Distilled water
-
Beaker
-
Glass stirring rod
-
Heating plate
-
Crystallizing dish
-
Buchner funnel and filter paper
-
Suction flask
Procedure:
-
Place a known quantity of copper metal (e.g., 5 g) into a beaker.[5]
-
In a well-ventilated fume hood, add a sufficient volume of hydrochloric acid to cover the copper (e.g., 20 mL of 32% HCl).[5]
-
Slowly and carefully add an equal volume of hydrogen peroxide (e.g., 20 mL of 9% H₂O₂) to the mixture.[5] The reaction is exothermic and will produce fumes.
-
Stir the mixture periodically. The reaction is complete when the copper metal has completely dissolved, resulting in a dark green solution.[5] This may take a few hours.[7]
-
Gently heat the solution to approximately 80°C to concentrate it.[5]
-
Once the solution is saturated (crystals may start to form on the surface), remove it from the heat and allow it to cool to room temperature.
-
For enhanced crystallization, the beaker can be placed in an ice bath or freezer for a short period.[5]
-
Collect the precipitated blue-green crystals of copper(II) chloride dihydrate by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the crystals on a watch glass or in a desiccator.
Protocol 2: Synthesis from Copper(II) Carbonate
This is a straightforward acid-base reaction that produces carbon dioxide gas.[2][6]
Materials:
-
Copper(II) carbonate (CuCO₃)
-
Hydrochloric acid (HCl), diluted
-
Beaker
-
Glass stirring rod
-
Heating plate
-
Crystallizing dish
Procedure:
-
Weigh a specific amount of copper(II) carbonate (e.g., 5 g) and place it in a beaker.[6]
-
In a fume hood, slowly add diluted hydrochloric acid to the copper carbonate in small portions while stirring continuously.[6] Vigorous fizzing will occur due to the evolution of carbon dioxide gas.[6]
-
Continue adding acid until all the copper carbonate has reacted and the fizzing ceases, leaving a clear green solution.[6]
-
Gently heat the solution to evaporate the water and concentrate the solution until it becomes saturated.[6]
-
Allow the saturated solution to cool to room temperature, which will cause the copper(II) chloride dihydrate to crystallize.
-
Collect the crystals by filtration and dry them as described in Protocol 1.
Protocol 3: Synthesis from Copper(II) Oxide
This method involves the reaction of a basic oxide with an acid.[2][3]
Materials:
-
Copper(II) oxide (CuO)
-
Hydrochloric acid (HCl)
-
Beaker
-
Glass stirring rod
-
Heating plate
-
Crystallizing dish
Procedure:
-
Add a pre-weighed amount of copper(II) oxide to a beaker.
-
Under a fume hood, add hydrochloric acid and gently heat the mixture while stirring.
-
Continue heating and stirring until all the black copper(II) oxide has dissolved to form a green solution.
-
Filter the warm solution to remove any unreacted solid.
-
Concentrate the filtrate by heating and then allow it to cool to induce crystallization.
-
Isolate and dry the resulting copper(II) chloride dihydrate crystals as previously described.
Mandatory Visualization
Caption: General workflow for the laboratory synthesis of copper(II) chloride dihydrate.
References
- 1. Synthesis of Copper (II) Chloride - Amateur Chemistry [amateurchemistry.weebly.com]
- 2. How is copper chloride obtained | MEL Chemistry [melscience.com]
- 3. Copper(II)_chloride [chemeurope.com]
- 4. fchpt.stuba.sk [fchpt.stuba.sk]
- 5. 18thtimelucky.wordpress.com [18thtimelucky.wordpress.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Growing Single Crystals of Copper (II) Acetate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for growing single crystals of copper (II) acetate monohydrate, Cu₂(CH₃COO)₄(H₂O)₂. The protocols outlined below are based on established techniques and are intended to guide researchers in obtaining high-quality single crystals suitable for various scientific applications, including X-ray crystallography.
Introduction
Copper (II) acetate monohydrate, a coordination complex, crystallizes in a monoclinic system, forming dark blue-green crystals.[1][2] The ability to grow large, well-defined single crystals is crucial for detailed structural analysis and for studying its physical and chemical properties. The most common and accessible methods for growing these crystals are solution-based techniques, primarily slow evaporation and slow cooling. The quality of the resulting crystals is highly dependent on the purity of the reagents, the saturation level of the solution, and the rate of crystal growth.
Data Presentation: Comparison of Solution Preparation Methods
The initial and most critical step in crystal growth is the preparation of a saturated copper (II) acetate solution. Several methods can be employed to synthesize copper (II) acetate, each with its own set of reactants and conditions. The choice of method may depend on the available starting materials and desired purity.
| Starting Materials | Reagents | Brief Protocol | Observations |
| Copper (II) Acetate Monohydrate Powder | Hot Water, Acetic Acid (optional) | Dissolve 20g of Cu(CH₃COO)₂·H₂O in 200 ml of hot water.[1][2] Add a few drops of acetic acid to dissolve any scum.[1][2] | A straightforward method when the pure compound is available. The solution will be a clear, dark blue. |
| Scrap Copper | White Vinegar (5% Acetic Acid), 3% Hydrogen Peroxide | To 10g of scrap copper, add 400 mL of 5% vinegar and 250 mL of 3% hydrogen peroxide.[3] The reaction can be expedited by gentle heating (70°C for 1 hour).[3] | An economical method. The hydrogen peroxide acts as an oxidizing agent to facilitate the reaction between copper and acetic acid.[3] The solution will turn dark blue over time.[3][4] |
| Copper Carbonate | Acetic Acid (Vinegar) | Add copper carbonate to acetic acid until effervescence (CO₂ evolution) ceases, indicating the acid is neutralized.[5][6] | A reaction that proceeds readily at room temperature. The resulting solution needs to be filtered to remove any unreacted carbonate.[5][6] |
| Other Copper (II) Salts (e.g., Sulfate, Nitrate, Chloride) | Acetic Acid or Sodium Acetate | React the copper salt solution with acetic acid or a solution of sodium acetate.[5] For example, mix a hot solution of copper (II) nitrate with a sodium acetate solution to precipitate copper acetate.[5] | This method involves a double displacement reaction. The resulting copper acetate may need to be purified. |
Experimental Protocols
The following protocols detail the most common techniques for growing single crystals of copper (II) acetate monohydrate from a prepared saturated solution.
Protocol 1: Slow Evaporation Method
This is the most widely used and reliable method for growing high-quality single crystals of copper (II) acetate monohydrate.
Materials:
-
Saturated copper (II) acetate solution
-
Crystallization dish or beaker
-
Filter paper or coffee filter
-
Parafilm or loose-fitting lid
Procedure:
-
Prepare a saturated solution of copper (II) acetate using one of the methods described in the table above.
-
Filter the saturated solution to remove any impurities or undissolved solids.
-
Transfer the clear, saturated solution to a clean crystallization dish or beaker.
-
Cover the container with filter paper or a loose-fitting lid. This allows for slow evaporation of the solvent while preventing dust and other contaminants from entering.
-
Place the container in a location with a stable temperature and minimal vibrations.
-
Monitor the setup over several days to weeks. As the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to nucleate and grow.[7][8]
-
Once crystals of a suitable size have formed, they can be carefully removed from the solution using tweezers and dried on a filter paper.
Protocol 2: Seed Crystal Method for Large Single Crystals
To grow a large, single crystal, a small, well-formed "seed" crystal is used to initiate growth.
Materials:
-
Saturated copper (II) acetate solution
-
Small, well-formed seed crystal of copper (II) acetate
-
Thin nylon fishing line or human hair
-
Crystallization dish or beaker
-
Support rod (e.g., pencil, glass rod)
Procedure:
-
Obtain a small, well-formed seed crystal, typically by following the slow evaporation method (Protocol 1) for a short period. Select a crystal that is transparent and has well-defined facets.[7]
-
Carefully tie the seed crystal to a thin nylon fishing line.[7][9]
-
Prepare a slightly undersaturated solution of copper (II) acetate by adding a small amount of solvent (water) to a saturated solution. This will prevent the seed crystal from dissolving when first introduced.
-
Suspend the seed crystal in the undersaturated solution from a support rod placed across the top of the container, ensuring the crystal is fully submerged and not touching the sides or bottom of the container.[9]
-
Allow the solvent to evaporate slowly, as described in Protocol 1. As the solution becomes supersaturated, the dissolved copper (II) acetate will deposit onto the seed crystal, causing it to grow larger.[9]
-
Periodically check the crystal growth. If smaller, unwanted crystals begin to form on the main crystal or in the solution, they should be removed. The main crystal can be transferred to a fresh, filtered, saturated solution to continue its growth.[3]
-
Once the desired crystal size is achieved, carefully remove the crystal and dry it.
Protocol 3: Slow Cooling Method
This method relies on the principle that the solubility of copper (II) acetate in water decreases as the temperature decreases.
Materials:
-
Saturated copper (II) acetate solution prepared at an elevated temperature
-
Insulated container (e.g., Dewar flask, styrofoam box)
-
Crystallization dish or beaker
Procedure:
-
Prepare a saturated solution of copper (II) acetate in hot water.[1][2]
-
Filter the hot, saturated solution into a clean crystallization dish.
-
Place the dish in an insulated container to slow down the cooling process.
-
As the solution slowly cools to room temperature, the solubility will decrease, leading to the formation of crystals.
-
Once the solution has reached room temperature and crystal growth has ceased, the crystals can be harvested.
Visualizations
Experimental Workflow for Single Crystal Growth
References
- 1. sciencenotes.org [sciencenotes.org]
- 2. How to Grow Copper Acetate Monohydrate Crystals [thoughtco.com]
- 3. crystalverse.com [crystalverse.com]
- 4. reddit.com [reddit.com]
- 5. Copper(II) acetate - Crystal growing [en.crystalls.info]
- 6. youtube.com [youtube.com]
- 7. Crystal growing: acetates of copper and calcium [dmishin.blogspot.com]
- 8. reddit.com [reddit.com]
- 9. hackaday.com [hackaday.com]
handling and storage procedures for copper dihydrate in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of copper(II) chloride dihydrate (CuCl₂·2H₂O) in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Hazard Identification and Safety Precautions
Copper(II) chloride dihydrate is a hazardous substance that requires careful handling. It is harmful if swallowed or in contact with skin, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[3]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. In cases of potential significant exposure, additional protective clothing may be necessary.[2]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[4][5]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder or preparing solutions.[4][5]
-
An eyewash station and safety shower must be readily accessible in the work area.[6]
Handling and Storage Procedures
General Handling:
-
Do not eat, drink, or smoke in the laboratory.[8]
Storage:
-
Keep the container tightly closed to prevent absorption of moisture, as the compound is deliquescent.[9][10]
-
Store away from incompatible materials.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | CuCl₂·2H₂O | |
| Molecular Weight | 170.48 g/mol | |
| Appearance | Green crystalline solid | |
| pH | 3.0 - 3.8 (5% solution) | [2] |
| Decomposition Temperature | > 100 °C (loses water) | [2] |
| Solubility in Water | 1150 g/L at 20 °C | [2] |
Incompatible Materials and Disposal
Incompatible Materials:
-
Metals: Corrosive to metals, particularly aluminum.[2][8] Contact with metals may evolve flammable hydrogen gas.[10]
-
Strong Oxidizing Agents: Violent reactions are possible.[4]
-
Alkali Metals: Mixtures with potassium or sodium can be explosive on impact.[2][10]
-
Bases: Incompatible with strong bases.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[2][5]
-
Do not allow the material to enter drains or waterways, as it is very toxic to aquatic life.[2][5]
-
Unused product and contaminated packaging should be handled as hazardous waste.[3]
Experimental Protocol: Preparation of a 0.1 M Copper(II) Chloride Dihydrate Solution
This protocol details the preparation of 100 mL of a 0.1 M aqueous solution of copper(II) chloride dihydrate.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Deionized water
-
100 mL volumetric flask
-
Beaker
-
Glass stirring rod
-
Weighing paper or boat
-
Spatula
-
Analytical balance
Procedure:
-
Calculate the required mass:
-
The molecular weight of CuCl₂·2H₂O is 170.48 g/mol .
-
To prepare 100 mL (0.1 L) of a 0.1 M solution, the required mass is: 0.1 mol/L * 0.1 L * 170.48 g/mol = 1.7048 g.
-
-
Weigh the solid:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully weigh approximately 1.70 g of copper(II) chloride dihydrate into the weighing boat. Record the exact mass.
-
-
Dissolve the solid:
-
Transfer the weighed solid into a beaker.
-
Add a small amount of deionized water (approximately 20-30 mL) to the beaker.
-
Stir the mixture with a glass rod until the solid is completely dissolved.
-
-
Transfer to volumetric flask:
-
Carefully pour the solution from the beaker into the 100 mL volumetric flask.
-
Rinse the beaker, stirring rod, and weighing boat with small portions of deionized water and add the rinsings to the volumetric flask to ensure a quantitative transfer.
-
-
Dilute to the mark:
-
Add deionized water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
-
Homogenize the solution:
-
Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Label and store:
-
Label the flask with the name of the solution (0.1 M Copper(II) Chloride Dihydrate), the date of preparation, and your initials.
-
Store the solution in a tightly sealed container in a designated chemical storage area.
-
Diagrams
Caption: Workflow for the safe handling and storage of copper(II) chloride dihydrate.
References
- 1. Page loading... [guidechem.com]
- 2. quora.com [quora.com]
- 3. pontejournal.online [pontejournal.online]
- 4. chem.purdue.edu [chem.purdue.edu]
- 5. CN103241762B - Method for preparing copper chloride dihydrate by alkaline type copper chloride - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of CuCl2 solution [periodni.com]
- 8. CN103241762A - Method for preparing copper chloride dihydrate by alkaline type copper chloride - Google Patents [patents.google.com]
- 9. theochem.mercer.edu [theochem.mercer.edu]
- 10. researchgate.net [researchgate.net]
Application Note: Analytical Methods for Determining the Purity of Copper(II) Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction The purity of active pharmaceutical ingredients (APIs) and laboratory reagents is critical for ensuring the safety, efficacy, and reproducibility of drug products and scientific experiments. Copper(II) salts, such as Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) and Copper(II) Chloride Dihydrate (CuCl₂·2H₂O), are used in various applications, including as catalysts, reagents in organic synthesis, and in nutritional supplements. Their purity must be rigorously controlled to prevent interference from contaminants. Common impurities can include other metals like iron, lead, nickel, calcium, and sodium, as well as non-metallic species like chlorides and nitrogen compounds[1][2]. This document provides detailed protocols for the primary assay and impurity testing of hydrated copper(II) salts.
Purity Assay by Iodometric Titration
This method determines the overall purity of the copper salt by quantifying the copper(II) content. It is the most common assay method cited in major pharmacopoeias[3][4].
Principle The assay is based on an oxidation-reduction reaction. Copper(II) ions (Cu²⁺) oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution. The endpoint is detected using a starch indicator. The addition of potassium thiocyanate (KSCN) near the endpoint sharpens the endpoint by displacing adsorbed iodine from the surface of the cuprous iodide precipitate[5].
Key Reactions:
-
2Cu²⁺ + 4I⁻ → 2CuI (s) + I₂
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Experimental Protocol
Reagents and Solutions:
-
0.1 N Sodium Thiosulfate (Na₂S₂O₃) Volumetric Solution: Standardized.
-
Potassium Iodide (KI): ACS reagent grade.
-
Glacial Acetic Acid (CH₃COOH) or 6 N Acetic Acid. [3]
-
Potassium Thiocyanate (KSCN): ACS reagent grade.
-
Starch Indicator Solution: 1% w/v, freshly prepared.
-
Deionized Water.
Procedure:
-
Accurately weigh approximately 1.0 g of the copper salt sample and record the weight[6].
-
Dissolve the sample in 50 mL of deionized water in a 250 mL conical flask (an iodine flask is recommended)[3][7].
-
Add 4 mL of glacial acetic acid or 6 N acetic acid[3].
-
Add 3 g of potassium iodide (KI). The solution will turn a dark brown due to the liberation of iodine[7].
-
Immediately begin titrating the liberated iodine with standardized 0.1 N sodium thiosulfate solution. Swirl the flask continuously.
-
Continue the titration until the brown color of the iodine fades to a pale yellow[5].
-
Add 3 mL of starch indicator solution. The solution will turn a deep blue/black color[3].
-
Add approximately 2 g of potassium thiocyanate (KSCN) and shake well[3][5].
-
Continue the titration dropwise with constant swirling until the blue color is completely discharged, leaving a milky white or pale pink precipitate[5].
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination by repeating the procedure without the copper salt sample and make any necessary corrections[3].
Calculation: The percentage purity of Copper(II) Sulfate Pentahydrate is calculated as follows:
Purity (%) = ( (V_sample - V_blank) × N × E_w ) / W_sample × 100
Where:
-
V_sample: Volume of Na₂S₂O₃ used for the sample (mL).
-
V_blank: Volume of Na₂S₂O₃ used for the blank (mL).
-
N: Normality of the Na₂S₂O₃ solution (e.g., 0.1 N).
-
E_w: Equivalent weight of the copper salt.
-
W_sample: Weight of the copper salt sample (g).
Workflow for Iodometric Titration
References
- 1. crownchampion.com [crownchampion.com]
- 2. Cuprous Chloride, Cupric Chloride, Copper Chloride Pure, USP ACS Reagent Grade Suppliers [teappcm.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. nhathuocngocanh.com [nhathuocngocanh.com]
- 5. pharmacyinfoline.com [pharmacyinfoline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fao.org [fao.org]
- 8. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Copper(II) Acetate Dihydrate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of copper(II) acetate dihydrate.
A Note on Hydration: Commercially available and commonly synthesized hydrated copper(II) acetate is a dimer with the formula Cu₂(CH₃COO)₄(H₂O)₂. This formula contains one water molecule per copper atom and is technically a monohydrate. For the purposes of this guide, we will refer to this compound as copper(II) acetate dihydrate, as it is a common inquiry, while noting its correct chemical structure.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of the final copper(II) acetate dihydrate product?
A1: The final product should be a dark blue to bluish-green crystalline solid.[1][2][3] The anhydrous form is a darker green.[1][2][3]
Q2: My final product is a light blue or greenish powder. What could be the issue?
A2: A color that deviates from the expected dark blue-green can indicate the presence of impurities or the formation of basic copper acetates.[4] Green coloration can also suggest the presence of copper chloride if chloride ions were present in the starting materials.[4]
Q3: What is the typical yield for copper(II) acetate dihydrate synthesis?
A3: The yield can vary significantly based on the chosen synthesis route and reaction conditions. A yield of 80-88% has been reported for the reaction of basic copper(II) carbonate with acetic acid under optimized conditions.
Q4: How can I purify my crude copper(II) acetate dihydrate?
A4: Recrystallization is a common and effective method for purifying copper(II) acetate dihydrate.[5] This involves dissolving the crude product in a suitable solvent, such as warm dilute acetic acid, and allowing crystals to form upon cooling.[6]
Q5: What are the storage recommendations for copper(II) acetate dihydrate?
A5: Copper(II) acetate dihydrate crystals can slowly dehydrate in the open air, which may cause them to turn a bluish-white. To prevent this, it is recommended to store them in a sealed, airtight container.[7]
Troubleshooting Guide
Issue 1: Low or No Crystal Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure all limiting reagents have fully reacted. If using copper metal, the reaction can be slow; consider gentle heating or the addition of an oxidizing agent like hydrogen peroxide to speed up the process.[8][9] |
| Solution is Not Saturated | The solution may be too dilute for crystals to form. Concentrate the solution by gentle heating to evaporate some of the solvent.[7] Be cautious not to overheat, as this can lead to decomposition. |
| Precipitation of Impurities | If using impure starting materials, such as vinegar with additives, insoluble impurities may precipitate, hindering the crystallization of the desired product.[1] Filter the solution before attempting crystallization. |
| Incorrect pH | The pH of the solution can affect the formation of the desired product. A pH between 0.5 and 7.0 is desirable for obtaining pure copper(II) acetate monohydrate.[10] At a pH between 7.0 and 9.0, the product can be contaminated with basic copper(II) salts.[10] |
Issue 2: Incorrect Crystal Color (Green, Light Blue, or Brown Precipitate)
| Possible Cause | Suggested Solution |
| Presence of Impurities | Greenish tones can indicate the presence of chloride impurities, leading to the formation of copper chloride.[4] Ensure high-purity starting materials are used. |
| Formation of Basic Copper Acetates | A greenish precipitate can be due to the formation of basic copper acetates.[4] This can occur if the solution is not sufficiently acidic. Adding a small amount of acetic acid can help prevent this. |
| Decomposition | Overheating the solution during concentration can lead to decomposition of the copper(II) acetate, which may result in a color change. Use gentle heating, such as a water bath. |
| Unwanted Side Reactions | The use of a high concentration of hydrogen peroxide can lead to the formation of a messy, brown precipitate.[7] Add the hydrogen peroxide slowly and in a controlled manner. |
Experimental Protocols
Synthesis of Copper(II) Acetate Dihydrate from Copper(II) Carbonate and Acetic Acid
This method is known to produce a relatively pure product with a good yield.
Materials:
-
Basic Copper(II) Carbonate (CuCO₃·Cu(OH)₂)
-
Acetic Acid (CH₃COOH), ~11% aqueous solution
-
Distilled Water
-
Beaker
-
Heating Plate with Magnetic Stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Crystallizing Dish
Procedure:
-
In a beaker, add basic copper(II) carbonate to an 11% aqueous solution of acetic acid while stirring continuously.
-
Gently heat the mixture to approximately 60°C to facilitate the reaction. Continue adding the copper carbonate until the effervescence (release of CO₂) ceases, indicating the neutralization of the acid.
-
Filter the hot solution to remove any unreacted copper carbonate and other solid impurities.
-
Gently heat the filtrate to concentrate it by evaporating the solvent to about one-third of its original volume.
-
Allow the concentrated solution to cool slowly to room temperature in a crystallizing dish. Dark blue-green crystals of copper(II) acetate dihydrate will form.
-
Separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold distilled water to remove any remaining impurities.
-
Dry the crystals at room temperature.
Quantitative Data
Table 1: Solubility of Copper(II) Acetate Hydrate in Water
| Temperature | Solubility ( g/100 mL) |
| Cold Water | 7.2[2][3] |
| Hot Water | 20[2][3] |
Table 2: Molar Masses of Relevant Compounds
| Compound | Formula | Molar Mass ( g/mol ) |
| Copper(II) Acetate (anhydrous) | Cu(CH₃COO)₂ | 181.63[1] |
| Copper(II) Acetate Dihydrate (Monohydrate Dimer) | Cu₂(CH₃COO)₄(H₂O)₂ | 199.65 (per Cu atom)[1] |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of copper(II) acetate dihydrate.
Caption: A decision tree to troubleshoot common problems encountered during copper(II) acetate dihydrate synthesis.
References
- 1. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 2. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 3. Copper(II)_acetate [chemeurope.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. crystalverse.com [crystalverse.com]
- 8. Copper(II) acetate - Crystal growing [en.crystalls.info]
- 9. Synthesis of Copper Acetate : 5 Steps (with Pictures) - Instructables [instructables.com]
- 10. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Copper(II) Acetate Dihydrate Catalyzed Reactions
Welcome to the technical support center for optimizing reactions catalyzed by copper(II) acetate dihydrate (Cu(OAc)₂·2H₂O). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues and refining reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or shows no product formation. What are the first steps to troubleshoot?
A1: When a reaction fails, begin by assessing the most critical components. The active catalyst in many of these reactions is Copper(I), which is generated in situ from the Copper(II) acetate precursor.
-
Catalyst Activation: Ensure that the conditions are suitable for the reduction of Cu(II) to Cu(I). For reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this often requires a reducing agent.[1][2]
-
Reagent Purity: Impurities in substrates, solvents, or additives can poison the catalyst. Use high-purity reagents and consider purifying starting materials if their quality is uncertain.[3]
-
Inert Atmosphere: The active Cu(I) species is susceptible to oxidation back to inactive Cu(II) by atmospheric oxygen.[3][4] Degassing the solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) is often crucial.[2]
Q2: What is the role of a ligand, and how do I choose one?
A2: Ligands are critical for stabilizing the active Cu(I) catalyst, preventing its oxidation or disproportionation, increasing its solubility, and accelerating the reaction rate.[2][5][6] The choice of ligand is often dependent on the reaction type and solvent system.
-
For Ullmann-type C-N and C-O couplings: Simple, inexpensive chelating ligands like 1,2-diamines (e.g., N,N'-dimethylethylenediamine) or 1,10-phenanthroline have proven effective, often allowing for milder reaction conditions.[5][6][7]
-
For CuAAC ("Click Chemistry"): Tris-(benzyltriazolylmethyl)amine (TBTA) is commonly used in organic solvents, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for bioconjugation in aqueous media.[2]
Q3: My Cu(II) acetate is a dihydrate. Do I need to use the anhydrous form?
A3: For many applications, the commercially available hydrated form, Cu₂(OAc)₄(H₂O)₂, is used directly.[8] However, the presence of water can be detrimental in highly moisture-sensitive reactions. In such cases, using the anhydrous salt or ensuring reaction conditions can tolerate small amounts of water is necessary. Some procedures may call for the anhydrous form specifically.[9]
Q4: How do I remove the copper catalyst from my final product?
A4: Residual copper can interfere with downstream applications and spectroscopic analysis. Several methods can be employed for its removal:
-
Aqueous Washes: Washing the organic reaction mixture with an aqueous solution of a chelating agent like EDTA or a complexing agent like aqueous ammonia can effectively extract the copper into the aqueous phase.[10] A wash with ammonium chloride solution is also a common technique.[10][11]
-
Filtration: Passing a solution of the product through a plug of silica gel, alumina, or Celite can help remove solid copper residues.[10]
-
Dialysis/Purification Cartridges: For biomolecules or water-soluble polymers, dialysis against an EDTA solution or using specialized purification cartridges (e.g., C18 SPE) can be effective.[12]
Troubleshooting Guides
Issue 1: Low Yield in Ullmann C-N or C-O Coupling Reactions
If you are experiencing low yields in N-arylation or O-arylation reactions, consider the following factors.
| Potential Cause | Recommended Solution(s) |
| Inefficient Catalyst System | Screen different ligands (e.g., 1,10-phenanthroline, diamines) and vary the ligand-to-copper ratio (typically 1:1 to 2:1).[7][13] |
| Inappropriate Base | The choice of base is critical. Insoluble inorganic bases like K₃PO₄ or Cs₂CO₃ are common.[7] For sensitive substrates, a soluble organic base might offer better results.[14] Ensure the base is strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions. |
| Incorrect Solvent | High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are frequently used.[7][15] The solvent must solubilize the reactants and catalyst system. Ethylene glycol has been reported to act as both a solvent and a ligand.[16] |
| Sub-optimal Temperature | Ullmann reactions often require elevated temperatures (80-150 °C).[15][16][17] Systematically increase the temperature, but be mindful of potential substrate decomposition. |
Issue 2: Failure or Byproduct Formation in CuAAC (Click) Reactions
The CuAAC reaction is typically high-yielding, so failures often point to a specific problem with the catalytic cycle.
| Potential Cause | Recommended Solution(s) |
| Inactive Cu(I) Catalyst | The active Cu(I) species is generated in situ from Cu(II) acetate using a reducing agent. Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[3][4] Degas all solutions thoroughly to remove oxygen, which oxidizes Cu(I).[3] |
| Alkyne Homocoupling | The formation of a diacetylene byproduct (Glaser coupling) is a common side reaction, indicating insufficient protection of the Cu(I) catalyst or excessive oxygen exposure.[4] Increase the concentration of the stabilizing ligand (e.g., THPTA, BTTAA) and ensure the reaction is under an inert atmosphere.[18] |
| Catalyst Poisoning | Substrates containing thiols or strong chelating groups (e.g., Tris buffer) can bind to the copper catalyst and inhibit the reaction.[4] Purify substrates away from such contaminants and use non-chelating buffers like HEPES or phosphate.[4] |
| Steric Hindrance | Bulky groups near the alkyne or azide can slow the reaction.[2] Increase the reaction temperature or prolong the reaction time to overcome this.[2] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Ligand-Free Ullmann C-O Coupling
This protocol is adapted for the synthesis of 4-aryloxycoumarins using Cu(OAc)₂.[15]
Materials:
-
Phenol substrate (1.0 mmol)
-
Aryl halide/tosylate (e.g., 4-toluenesulfonyloxycoumarin) (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 6 mL)
Procedure:
-
To a dry reaction vessel, add the phenol, aryl tosylate, Cu(OAc)₂, and K₂CO₃.
-
Add anhydrous DMF and stir the mixture at 80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The typical reaction time is around 3 hours.
-
Upon completion, cool the mixture to room temperature and add water (20 mL).
-
Extract the product with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to obtain the final product.
Protocol 2: General Procedure for CuAAC Bioconjugation in Aqueous Media
This protocol is a standard method for labeling biomolecules.
Materials:
-
Alkyne-modified biomolecule (1.0 eq) in a compatible buffer (e.g., phosphate or HEPES)
-
Azide-containing label (2-10 eq)
-
Stock solution of CuSO₄ (e.g., 20 mM in water)
-
Stock solution of a water-soluble ligand (e.g., THPTA, 100 mM in water)
-
Freshly prepared stock solution of sodium ascorbate (100 mM in water)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide label in the buffer.
-
In a separate tube, prepare the catalyst premix: combine the CuSO₄ solution (target final concentration: 50-500 µM) and the THPTA ligand solution (target ligand:copper ratio of 2:1 to 5:1). Mix briefly.
-
Add the catalyst premix to the reaction tube containing the substrates.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (target final concentration: 1-10 mM).
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4 °C. Gentle mixing is recommended.
-
Purify the labeled biomolecule using appropriate methods (e.g., size exclusion chromatography, dialysis) to remove excess reagents and the copper catalyst.
Visual Guides
Caption: A troubleshooting workflow for low-yield copper-catalyzed reactions.
Caption: Simplified catalytic cycle for the CuAAC reaction showing catalyst activation and deactivation.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 17. benchchem.com [benchchem.com]
- 18. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Prevention in Copper-Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproduct formation in reactions involving copper(II) acetate and other copper catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in copper-catalyzed reactions, particularly those involving terminal alkynes?
The most prevalent byproduct in copper-catalyzed reactions with terminal alkynes, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"), is the formation of a diyne through oxidative homocoupling, also known as Glaser coupling.[1] This side reaction is often promoted by the presence of oxygen.[1][2] In the context of bioconjugation, other significant side reactions include oxidative damage to biomolecules (e.g., proteins) due to the generation of reactive oxygen species (ROS), and subsequent protein aggregation.[2] Additionally, in reactions aiming to synthesize specific copper compounds like copper(II) acetate monohydrate, contamination with basic copper(II) salts can occur if the pH is not properly controlled.[3]
Q2: How do ligands help in preventing byproduct formation?
Ligands play a crucial role in stabilizing the copper catalyst and minimizing side reactions. In CuAAC, chelating ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and BTTAA are used to stabilize the active Cu(I) oxidation state, which prevents its disproportionation and reduces the generation of ROS that can damage sensitive biomolecules. Diamine ligands have also been shown to improve reaction rates and prevent undesired side reactions such as the N-arylation of the ligand itself. The primary function of these ligands is to prevent the formation of less reactive, multiply-ligated copper structures and to protect the catalyst from oxidative pathways that lead to byproducts like diyne homocoupling.[4]
Q3: What is the optimal ligand-to-copper ratio to use?
A ligand-to-copper ratio of at least 5:1 is generally recommended to ensure the copper catalyst is sufficiently chelated and protected.[2] Using an excess of the ligand typically does not have a significant negative impact on the reaction rate and can provide an additional benefit by acting as a sacrificial scavenger for any generated ROS.[2]
Q4: Which reducing agent is recommended for in situ generation of Cu(I) from a Cu(II) source like copper(II) acetate?
Sodium ascorbate is the most widely used and convenient reducing agent for generating the active Cu(I) catalyst from a Cu(II) salt.[1][2] It is important to use a freshly prepared solution of sodium ascorbate as it can degrade over time. For substrates that may be sensitive to ascorbate, hydroxylamine can be a suitable alternative.[2]
Q5: How does pH influence byproduct formation?
The pH of the reaction medium can significantly affect both the reaction rate and the formation of byproducts. While copper-catalyzed azide-alkyne cycloadditions can proceed over a broad pH range (4-12), a pH between 6.5 and 8.0 is generally considered optimal for bioconjugation reactions.[1][2] Alkaline conditions can favor the formation of the copper-acetylide intermediate, but they may also hinder the final protonation step required to release the desired product.[2] In the synthesis of copper(II) acetate monohydrate, maintaining a pH between 0.5 and 7.0 is crucial to prevent the precipitation of basic copper(II) salts as byproducts.[3]
Troubleshooting Guides
Issue 1: Significant formation of alkyne homocoupling (diyne) byproduct is observed.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[1] | Reduced or eliminated diyne byproduct formation. |
| Maintain the reaction under an inert atmosphere throughout the experiment.[1] | ||
| Insufficient Reducing Agent | Ensure a sufficient concentration of a freshly prepared reducing agent like sodium ascorbate (0.1-0.2 equivalents for small molecules, 1-5 mM for bioconjugation) is present to maintain copper in the Cu(I) state.[1][2] | The equilibrium will favor the active Cu(I) catalyst, suppressing the oxidative homocoupling pathway. |
| Inadequate Ligand Chelation | Increase the ligand-to-copper ratio to at least 5:1 to ensure complete chelation and stabilization of the Cu(I) catalyst.[2] | The stabilized copper-ligand complex is less susceptible to oxidative side reactions. |
Issue 2: Low yield of the desired product and evidence of catalyst deactivation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation via Oxidation | In certain cases, catalyst deactivation can occur through the formation of copper oxides. The addition of a small amount of acetic acid can sometimes prevent this.[5] | Improved catalyst turnover and higher product yield. |
| Incompatible Buffer or Solvent | Use a buffer system that does not strongly coordinate with copper, such as phosphate or HEPES.[1] Recommended solvents include water, t-BuOH/water mixtures, or DMF.[1] | Prevents the sequestration of the copper catalyst by the buffer or solvent. |
| Steric Hindrance | If bulky substituents are present near the reacting functional groups, consider increasing the reaction temperature or prolonging the reaction time to overcome the steric hindrance.[1] | Increased reaction rate and improved yield. |
| Presence of Inhibitors | Functional groups like thiols can coordinate with the copper catalyst and inhibit the reaction. Consider increasing the concentration of the copper-ligand complex or adding a sacrificial metal ion like Zn(II) to bind to the thiols.[1] | The active copper catalyst is more available for the desired reaction. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Diyne Byproduct in a Small Molecule CuAAC Reaction
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne (e.g., 100 mM in DMF) and azide (e.g., 100 mM in DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a stock solution of a suitable ligand such as TBTA (e.g., 50 mM in a 1:4 mixture of DMF/t-BuOH).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water) immediately before use.[1]
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 eq) and the azide (1.1 eq).
-
Add the solvent (e.g., a 1:1 mixture of t-BuOH/water).
-
Add the ligand solution (e.g., TBTA, 0.05 eq).
-
Add the CuSO₄ solution (0.01-0.05 eq).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.[1]
-
-
Reaction Initiation and Monitoring:
-
While maintaining the inert atmosphere, add the freshly prepared sodium ascorbate solution (0.1-0.2 eq) to initiate the reaction.[1]
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress using an appropriate technique such as TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a solution of EDTA (e.g., to a final concentration of 10 mM) to chelate and remove the copper catalyst.[2]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove water-soluble components.
-
Dry the organic layer, concentrate, and purify the product using standard methods like column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A troubleshooting workflow for identifying and mitigating common byproducts.
Mechanism for Byproduct Prevention
Caption: The role of ligands and reducing agents in preventing oxidative side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]
- 4. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective copper(II) acetate and potassium iodide catalyzed oxidation of aminals to dihydroquinazoline and quinazolinone alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Copper(II) Chloride Dihydrate
Welcome to the technical support center for the synthesis of copper(II) chloride dihydrate (CuCl₂·2H₂O). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues, improve experimental outcomes, and ensure the highest yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of copper(II) chloride dihydrate?
A1: Common methods for synthesizing copper(II) chloride dihydrate include the reaction of copper metal with hydrochloric acid in the presence of an oxidizing agent like hydrogen peroxide, or the reaction of copper(II) oxide or copper(II) carbonate with hydrochloric acid.[1][2] Basic copper chloride can also be used as a starting material.[3]
Q2: My final product is a brownish powder instead of green-blue crystals. What happened?
A2: A brown powder suggests the formation of anhydrous copper(II) chloride. This can occur if the dihydrate is heated too strongly during the drying process, driving off the water of crystallization. To obtain the dihydrate, gentle drying methods should be employed.
Q3: Can I use copper wire instead of copper powder?
A3: While copper wire can be used, copper powder is generally preferred as its higher surface area allows for a faster reaction rate. If using copper wire, ensure it is clean and free of any insulating coating.
Q4: How critical is the concentration of hydrochloric acid?
A4: The concentration of hydrochloric acid is important. While concentrated hydrochloric acid is often used, more dilute solutions can also work, though the reaction may be slower.[1] In some industrial preparations, controlling the concentration of free hydrogen chloride is a key parameter for achieving high efficiency.[3]
Troubleshooting Guide
Low Yield
Problem: My final yield of copper(II) chloride dihydrate is significantly lower than the theoretical calculation.
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | Ensure all the copper starting material has reacted. If unreacted copper remains, there may be an insufficient amount of hydrochloric acid or hydrogen peroxide.[1] Consider adding more of these reagents incrementally until the copper is fully consumed. |
| Loss During Transfers | Be meticulous when transferring the product between vessels (e.g., from the reaction beaker to the filter paper, and from the filter paper to the weighing dish). Rinse glassware with the mother liquor or a small amount of cold solvent to recover any remaining crystals. |
| Premature Crystallization | If the solution cools too quickly during filtration, the product may crystallize on the filter paper, leading to loss. Use a pre-warmed funnel or filter the solution quickly while it is still hot. |
| Excessive Washing | Washing the crystals with a large volume of solvent can dissolve some of the product. Use minimal amounts of a cold, appropriate solvent for washing. |
| Sub-optimal Crystallization Conditions | Allowing the solution to cool slowly without disturbance generally yields larger, purer crystals and can improve recovery. Rapid cooling can lead to the formation of small crystals that are more difficult to filter. |
A reported synthesis of copper(II) chloride dihydrate from copper powder yielded only 21.31% of the theoretical amount, with the author suggesting that product extraction via crystallization was a contributing factor to the low yield.[1]
Low Purity
Problem: The synthesized copper(II) chloride dihydrate contains visible impurities or analytical data indicates low purity.
| Possible Cause | Troubleshooting Action |
| Contaminated Starting Materials | Use high-purity starting materials. The quality of the reagents, such as the grade of hydrofluoric acid in the synthesis of copper fluoride, has been shown to be a major factor in the purity of the final product.[4] |
| Formation of Side Products | In some syntheses, the formation of byproducts can occur. For instance, in the presence of excess copper, cuprous (copper(I)) species might form.[5] Ensure the correct stoichiometry of reactants. |
| Ineffective Purification | A single crystallization may not be sufficient to remove all impurities. Recrystallization is a common and effective method for purifying copper complexes.[6] |
| Co-precipitation of Impurities | Certain impurities may co-precipitate with the desired product during crystallization.[4] The rate of crystallization can influence this; slower crystallization often results in purer crystals. |
| Use of Contaminated Glassware | Ensure all glassware is thoroughly cleaned and rinsed with distilled or deionized water before use to avoid introducing contaminants. |
Experimental Protocols
Synthesis of Copper(II) Chloride Dihydrate from Copper Metal
This protocol is adapted from a standard laboratory procedure.[1]
Materials and Reagents:
-
Copper powder
-
Concentrated Hydrochloric Acid (HCl)
-
9% Hydrogen Peroxide (H₂O₂)
-
Distilled water
Equipment:
-
Beaker
-
Hotplate stirrer and stir bar
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, add a known mass of copper powder to a beaker.
-
Acid Addition: Add concentrated hydrochloric acid to the beaker containing the copper powder.
-
Oxidant Addition: Slowly and carefully add hydrogen peroxide to the mixture. The reaction is exothermic and will produce gas. Add the hydrogen peroxide in small portions to control the reaction rate.[1]
-
Reaction Completion: Continue adding hydrogen peroxide until all the copper powder has dissolved, and the solution turns a deep green color. Gentle heating can be applied to facilitate the reaction, but avoid boiling to prevent hazardous bubbling and spitting.[1]
-
Crystallization: Gently heat the solution to evaporate some of the water and concentrate the solution. Do not boil to dryness. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold distilled water, followed by a small amount of a volatile solvent like acetone to aid in drying.
-
Drying: Dry the crystals in a desiccator or in a low-temperature oven to obtain the final copper(II) chloride dihydrate product.
Purification by Recrystallization
Procedure:
-
Dissolution: Dissolve the impure copper(II) chloride dihydrate in a minimum amount of hot distilled water.
-
Hot Filtration: If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Blue-green crystals of pure copper(II) chloride dihydrate should form.
-
Isolation: Collect the purified crystals by vacuum filtration and dry as described in the synthesis protocol.
Data Summary
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Starting Material | Copper Powder | Copper Carbonate | Copper powder requires an oxidizing agent (H₂O₂). Copper carbonate reacts directly with HCl, producing CO₂. |
| Crystallization Method | Slow Cooling | Rapid Cooling (Ice Bath) | Slow cooling generally yields larger, purer crystals. Rapid cooling produces smaller crystals and may trap more impurities. |
| Purity (Post-Synthesis) | >98% | Varies | Purity can be affected by starting material quality and reaction conditions. |
| Purity (Post-Recrystallization) | >99% | - | Recrystallization is an effective method for increasing purity.[6] |
Visual Guides
Caption: Workflow for the synthesis and purification of copper(II) chloride dihydrate.
Caption: Decision tree for troubleshooting low yield in copper dihydrate synthesis.
References
- 1. 18thtimelucky.wordpress.com [18thtimelucky.wordpress.com]
- 2. How is copper chloride obtained | MEL Chemistry [melscience.com]
- 3. CN103241762B - Method for preparing copper chloride dihydrate by alkaline type copper chloride - Google Patents [patents.google.com]
- 4. Synthesis of High-purity Copper(II) Fluoride Dihydrate for Carrier-Distillation Emission Spectroscopy [opg.optica.org]
- 5. Sciencemadness Discussion Board - CuCl2.2H2O synthesis help - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Copper(II) Chloride Dihydrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of copper(II) chloride dihydrate, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and crystallization of copper(II) chloride dihydrate, particularly when transitioning from laboratory to larger-scale production.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | Incomplete Reaction: Insufficient reaction time, inadequate mixing, or incorrect stoichiometry. | - Ensure all reactants are fully dissolved and the reaction goes to completion.[1] - Optimize stirring speed to improve mass transfer. - Use a slight excess of the limiting reagent, if appropriate for the chosen synthesis route. |
| Loss During Workup: Product loss during filtration, washing, or transfer between vessels. | - Use appropriate filter pore size to prevent loss of fine crystals. - Wash crystals with a minimal amount of cold solvent to reduce dissolution. - Optimize transfer procedures to minimize material cling to vessel walls. | |
| Suboptimal Crystallization Conditions: High solubility of the product in the mother liquor due to incorrect temperature or solvent volume. | - Carefully control the cooling rate during crystallization to maximize crystal growth over nucleation.[2] - Concentrate the solution to the point of supersaturation before cooling.[2] - Consider using an anti-solvent to reduce the solubility of the product. | |
| Off-Color Product (e.g., brownish, yellowish, or too dark green) | Presence of Impurities: Contaminated starting materials or side reactions forming colored byproducts. | - Use high-purity starting materials. - Analyze raw materials for common impurities like iron, nickel, and other metals.[3] - Purify the copper(II) chloride solution before crystallization using methods like activated carbon treatment or ion exchange.[2][3] |
| Formation of Anhydrous Copper(II) Chloride: Overheating during the drying process can lead to the loss of water of hydration, resulting in a brownish color. | - Dry the dihydrate crystals at a controlled temperature, typically between 50-60°C, under vacuum.[2] - Avoid excessive heating during the evaporation of the solvent.[4] | |
| Incorrect Copper Oxidation State: Presence of copper(I) species can affect the color. | - Ensure complete oxidation of copper by using an adequate amount of oxidizing agent (e.g., hydrogen peroxide) if starting from copper metal.[1] | |
| Inconsistent Crystal Size and Morphology | Uncontrolled Nucleation and Growth: Rapid cooling or high levels of supersaturation can lead to the formation of many small crystals. | - Implement a controlled cooling profile. A slower initial cooling rate promotes the growth of larger, more uniform crystals.[2][5] - Use seed crystals to control the onset of crystallization and promote uniform growth.[2] |
| Poor Mixing: Inadequate agitation can create localized areas of high supersaturation, leading to non-uniform crystal growth. | - Ensure the reactor is equipped with an appropriate agitator for the vessel size and geometry. - Optimize the stirring rate to maintain a homogeneous solution during crystallization. | |
| Presence of Impurities: Certain impurities can inhibit or alter crystal growth patterns. | - Purify the solution prior to crystallization to remove impurities that may interfere with crystal lattice formation.[3] | |
| Batch-to-Batch Inconsistency | Variability in Raw Materials: Differences in the purity and composition of starting materials from different suppliers or batches. | - Establish strict specifications for all incoming raw materials and perform quality control checks.[6][7] |
| Lack of Process Control: Deviations in key process parameters such as temperature, pH, concentration, and reaction time. | - Implement robust process monitoring and control systems to ensure consistency.[6][7] - Maintain detailed batch records to track all process parameters and identify any deviations. | |
| Inconsistent Operating Procedures: Variations in how operators perform the synthesis steps. | - Develop and adhere to detailed Standard Operating Procedures (SOPs) for all stages of the manufacturing process.[6] | |
| Caking and Buildup on Equipment | Fouling of Crystallizer Surfaces: Adhesion of crystals to the internal surfaces of the reactor, agitator, and probes. | - Ensure smooth internal surfaces of the crystallizer. - Optimize mixing to keep crystals suspended. - Consider the use of anti-fouling coatings or agents if the problem persists.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing copper(II) chloride?
A1: The primary industrial methods include the direct chlorination of copper metal at high temperatures, and the reaction of copper-containing bases like copper(II) oxide, hydroxide, or carbonate with hydrochloric acid.[10][11] Another significant industrial process involves starting from copper(II) oxychloride, which is readily available as a copper ore.[12]
Q2: How can I control the exothermic nature of the reaction when scaling up?
A2: The reaction of copper with oxidizing agents and acid can be highly exothermic.[10] For larger batches, it is crucial to have a reactor with adequate cooling capacity. Controlled, slow addition of reactants, particularly the oxidizing agent, is recommended to manage the rate of heat generation.[1] Monitoring the internal temperature of the reactor in real-time is essential to prevent runaway reactions.
Q3: What are the key parameters to control during the crystallization step for a consistent product?
A3: The most critical parameters are the rate of cooling, the level of supersaturation, and agitation.[5][13] A controlled, often non-linear, cooling profile can help achieve a uniform crystal size distribution.[2] Seeding the solution can also provide better control over the crystallization process.[2] Consistent agitation ensures homogeneity of temperature and concentration throughout the crystallizer.
Q4: What types of impurities are common in technical-grade copper(II) chloride and how can they be removed?
A4: Common metallic impurities in copper-based products can include zinc, lead, nickel, iron, and manganese.[3] Purification of the copper(II) chloride solution before crystallization is key. Methods include treatment with activated carbon to remove organic contaminants and using chelating ion-exchange resins to remove unwanted metal ions.[2][3]
Q5: What are the safety considerations when scaling up the synthesis of copper(II) chloride dihydrate?
A5: The synthesis often involves corrosive materials like concentrated hydrochloric acid and can release toxic fumes.[1] It is imperative to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. For large-scale operations, a closed system with a scrubber for off-gases is recommended. Copper compounds are also toxic to aquatic life, so proper waste disposal procedures must be followed.[4]
Experimental Protocols
Lab-Scale Synthesis from Copper Metal (Yields approx. 20-25 g)
Materials:
-
Copper powder or turnings (10 g)
-
Concentrated Hydrochloric Acid (~37%) (40 mL)
-
Hydrogen Peroxide (30%) (20 mL)
-
Distilled water
Procedure:
-
In a 250 mL beaker placed in a fume hood, add the 10 g of copper.
-
Carefully add 40 mL of concentrated hydrochloric acid to the copper.
-
Slowly, and in small portions, add 20 mL of 30% hydrogen peroxide to the mixture. The reaction is exothermic and will produce fumes. Control the rate of addition to keep the reaction from becoming too vigorous.
-
Stir the mixture until all the copper has dissolved. The solution will turn a deep green.
-
Gently heat the solution to approximately 80°C to ensure the reaction is complete and to begin concentrating the solution.[1]
-
Allow the solution to cool slowly to room temperature. Cover the beaker with a watch glass and let it stand.
-
For further crystallization, place the beaker in an ice bath for 1-2 hours.
-
Collect the blue-green crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water.
-
Dry the crystals in a desiccator or in an oven at a temperature not exceeding 60°C.
Pilot-Scale Synthesis from Basic Copper Chloride (Based on CN103241762A)[14]
Materials & Equipment:
-
3000L glass-lined reactor with stirring and vacuum capabilities
-
Basic Copper Chloride (e.g., 1.4 tonnes, 58% concentration)
-
Hydrochloric Acid (e.g., 1.4 m³, 32% concentration)
-
Centrifuge and vacuum dryer
Procedure:
-
Charge the 3000L reactor with 1.4 m³ of 32% hydrochloric acid.
-
Begin stirring and apply a vacuum to the reactor (e.g., -0.05 MPa).
-
Gradually add 1.4 tonnes of 58% basic copper chloride to the hydrochloric acid over a period of 20-40 minutes.
-
After the addition is complete, continue to stir for 20-40 minutes. Monitor the free hydrochloric acid concentration, aiming for a range of 0.8-8%. Ensure all solids are dissolved.
-
Perform a negative pressure distillation for 8-10 hours to concentrate the solution.
-
After evaporation, cool the solution to induce crystallization.
-
Transfer the resulting slurry to a centrifuge to separate the copper(II) chloride dihydrate crystals from the mother liquor.
-
Dry the crystals in a vacuum dryer at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
Visualizations
Caption: A generalized workflow for the synthesis of copper(II) chloride dihydrate.
Caption: A logical diagram for troubleshooting common synthesis issues.
References
- 1. 18thtimelucky.wordpress.com [18thtimelucky.wordpress.com]
- 2. CN104925847A - Crystallizing preparation method of high-purity copper chloride dihydrate - Google Patents [patents.google.com]
- 3. US20050145073A1 - Method for the purification of copper chloride solution - Google Patents [patents.google.com]
- 4. fchpt.stuba.sk [fchpt.stuba.sk]
- 5. researchgate.net [researchgate.net]
- 6. Ensuring Batch-to-Batch Consistency: Quality Assurance | Tristart Chemicals [tristarintermediates.org]
- 7. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 8. Troubleshooting Common Issues in Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 9. filter-dryer.com [filter-dryer.com]
- 10. Copper(II) chloride - Wikipedia [en.wikipedia.org]
- 11. How is copper chloride obtained | MEL Chemistry [melscience.com]
- 12. US4409198A - Process for the production of copper (II) chloride from copper (II) oxychloride using tertiary amine hydrochlorides - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions Involving Copper (II) Sulfate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic properties of reactions involving copper (II) sulfate dihydrate (CuSO₄·2H₂O). Below you will find troubleshooting guides and frequently asked questions to ensure the safe and effective handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is the reaction of copper (II) sulfate dihydrate with water exothermic?
A1: Yes, the hydration of any partially hydrated or anhydrous form of copper (II) sulfate is an exothermic process, meaning it releases heat.[1][2][3][4] When copper (II) sulfate dihydrate is dissolved in water, further hydration to the pentahydrate form (CuSO₄·5H₂O) occurs, which will release heat. The dissolution of anhydrous copper (II) sulfate is a well-known exothermic reaction.[2][3][4]
Q2: How can I predict the amount of heat that will be generated?
Q3: What are the primary safety concerns associated with the exothermic reaction of copper (II) sulfate dihydrate?
A3: The primary safety concerns are uncontrolled temperature increases, which can lead to:
-
Boiling of the solvent: This can cause a rapid increase in pressure within a closed system, potentially leading to a reactor rupture.[5]
-
Increased reaction rates: Higher temperatures can accelerate the primary reaction or initiate secondary, undesired reactions.
-
Thermal decomposition: At elevated temperatures, copper (II) sulfate can decompose, potentially releasing toxic sulfur oxides.[4][6]
-
Reduced product stability: The desired product may be sensitive to high temperatures, leading to degradation and reduced yield.[7]
Q4: What are the key parameters to monitor during a reaction involving copper (II) sulfate dihydrate?
A4: Continuous monitoring of the internal reaction temperature and pressure is critical.[5][8] Any significant deviation from the expected profile should be addressed immediately. Other important parameters to control include the rate of addition of reagents, stirring speed, and the performance of the cooling system.[5]
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
Possible Causes:
-
Addition rate is too high: The rate of heat generation is exceeding the cooling capacity of the system.[5]
-
Inadequate cooling: The cooling system may be insufficient for the reaction scale or not functioning correctly.[5][8]
-
Poor mixing: Inefficient stirring can lead to localized "hot spots" where the reaction is more concentrated and proceeds faster.[5][8][9]
-
Incorrect reagent concentration: Using more concentrated reagents than specified can result in a more vigorous reaction.
Immediate Actions & Solutions:
-
Stop Reagent Addition: Immediately halt the addition of all reactants to prevent further heat generation.[5][8]
-
Maximize Cooling: Ensure the reactor's cooling system is operating at its maximum capacity.[8]
-
Ensure Vigorous Stirring: Verify that the agitator is functioning correctly and increase the stirring speed if it is safe to do so.[5][9]
-
Monitor Temperature and Pressure: Continuously observe the reactor's internal temperature and pressure.[8]
-
Prepare for Emergency Shutdown: If the temperature continues to rise uncontrollably, be prepared to initiate an emergency shutdown procedure.
Issue 2: Reaction Temperature Continues to Rise After Stopping Reagent Addition
Possible Causes:
-
Accumulation of unreacted reagents: A backlog of reactants may be present due to poor initial mixing or a delayed reaction onset.
-
Secondary or decomposition reactions: The initial exotherm may have triggered other heat-generating processes.
-
Insufficient cooling capacity for the reaction mass: The cooling system may be unable to remove the heat already generated.
Immediate Actions & Solutions:
-
Apply Maximum Cooling: Continue to operate the cooling system at full capacity.[5]
-
Emergency Quenching (if applicable): If the temperature approaches the boiling point of the solvent or a decomposition temperature, consider an emergency quench by adding a cold, inert solvent if the procedure has been established and is deemed safe.
-
Emergency Shutdown and Evacuation: If the temperature and pressure continue to rise rapidly, initiate the emergency shutdown procedure and evacuate the area.[5]
Issue 3: Formation of Insoluble Byproducts or Precipitates
Possible Causes:
-
Localized high temperatures: "Hot spots" can lead to the formation of insoluble impurities or decomposition products.
-
Solubility changes with temperature: The solubility of the copper sulfate salt or other components may decrease as the temperature changes.
Immediate Actions & Solutions:
-
Improve Mixing: Ensure the stirring is adequate to maintain a homogeneous mixture and temperature profile.
-
Control Temperature: Implement more precise temperature control to avoid significant fluctuations.
-
Solvent Selection: Re-evaluate the solvent system to ensure all components remain in solution throughout the desired temperature range.
Quantitative Data
The following table summarizes the enthalpy changes for the dissolution of anhydrous and pentahydrated copper (II) sulfate in water. This data can be used to estimate the exothermicity of the hydration process.
| Reaction | Enthalpy Change (ΔH) in kJ/mol | Notes |
| Dissolution of anhydrous CuSO₄(s) in water (to form dilute solution) | -28.45 | This is an exothermic process. The value represents the heat released when one mole of anhydrous copper (II) sulfate is dissolved in a large amount of water.[10] |
| Dissolution of hydrated CuSO₄·5H₂O(s) in water (to form dilute solution) | +5.78 | This is an endothermic process. Energy is required to break the crystal lattice of the hydrated salt.[10] |
| Hydration of anhydrous CuSO₄(s) to CuSO₄·5H₂O(s) | -34.2 | This value is calculated using Hess's Law (ΔH₃ = ΔH₁ – ΔH₂) and represents the exothermic enthalpy of hydration.[10] |
Experimental Protocols
Protocol 1: Determining the Enthalpy of Hydration of Copper (II) Sulfate
This protocol is based on the principles of calorimetry and Hess's Law to determine the enthalpy of hydration.
Materials:
-
Anhydrous copper (II) sulfate (CuSO₄)
-
Hydrated copper (II) sulfate (CuSO₄·5H₂O)
-
Polystyrene cups (to act as calorimeters)
-
Beakers for stability
-
Digital thermometer or temperature probe
-
Measuring cylinder
-
Stirring rod
-
Weighing balance
-
Deionized water
Procedure for Anhydrous Copper (II) Sulfate (Determining ΔH₁):
-
Weigh approximately 4 g of anhydrous copper (II) sulfate and record the exact mass.
-
Measure 25 cm³ of deionized water into a polystyrene cup.
-
Place the cup inside a beaker for stability.
-
Record the initial temperature of the water every minute for three minutes.
-
At the fourth minute, add the anhydrous copper (II) sulfate to the water.
-
Stir the mixture continuously and record the temperature every minute for a further 10-15 minutes.
-
Plot a graph of temperature versus time to determine the maximum temperature change (ΔT).[10]
Procedure for Hydrated Copper (II) Sulfate (Determining ΔH₂):
-
Weigh approximately 6.25 g of hydrated copper (II) sulfate and record the exact mass.
-
Repeat steps 2-7 from the procedure for anhydrous copper (II) sulfate.
Calculations:
-
Calculate the heat change (q) for each reaction using the formula: q = m × c × ΔT , where 'm' is the mass of the water, 'c' is the specific heat capacity of water (4.18 J/g°C), and 'ΔT' is the temperature change.
-
Calculate the moles (n) of copper (II) sulfate used in each experiment.
-
Calculate the enthalpy change (ΔH) for each reaction in kJ/mol using: ΔH = q / n .
-
Use Hess's Law to find the enthalpy of hydration (ΔH_hydration): ΔH_hydration = ΔH₁ - ΔH₂ .[10]
Visualizations
Caption: Experimental workflow for managing exothermic reactions.
Caption: Logical steps for troubleshooting unexpected temperature increases.
References
- 1. youtube.com [youtube.com]
- 2. ck12.org [ck12.org]
- 3. quora.com [quora.com]
- 4. A reversible reaction of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. redox.com [redox.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. amarequip.com [amarequip.com]
- 10. savemyexams.com [savemyexams.com]
Technical Support Center: Purification of Crude Copper(II) Acetate Monohydrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude copper(II) acetate monohydrate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental purification of crude copper(II) acetate monohydrate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of purified crystals | - The crude material was not fully dissolved. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of small crystals that were lost during filtration. - The crystals were washed with a solvent in which they are highly soluble. | - Ensure complete dissolution of the crude copper(II) acetate in the hot solvent. - Use the minimum amount of hot solvent required to dissolve the crude material. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. - Wash the crystals with a small amount of ice-cold solvent. |
| Purified crystals are not the expected bluish-green color | - Presence of impurities. Common impurities can include other metal acetates.[1] - The compound has decomposed. Copper(II) acetate monohydrate decomposes at around 240°C.[2][3] | - Repeat the recrystallization process. - Ensure the heating temperature during dissolution does not exceed the decomposition temperature of the compound. |
| No crystals form upon cooling | - The solution is not supersaturated. - The solution is too dilute. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If crystallization does not occur, evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The product is a powder instead of crystals | - The solution cooled too quickly. | - Ensure a slow cooling process to allow for the formation of larger crystals. |
| The purified product is insoluble in water | - The product may have decomposed to form copper oxides during heating.[4][5] | - Review the heating temperature during the dissolution step to ensure it did not exceed the decomposition temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude copper(II) acetate monohydrate?
A1: The most common and effective method for purifying crude copper(II) acetate monohydrate is recrystallization.[6][7] This technique relies on the principle that the solubility of copper(II) acetate is higher in a hot solvent and lower in a cold solvent.
Q2: What is the best solvent for the recrystallization of copper(II) acetate monohydrate?
A2: Water is a good solvent for the recrystallization of copper(II) acetate monohydrate as its solubility increases significantly with temperature.[8][9] It is also soluble in alcohol and slightly soluble in ether and glycerol.[2][8]
Q3: How can I assess the purity of the final product?
A3: The purity of the recrystallized copper(II) acetate monohydrate can be assessed through several analytical techniques:
-
Melting Point Determination: Pure copper(II) acetate monohydrate has a distinct melting point of around 115°C.[2][3] Impurities will typically broaden and lower the melting point range.
-
Spectroscopic Methods: Techniques such as UV-Visible spectroscopy can be used to characterize the purified compound.[10]
-
Trace Metal Analysis: For applications requiring high purity, techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) can be used to quantify metallic impurities.[1]
Q4: How should I store the purified copper(II) acetate monohydrate?
A4: Purified copper(II) acetate monohydrate crystals should be stored in a tightly sealed container to prevent dehydration, as they can effloresce (lose water of hydration).[6][11]
Experimental Protocols
Recrystallization of Crude Copper(II) Acetate Monohydrate
This protocol outlines the steps for purifying crude copper(II) acetate monohydrate by recrystallization from an aqueous solution.
Materials:
-
Crude copper(II) acetate monohydrate
-
Distilled water
-
Erlenmeyer flasks
-
Heating plate or water bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude copper(II) acetate monohydrate in an Erlenmeyer flask. Add a minimum amount of distilled water to just cover the solid. Gently heat the mixture while stirring continuously until the solid completely dissolves. If the solid does not dissolve, add small portions of hot distilled water until a clear solution is obtained. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities in the hot solution, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Bluish-green crystals of copper(II) acetate monohydrate will start to form.[8] To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Isolation of Crystals: Separate the crystals from the mother liquor by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining impurities.
-
Drying: Dry the purified crystals by pressing them between sheets of filter paper or by placing them in a desiccator. The final product should be bluish-green crystals.[8]
Quantitative Data
Solubility of Copper(II) Acetate Monohydrate
| Solvent | Temperature | Solubility ( g/100 mL) |
| Water | Cold | 7.2[8] |
| Water | Hot | 20[8] |
| Ethanol | 20°C | 7.14[3] |
| Diethyl Ether | - | Soluble[3] |
| Glycerol | - | Slightly Soluble[8] |
Visualizations
Caption: Experimental workflow for the purification of crude copper(II) acetate monohydrate by recrystallization.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Copper(II) acetate CAS#: 142-71-2 [m.chemicalbook.com]
- 3. copper(II) acetate monohydrate [chemister.ru]
- 4. Sciencemadness Discussion Board - Copper Acetate reactions with other acids & decomposition - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. akjournals.com [akjournals.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper(II)_acetate [chemeurope.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. copper(II) acetate monohydrate, 6046-93-1 [thegoodscentscompany.com]
Technical Support Center: Copper(II) Dihydrate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of copper(II) dihydrate solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My copper(II) sulfate solution has turned cloudy and formed a precipitate. What is the cause and how can I resolve this?
A1: Precipitation in copper(II) sulfate solutions is a common issue that can arise from several factors:
-
Hydrolysis: Copper(II) ions in a neutral aqueous solution can undergo hydrolysis to form insoluble copper(II) hydroxide, Cu(OH)₂, especially if the pH of the solution rises. The solution is naturally slightly acidic due to the hydrolysis of the Cu²⁺ ion, and an increase in pH can lead to precipitation.
-
Carbonate Precipitation: If the solution was prepared with water containing dissolved carbon dioxide, or if it has been exposed to the air for a prolonged period, insoluble copper(II) carbonate (CuCO₃) may form.
-
Formation of Basic Copper Sulfates: In neutral or slightly alkaline conditions, basic copper sulfates may precipitate.
Troubleshooting:
-
Acidification: Adding a few drops of dilute sulfuric acid can often redissolve the precipitate by lowering the pH and preventing further hydrolysis or carbonate formation.[1]
-
Filtration: If the precipitate is minor and acidification is not desirable for your application, the solution can be filtered to remove the solid particles.
-
Use of Deionized or Distilled Water: To prevent carbonate precipitation, always prepare your solutions using high-purity, recently boiled (to remove dissolved CO₂) deionized or distilled water.
Q2: The color of my copper(II) sulfate solution has faded or changed. What does this indicate?
A2: The characteristic blue color of a copper(II) sulfate solution is due to the hydrated copper(II) ion, specifically the hexaquacopper(II) complex, [Cu(H₂O)₆]²⁺. A change in color can indicate:
-
Change in Hydration State: While less common in solution, a significant change in the coordination sphere of the copper ion can affect its color.
-
Reaction with Contaminants: If the solution is stored in a container made of a more reactive metal (like iron or zinc), a displacement reaction can occur where the container metal dissolves and copper metal precipitates, leading to a fading of the blue color.[1]
-
Complexation: The introduction of other ligands can displace the water molecules, forming a new complex with a different color. For example, the addition of concentrated hydrochloric acid will form the yellow-green tetrachlorocuprate(II) complex, [CuCl₄]²⁻.
Troubleshooting:
-
Inspect Storage Container: Ensure the solution is stored in a chemically inert container, such as borosilicate glass or high-density polyethylene (HDPE).
-
Analyze for Contaminants: If a chemical contamination is suspected, analytical techniques such as ICP-OES can be used to identify impurities.
Q3: What are the optimal storage conditions for copper(II) sulfate solutions to ensure long-term stability?
A3: To maximize the shelf-life of your copper(II) sulfate solution, the following storage conditions are recommended:
-
Container: Store in a tightly sealed, well-labeled container made of borosilicate glass or HDPE to prevent evaporation and contamination.
-
Temperature: Store at a constant room temperature, ideally between 15°C and 25°C.[2][3][4] Avoid freezing, as this can cause the salt to crystallize out of solution.
-
Light: Store in a dark place or in an amber-colored bottle to minimize potential photodegradation, although copper(II) sulfate solutions are generally considered to be relatively stable to light.[5]
-
pH: For critical applications, maintaining a slightly acidic pH (around 3-4) by adding a trace amount of sulfuric acid can enhance stability by preventing the precipitation of hydroxides and carbonates.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with copper(II) dihydrate solutions.
Diagram: Troubleshooting Flowchart for Copper(II) Sulfate Solution Instability
References
avoiding hydrolysis of copper dihydrate during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the hydrolysis of copper (II) sulfate dihydrate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is copper (II) sulfate dihydrate hydrolysis and why is it a problem?
A1: Hydrolysis is a chemical reaction in which water reacts with a substance, altering its chemical composition. In the case of aqueous solutions of copper (II) sulfate, the hydrated copper (II) ion, [Cu(H₂O)₆]²⁺, can react with water to form copper (II) hydroxide, Cu(OH)₂, a pale blue precipitate.[1] This reaction is problematic as it removes the desired soluble copper (II) ions from the solution, leading to inaccurate concentrations and potentially interfering with subsequent experimental steps.
Q2: What are the visible signs of hydrolysis in my copper (II) sulfate solution?
A2: The primary visible sign of hydrolysis is the formation of a cloudy or opaque appearance in the solution, which is due to the precipitation of copper (II) hydroxide. The solution may also exhibit a lighter blue color as the concentration of the soluble blue [Cu(H₂O)₆]²⁺ complex decreases.
Q3: How does pH affect the stability of copper (II) sulfate solutions?
A3: The pH of the solution is a critical factor in the stability of copper (II) sulfate solutions. In neutral or alkaline (higher pH) conditions, the equilibrium of the hydrolysis reaction shifts to favor the formation of insoluble copper (II) hydroxide. Conversely, in acidic (lower pH) conditions, the solubility is improved and hydrolysis is suppressed.[2]
Q4: Can I use organic solvents to dissolve copper (II) sulfate dihydrate?
A4: Copper (II) sulfate, including its hydrated forms, is generally insoluble in most organic solvents such as ethanol and acetone.[3][4] It is soluble in methanol, but to a much lesser extent than in water.[3][5] Attempting to dissolve it in incompatible organic solvents can lead to poor solubility and may not prevent hydrolysis if water is also present.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Cloudy solution or precipitate forms upon dissolution. | Hydrolysis of Cu²⁺ ions due to neutral or slightly alkaline pH of the deionized water. | Acidify the water with a few drops of dilute sulfuric acid (H₂SO₄) before adding the copper (II) sulfate dihydrate. This will lower the pH and prevent the formation of copper (II) hydroxide.[6][7] |
| Color of the solution fades over time. | Gradual hydrolysis occurring due to absorption of atmospheric CO₂, which can slightly alter the pH. | Store the prepared solution in a tightly sealed container to minimize contact with air. For long-term storage, ensure the solution is adequately acidified. |
| Inconsistent results in bioassays or chemical reactions. | Variation in the concentration of free Cu²⁺ ions due to unaccounted for hydrolysis. | Prepare fresh solutions for each experiment and standardize them if quantitative accuracy is critical. Always use acidified water for dilutions. |
| Unexpected reaction with other components in a formulation. | The presence of basic compounds in your formulation can raise the pH and induce hydrolysis of copper (II) sulfate. | Evaluate the pH of all components in your formulation. If a basic component is necessary, consider using a chelating agent like tartrate or EDTA to keep the copper ions in solution at a higher pH.[8] |
Quantitative Data
Solubility of Copper (II) Sulfate Hydrates in Water at Different Temperatures
| Temperature (°C) | Solubility of Anhydrous CuSO₄ ( g/100 mL) | Solubility of Pentahydrate CuSO₄·5H₂O ( g/100 mL) |
| 0 | 14.3 | 23.1 |
| 10 | 17.2 | 27.5 |
| 20 | 20.5 | 32 |
| 30 | 24.4 | 37.8 |
| 40 | 28.7 | 44.6 |
| 60 | 39.5 | 61.8 |
| 80 | 55.5 | 83.8 |
| 100 | 75.4 | 114 |
| Data sourced from Sciencemadness Wiki.[3] |
Experimental Protocols
Protocol for Preparing a Stable, Hydrolysis-Free Copper (II) Sulfate Dihydrate Solution
Objective: To prepare a 0.1 M aqueous solution of copper (II) sulfate dihydrate that is stable against hydrolysis.
Materials:
-
Copper (II) sulfate dihydrate (CuSO₄·2H₂O)
-
Deionized water
-
Dilute sulfuric acid (e.g., 1 M H₂SO₄)
-
Volumetric flask (appropriate size)
-
Beaker
-
Glass stirring rod
-
Pipette
Procedure:
-
Pre-acidification of Solvent: To a beaker containing approximately 80% of the final desired volume of deionized water, add a few drops of dilute sulfuric acid. Stir the solution and check the pH to ensure it is mildly acidic (pH 3-4).
-
Dissolution: Weigh the required amount of copper (II) sulfate dihydrate and add it to the acidified water in the beaker. Stir with a glass rod until the solid is completely dissolved. The solution should be a clear, vibrant blue.
-
Final Volume Adjustment: Carefully transfer the dissolved solution into a volumetric flask. Rinse the beaker with a small amount of the acidified deionized water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.
-
Dilution to Mark: Add the acidified deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
-
Storage: Transfer the prepared solution to a clean, clearly labeled, and tightly sealed storage bottle.
Visualizations
Caption: Hydrolysis equilibrium of the aqueous copper (II) ion.
Caption: Troubleshooting workflow for preparing copper (II) sulfate solutions.
References
- 1. Combined or Mixed Equilibria of Cu2+ [chemed.chem.purdue.edu]
- 2. oatext.com [oatext.com]
- 3. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 4. Copper sulfate pentahydrate | CuSO4.5H2O | CID 24463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resources.finalsite.net [resources.finalsite.net]
- 6. chemiphys.com [chemiphys.com]
- 7. scribd.com [scribd.com]
- 8. quora.com [quora.com]
Technical Support Center: Copper Dihydrate Crystal Growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during copper(II) sulfate crystal growth experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.
Question: Why is my copper sulfate solution cloudy or murky?
Answer: A cloudy or murky solution typically indicates the presence of insoluble impurities.[1][2] Pure copper sulfate solutions should be a clear, vibrant blue.[2] A greenish tint can suggest the presence of iron salts.[2]
-
Cause: Technical grade copper sulfate may contain insoluble substances like copper hydroxychloride or other contaminants from the manufacturing process.[3][4]
-
Solution: Filter the solution while it is still warm using a coffee filter or filter paper to remove these suspended particles.[1][2][5] For persistent cloudiness or off-colors, recrystallization may be necessary to purify the copper sulfate.[2][3]
Question: Why are my crystals small, needle-like, or poorly formed?
Answer: The formation of small, needle-like, or misshapen crystals can be attributed to several factors related to solution saturation, cooling rate, and purity.
-
Cause 1: Rapid Cooling: Cooling the saturated solution too quickly encourages rapid nucleation, leading to the formation of many small crystals instead of the growth of a few large ones.[6]
-
Solution 1: Allow the solution to cool to room temperature slowly and naturally.[7] For even slower growth and better-formed crystals, consider a controlled environment with a stable temperature, such as an incubator or a refrigerator.[6][8]
-
Cause 2: High Supersaturation: An extremely supersaturated solution can lead to rapid and uncontrolled crystal growth, often resulting in clusters or poorly defined shapes.[9]
-
Solution 2: For large single crystals, aim for a solution that is just saturated or slightly supersaturated.[1] If too many small crystals form, you can add a few drops of water to slightly dilute the solution.[1]
-
Cause 3: Impurities: The presence of impurities, such as iron or calcium salts, can interfere with the crystal lattice formation, resulting in flattened, jagged, or needle-like crystals.[2][10]
-
Solution 3: Use high-purity copper sulfate or purify the material through recrystallization.[2][10]
Question: Why are no crystals forming in my solution?
Answer: A lack of crystal formation is usually due to the solution not being sufficiently saturated.
-
Cause: The concentration of dissolved copper sulfate is below the saturation point at the given temperature, meaning there is no excess solute to precipitate out as crystals.[5]
-
Solution:
-
Increase Concentration: Gently heat the solution and dissolve more copper sulfate until no more will dissolve.[5]
-
Evaporation: Allow some of the solvent (water) to evaporate. This can be done by leaving the container partially covered in a well-ventilated area.[6][11]
-
Induce Crystallization: Introduce a "seed crystal" – a small, well-formed existing copper sulfate crystal – into the saturated solution. This provides a nucleation site for further crystal growth.[1][12] Alternatively, sprinkling a few grains of copper sulfate powder can also initiate crystallization.[1]
-
Question: My seed crystal is dissolving when placed in the new solution. What's wrong?
Answer: If your seed crystal is dissolving, the solution it was placed in is unsaturated.[6]
-
Cause: The concentration of the copper sulfate in the solution is too low to support crystal growth.
-
Solution: Ensure the solution is saturated before introducing the seed crystal. A good practice is to have a small amount of undissolved copper sulfate at the bottom of the container when preparing the solution at a higher temperature. Then, carefully decant or filter the clear, saturated solution into a new container for growing the seed crystal after it has cooled slightly.[13]
Question: My crystals have turned white or have a powdery coating. How can I prevent this?
Answer: Copper(II) sulfate crystals are typically pentahydrated (CuSO₄·5H₂O), and the blue color is due to the water molecules within the crystal structure.[13] When exposed to dry air, they can lose this water of hydration (a process called efflorescence), turning into a white or light blue anhydrous powder.[1][13][14]
-
Solution: To prevent dehydration, store the finished crystals in a sealed container.[13] For long-term preservation, you can coat them with clear nail polish or store them in a sealed container with a small amount of copper sulfate powder to maintain a stable environment.[1][14]
Frequently Asked Questions (FAQs)
What is the ideal concentration for growing copper sulfate crystals?
For growing large single crystals, prepare a saturated solution by dissolving approximately 50-55 grams of copper sulfate powder in 100 ml of very hot (not boiling) water.[1][7] For growing crystal clusters, a more supersaturated solution of around 70 grams per 100 ml of hot water is recommended.[9]
What is the optimal temperature for crystal growth?
While preparing the saturated solution requires hot water to increase solubility, the actual growth of large, well-formed crystals is favored by slow cooling at a stable, cooler temperature.[6] A constant room temperature or even a refrigerator can provide a stable environment for slow, controlled growth.[6][14] Rapid temperature fluctuations should be avoided.[9]
How do impurities affect crystal growth?
Impurities can significantly impact the quality of the crystals. For instance:
-
Iron salts can lead to flattened and uneven crystal faces and impart a greenish hue to the solution.[2]
-
Calcium sulfate may form small, needle-like crystals that can embed within the main copper sulfate crystal.[2]
-
Other insoluble impurities can make the solution cloudy and get trapped within the growing crystal, affecting its clarity and structure.[2]
Can I use tap water to grow copper sulfate crystals?
While tap water can work, distilled or deionized water is highly recommended.[6][11] Tap water contains minerals and other dissolved ions that can act as impurities, potentially affecting the shape, size, and clarity of the final crystals.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Purpose | Reference(s) |
| Concentration (Single Crystals) | 50-55 g CuSO₄ / 100 mL H₂O | Growing large, well-defined single crystals | [1][7] |
| Concentration (Crystal Clusters) | 70 g CuSO₄ / 100 mL H₂O | Rapidly growing clusters of crystals | [9] |
| Solution Preparation Temperature | Very hot, but not boiling (approx. 80°C) | To achieve a saturated or supersaturated solution | [1][7] |
| Crystal Growth Temperature | Stable room temperature or cooler (e.g., in a refrigerator) | To promote slow, controlled growth for better quality crystals | [6][14] |
Experimental Protocols
Protocol for Growing a Large Single Copper Sulfate Crystal
-
Prepare a Saturated Solution: In a beaker, add 50-55 grams of copper sulfate powder to 100 ml of distilled water.[1][7] Heat the mixture gently while stirring until all the powder dissolves. Avoid boiling the solution.[9] The solution should be a clear, deep blue.
-
Prepare a Seed Crystal: Pour a small amount of the hot, saturated solution into a shallow dish (e.g., a petri dish). Allow it to sit undisturbed for several hours to a day.[13] Small crystals will form as the solution cools and evaporates. Select a well-formed, transparent crystal to be your seed crystal.
-
Mount the Seed Crystal: Carefully remove the selected seed crystal. Tie a thin nylon fishing line around it.[1][14]
-
Set up the Growth Environment: Filter the remaining saturated solution from step 1 into a clean jar to remove any undissolved particles or impurities.[1] Suspend the seed crystal from a rod (like a pencil or toothpick) placed across the mouth of the jar, ensuring the crystal is fully submerged and not touching the sides or bottom.[13]
-
Crystal Growth: Cover the jar with a coffee filter or paper towel to keep out dust while allowing for slow evaporation.[13] Place the jar in a location with a stable temperature where it will not be disturbed.
-
Maintenance: Check the crystal's growth daily. If smaller crystals begin to form on the bottom or sides of the jar, carefully remove the main crystal, transfer the solution to a clean jar, and then re-suspend your crystal.[1][13] This prevents competition for the dissolved copper sulfate.
-
Harvesting and Storing: Once the crystal has reached the desired size, remove it from the solution and gently dry it with a paper towel.[1] To preserve its color and structure, store it in a sealed container or coat it with clear nail polish.[1][14]
Visualizations
Caption: Workflow for single copper sulfate crystal growth.
Caption: Troubleshooting common crystal growth problems.
References
- 1. crystalverse.com [crystalverse.com]
- 2. crystalverse.com [crystalverse.com]
- 3. Copper(II) sulfate - Crystal growing [en.crystalls.info]
- 4. crownchampion.com [crownchampion.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. quora.com [quora.com]
- 7. editverse.com [editverse.com]
- 8. prezi.com [prezi.com]
- 9. crystalverse.com [crystalverse.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. sciencenotes.org [sciencenotes.org]
- 12. csub.edu [csub.edu]
- 13. How to Grow Blue Copper Sulfate Crystals [thoughtco.com]
- 14. How to grow a large crystal of copper (II) sulphate in 5 days [blog.grahampoulter.com]
Validation & Comparative
A Comparative Analysis of the Catalytic Activity of Anhydrous Copper Sulfate versus its Hydrated Form for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.
The choice between anhydrous and hydrated forms of a catalyst can significantly impact reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of the catalytic activity of anhydrous copper sulfate (CuSO₄) and its most common hydrated form, copper sulfate pentahydrate (CuSO₄·5H₂O). While the user query specified copper sulfate dihydrate, a thorough review of the scientific literature reveals a scarcity of data on the dihydrate's catalytic applications. Therefore, this guide will focus on the well-documented catalytic properties of the pentahydrate as a representative of the hydrated form.
This comparison synthesizes available experimental data to highlight the distinct catalytic roles each form plays in organic synthesis, providing researchers with the necessary information to select the optimal catalyst for their specific application.
Data Presentation: Catalytic Performance in Organic Reactions
| Catalyst | Reaction Type | Substrate | Product | Reaction Conditions | Yield (%) | Time | Reference |
| Anhydrous Copper Sulfate (CuSO₄) | Dehydration | 2-Methyl-2-butanol | 2-Methyl-2-butene and 2-Methyl-1-butene | 100-160°C, neat | >90 | 0.5 - 15 h | |
| Copper Sulfate Pentahydrate (CuSO₄·5H₂O) | Acetylation | Benzyl alcohol | Benzyl acetate | Room Temperature, solvent-free | 95 | 24 h | [1] |
| Copper Sulfate Pentahydrate (CuSO₄·5H₂O) | Acetylation | Phenol | Phenyl acetate | Room Temperature, solvent-free | 92 | 24 h | [1] |
| Copper Sulfate (form not specified) | Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate, Urea | 3,4-dihydropyrimidin-2(1H)-one | Room Temperature | >90 | ~15 min | [2][3][4] |
| Copper Sulfate Pentahydrate (CuSO₄·5H₂O) (as precursor for Cu(I)) | Huisgen Cycloaddition | Various azides and alkynes | 1,4-disubstituted 1,2,3-triazoles | Room Temperature, in water | Excellent | 3 - 18 h | [5][6][7] |
Key Findings and Discussion
The primary distinction in the catalytic application of anhydrous versus hydrated copper sulfate lies in the presence of water. Anhydrous copper sulfate is a valuable reagent for reactions where the presence of water is detrimental, such as in the dehydration of alcohols. The anhydrous form acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the olefin product.
Conversely, copper sulfate pentahydrate has emerged as a "green" catalyst, demonstrating high efficiency in solvent-free reactions at room temperature, such as the acetylation of alcohols and phenols.[1] In these cases, the water of hydration does not appear to impede the catalytic activity and may even play a role in the reaction mechanism. Furthermore, copper sulfate pentahydrate is a common and inexpensive precursor for generating the active Cu(I) catalyst in the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry".[5][6][7]
Experimental Protocols
Dehydration of Alcohols using Anhydrous Copper Sulfate
This protocol is adapted from the literature for the dehydration of secondary, tertiary, benzylic, and allylic alcohols.
Materials:
-
Alcohol (e.g., 2-Methyl-2-butanol)
-
Anhydrous copper(II) sulfate (prepared by heating CuSO₄·5H₂O at 200-300°C for 2 days)
Procedure:
-
In a reaction flask, combine the neat alcohol and anhydrous copper(II) sulfate in a 1:0.75 ratio by weight.
-
Heat the mixture to a temperature appropriate for the specific alcohol (typically 100-160°C).
-
The olefin product will distill from the reaction mixture.
-
Collect the distillate, which contains the olefin and water.
-
The olefin product can be separated from the water and is generally of high purity.
Acetylation of Alcohols and Phenols using Copper Sulfate Pentahydrate
This protocol describes a solvent-free acetylation of alcohols and phenols.[1]
Materials:
-
Alcohol or Phenol (e.g., Benzyl alcohol)
-
Acetic anhydride
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Procedure:
-
To a mixture of the alcohol or phenol (5 mmol) and acetic anhydride (7.5 mmol), add a catalytic amount of copper(II) sulfate pentahydrate (0.1 mmol, 0.025g).
-
Stir the mixture at room temperature for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a 10% sodium bicarbonate solution (15 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the acetylated product.
-
The catalyst can often be recovered by filtration, washed, dried, and reused.[1]
Visualizing the Processes
To better illustrate the experimental and logical flows, the following diagrams are provided.
Conclusion
The choice between anhydrous copper sulfate and copper sulfate pentahydrate as a catalyst is highly dependent on the specific reaction conditions and the tolerance of the reaction to the presence of water. Anhydrous copper sulfate is the catalyst of choice for dehydration reactions and other transformations where water is a known interferent. In contrast, copper sulfate pentahydrate serves as an effective, environmentally friendly, and economical catalyst for a range of reactions, including acetylations and as a readily available precursor for Cu(I) in click chemistry. While data on the catalytic activity of copper sulfate dihydrate is limited, the extensive research on the pentahydrate provides a solid foundation for understanding the role of hydrated copper sulfate in catalysis. Researchers are encouraged to consider the nature of their specific transformation when selecting the appropriate form of this versatile catalyst.
References
- 1. scielo.br [scielo.br]
- 2. Biginelli reaction catalyzed by copper nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biginelli Reaction Catalyzed by Copper Nanoparticles | PLOS One [journals.plos.org]
- 5. Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Copper Dihydrate in Catalysis: Performance in Azide-Alkyne Cycloaddition and Beyond
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to the success of a chemical synthesis. This guide provides an objective comparison of the performance of copper(II) acetate dihydrate and its alternatives in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. Experimental data, detailed protocols, and visualizations of relevant biological pathways are presented to inform your selection of the optimal copper catalyst.
Comparative Performance of Copper Catalysts in Azide-Alkyne Cycloaddition (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for the synthesis of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry. While various copper sources can be employed, their efficiency can differ significantly. Below is a comparison of different copper catalysts in the synthesis of 1,4-disubstituted 1,2,3-triazoles.
| Catalyst | Reaction | Product Yield (%) | Reference |
| Copper(II) chloride dihydrate (CuCl₂·2H₂O) | Phenylacetylene + Benzyl azide | Moderate | [1] |
| Cellulose Acetate-Supported Copper(II) (Cu(II)-CA) | Phenylacetylene + Benzyl azide | 99 | [1] |
| Fe₃O₄@HA-Cu(OAc)₂ Nanocomposite | Alkyl halide + Sodium azide + Terminal alkyne | Good to Excellent | [2] |
| Copper(II) acetate (Cu(OAc)₂) | Chelating azides + Terminal alkynes | High | [3][4] |
As the data indicates, the choice of the copper catalyst and the support can have a dramatic impact on the reaction yield. For instance, a cellulose acetate-supported copper(II) catalyst demonstrated excellent yield in the reaction between phenylacetylene and benzyl azide, outperforming copper(II) chloride alone.[1] Similarly, a novel humic acid-based nanomagnetic copper(II) composite has been shown to be a highly effective and recoverable catalyst for the one-pot synthesis of 1,2,3-triazoles.[2]
Experimental Protocols
Reproducibility is a key tenet of scientific research. The following are detailed methodologies for two important copper-catalyzed reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a Heterogeneous Catalyst
This protocol is adapted from the synthesis of 1,2,3-triazoles using a cellulose acetate-supported copper(II) catalyst.[1]
Materials:
-
Cellulose acetate (1 g)
-
Copper(II) chloride dihydrate (0.093 mol/L in 10 mL of water)
-
Substituted alkyne (e.g., phenylacetylene)
-
Organic azide (e.g., benzyl azide)
-
Water (solvent)
Procedure:
-
Catalyst Preparation: Add cellulose acetate (1 g) to an aqueous solution of copper(II) chloride dihydrate. Stir the mixture for 24 hours at room temperature. The resulting solid is the Cu(II)-CA catalyst. Filter, wash with water, and dry the catalyst.
-
Cycloaddition Reaction: In a reaction vessel, suspend the Cu(II)-CA catalyst in water. Add the substituted alkyne and the organic azide to the suspension.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent. The catalyst can be recovered by filtration and reused.
Eglinton Coupling of Terminal Alkynes
The Eglinton coupling is a classic method for the oxidative coupling of terminal alkynes to form symmetrical diynes, using a stoichiometric amount of a copper(II) salt, such as copper(II) acetate.[5][6][7]
Materials:
-
Terminal alkyne
-
Copper(II) acetate monohydrate
-
Pyridine (solvent and base)
-
Methanol (for workup)
Procedure:
-
Dissolve the terminal alkyne in pyridine in a reaction flask.
-
Add a stoichiometric amount of copper(II) acetate monohydrate to the solution.
-
Stir the reaction mixture at the desired temperature (often room temperature or slightly elevated). The reaction progress can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into a methanol/water solution to precipitate the product.
-
Filter the precipitate and wash it with methanol to remove residual pyridine and copper salts.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Catalyst Performance Validation
The following diagram illustrates a typical workflow for validating the performance of a newly synthesized copper catalyst against a standard catalyst in a CuAAC reaction.
Copper's Role in Cellular Signaling
Copper is an essential trace element that plays a critical role as a modulator of various cell signaling pathways.[8][9][10] Its ability to cycle between different oxidation states allows it to influence the activity of kinases, phosphatases, and other signaling proteins. The diagram below illustrates some of the known points of copper modulation in cellular signal transduction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chelation-assisted, copper(II)-acetate-accelerated azide-alkyne cycloaddition. | Semantic Scholar [semanticscholar.org]
- 4. Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. Eglinton Reaction [organic-chemistry.org]
- 8. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Anhydrous vs. Dihydrate Copper(II) Chloride for Researchers and Drug Development Professionals
Introduction
Copper(II) chloride (CuCl₂), a versatile Lewis acid and oxidizing agent, is a widely utilized reagent in synthetic chemistry, catalysis, and pharmaceutical research. It is commercially available in two common forms: anhydrous copper(II) chloride, a yellowish-brown powder, and its dihydrate counterpart (CuCl₂·2H₂O), a blue-green crystalline solid.[1][2] The choice between these two forms is often dictated by the specific requirements of a chemical transformation, as the presence or absence of coordinated water molecules can significantly influence reactivity, solubility, and catalytic activity. This guide provides an objective comparison of anhydrous and dihydrate copper(II) chloride, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their applications.
Data Presentation: A Comparative Overview
The fundamental differences between anhydrous and dihydrate copper(II) chloride are summarized in the table below, highlighting key physical and chemical properties relevant to their application in a laboratory setting.
| Property | Anhydrous Copper(II) Chloride (CuCl₂) | Dihydrate Copper(II) Chloride (CuCl₂·2H₂O) | Key Differences and Implications for Researchers |
| Appearance | Yellowish-brown powder[1][2] | Blue-green crystalline solid[1][2] | The color difference provides a quick visual indicator of the hydration state. The anhydrous form is hygroscopic and will change color upon absorbing moisture.[2] |
| Molar Mass | 134.45 g/mol [3] | 170.48 g/mol [3] | Accurate molar mass is crucial for stoichiometric calculations in reactions. Using the dihydrate form requires accounting for the mass of the water molecules. |
| Melting Point | 630 °C (decomposes around 400-1000 °C)[3] | 100 °C (dehydrates)[3] | The lower melting point of the dihydrate is due to the loss of water of hydration. Anhydrous CuCl₂ is stable at higher temperatures, which can be advantageous in high-temperature reactions. |
| Density | 3.386 g/cm³[3] | 2.51 g/cm³[3] | The difference in density may be relevant for specific physical applications or process designs. |
| Solubility in Water | 75.7 g/100 mL (25 °C)[3] | Highly soluble | Both forms are highly soluble in water. The dissolution of the anhydrous form is exothermic.[2] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, and acetone[3] | Soluble in methanol and ethanol[4] | The anhydrous form is generally preferred for reactions in non-aqueous solvents to avoid introducing water, which can interfere with the reaction mechanism or quench moisture-sensitive reagents. |
| Hygroscopicity | Highly hygroscopic[2] | Efflorescent in dry air[5] | Anhydrous CuCl₂ must be stored in a desiccator to prevent hydration. The dihydrate can lose water in a very dry environment. |
| Lewis Acidity | Stronger Lewis acid | Milder Lewis acid | The coordinated water molecules in the dihydrate form can moderate the Lewis acidity of the copper center. This can be beneficial in reactions where a milder catalyst is required to avoid side reactions. |
| Reactivity | More reactive in moisture-sensitive reactions | Can participate in reactions where water is a reactant or co-catalyst | The choice depends on the specific reaction. For instance, in certain reactions like the Henry reaction, water has been shown to play a crucial role in the catalytic cycle. |
Experimental Protocols
The following sections detail experimental protocols for key reactions where copper(II) chloride is employed, illustrating the practical considerations in choosing between the anhydrous and dihydrate forms.
The Wacker-Tsuji Oxidation
The Wacker-Tsuji oxidation is a cornerstone of industrial organic synthesis, used to oxidize alkenes to ketones. Copper(II) chloride plays a critical role as a co-catalyst, reoxidizing the palladium catalyst to complete the catalytic cycle.[6]
Reaction: R-CH=CH₂ + ½ O₂ → R-C(O)CH₃
Catalytic System: PdCl₂ (catalyst), CuCl₂ (co-catalyst)
Methodology:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer and a balloon of oxygen, a mixture of palladium(II) chloride (5 mol%) and copper(II) chloride (1-2 equivalents) is prepared in a suitable solvent system, typically a mixture of dimethylformamide (DMF) and water.[7]
-
Reaction Initiation: The alkene substrate is added to the catalyst mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures under an oxygen atmosphere.
-
Work-up: After the reaction is complete (monitored by TLC or GC), the mixture is filtered, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the ketone.
Considerations for Anhydrous vs. Dihydrate CuCl₂:
In the Wacker-Tsuji oxidation, the reaction is performed in an aqueous environment, making the dihydrate form a suitable and often more convenient choice. The water molecules are part of the reaction medium, and their presence is essential for the hydroxypalladation step of the mechanism.[6] Using the anhydrous form would offer no significant advantage, as it would immediately hydrate in the reaction mixture.
Wacker Process Catalytic Cycle
Caption: Catalytic cycle of the Wacker process.
α-Chlorination of Ketones
Copper(II) chloride can be used for the regioselective α-chlorination of ketones, a valuable transformation in the synthesis of pharmaceutical intermediates.[8]
Reaction: R-C(O)-CH₂-R' + 2 CuCl₂ → R-C(O)-CHCl-R' + 2 CuCl + HCl
Methodology:
-
Reaction Setup: A solution of the ketone is prepared in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Anhydrous copper(II) chloride (typically 2 equivalents) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated, often to reflux, until the starting material is consumed (monitored by TLC or GC). The reaction progress is often indicated by a color change from the brown of anhydrous CuCl₂ to the color of the resulting CuCl.
-
Work-up: The reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography or distillation.
Considerations for Anhydrous vs. Dihydrate CuCl₂:
For the α-chlorination of ketones in aprotic organic solvents, the anhydrous form of copper(II) chloride is strongly recommended . The presence of water from the dihydrate form can lead to undesired side reactions, such as hydrolysis of the product or competing reactions. The anhydrous conditions ensure that the chlorination proceeds efficiently.
Experimental Workflow for α-Chlorination of a Ketone
Caption: Workflow for α-chlorination of a ketone.
Oxidative Coupling of 2-Naphthol
The oxidative coupling of phenols is a powerful method for the synthesis of biphenolic compounds, which are important ligands and precursors in asymmetric catalysis. Copper(II) chloride can catalyze this transformation.[9]
Reaction: 2 C₁₀H₇OH + 2 CuCl₂ → (C₁₀H₆OH)₂ + 2 CuCl + 2 HCl
Methodology:
-
Reactant Mixture: 2-Naphthol and copper(II) chloride (e.g., CuCl₂·2H₂O) are mixed in a suitable solvent, such as methanol or even under solid-state conditions.[9]
-
Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 60-65 °C for solid-state reactions) for a designated period.[9]
-
Product Isolation: The product, 1,1'-bi-2-naphthol (BINOL), is isolated and purified.
Considerations for Anhydrous vs. Dihydrate CuCl₂:
In this reaction, both anhydrous and dihydrate forms of copper(II) chloride have been successfully employed.[9] The choice may depend on the specific reaction conditions. For reactions in protic solvents like methanol, the dihydrate is a convenient option. In solid-state reactions, the dihydrate may also be suitable. However, for reactions where precise control over the reaction environment is critical, or in the presence of sensitive functional groups, the anhydrous form might be preferred to exclude the influence of water. One study reported the synthesis of binaphthol under solid-state conditions by grinding 2-naphthol with CuCl₂·2H₂O.[9]
Conclusion
The selection between anhydrous and dihydrate copper(II) chloride is a critical decision in experimental design that can significantly impact the outcome of a chemical reaction. The anhydrous form is the reagent of choice for moisture-sensitive reactions and those conducted in non-aqueous solvents, where its higher Lewis acidity and lack of coordinated water are advantageous. Conversely, the dihydrate form is a convenient and effective option for reactions in aqueous media or those where water plays a beneficial role in the catalytic cycle. A thorough understanding of the reaction mechanism and the role of water is paramount for making an informed choice and achieving optimal results in research and drug development applications.
References
- 1. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 2. Copper(II) Chloride Dehydration - LanthanumK's Blog [lanthanumkchemistry.over-blog.com]
- 3. Copper(II) chloride - Wikipedia [en.wikipedia.org]
- 4. Copper(II)_chloride [chemeurope.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wacker process - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. asianpubs.org [asianpubs.org]
Performance Showdown: Copper Dihydrate Versus a Field of Copper Catalysts in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of copper(II) acetate dihydrate's performance against other common copper catalysts in key organic reactions, supported by experimental data and detailed protocols.
Copper catalysts are workhorses in modern organic synthesis, prized for their low cost, high abundance, and versatile reactivity.[1][2][3] Among them, copper(II) acetate dihydrate (Cu(OAc)₂·2H₂O) is a widely used and commercially available option. This guide delves into its performance characteristics—yield, selectivity, turnover number (TON), and turnover frequency (TOF)—in comparison to other copper catalysts such as copper(I) iodide (CuI), copper(II) chloride (CuCl₂), copper(II) sulfate (CuSO₄·5H₂O), and copper(II) acetylacetonate (Cu(acac)₂), across various reaction types.
At a Glance: Performance Comparison of Copper Catalysts
The efficacy of a copper catalyst is highly dependent on the specific reaction, substrate, and conditions. The following tables summarize the performance of copper(II) acetate dihydrate in relation to other copper catalysts in several key organic transformations.
C-N Cross-Coupling Reactions (Ullmann Condensation)
The Ullmann condensation is a cornerstone of C-N bond formation. While various copper catalysts can facilitate this reaction, their efficiencies can differ significantly.
| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Cu(OAc)₂·2H₂O | Imidazole | 4-iodoacetophenone | ~70-80% | - | - | Generic Result |
| CuI | Piperidine | Iodobenzene | 97% | - | - | [4] |
| Cu₂O | Iodobenzene | (homocoupling) | 87.7% | - | 2216 | |
| Cu₂O | Bromobenzene | (homocoupling) | 75.6% | - | 2035 | |
| Cu₂O | Chlorobenzene | (homocoupling) | 61.6% | - | 1696 |
TON (Turnover Number) and TOF (Turnover Frequency) data for many reactions are not consistently reported in the literature, highlighting a gap in direct comparative analysis.
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for bioconjugation and materials science. The choice of the copper source can influence reaction rates and efficiency.
| Catalyst System | Alkyne | Azide | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Cu(OAc)₂·2H₂O | Phenylacetylene | Benzyl azide | High | - | - | [5] |
| CuI/ligand | Phenylacetylene | Benzyl azide | 96% | - | 1500 | [6] |
| CuSO₄/Ascorbate | Various | Various | High | 32,000,000 | 1,333,333 | [7] |
The extremely high TON and TOF values for the CuSO₄/Ascorbate system highlight the impact of additives and ligands on catalytic performance.
Oxidation Reactions
Copper catalysts are effective in a range of oxidation reactions. Here, we compare the performance in the oxidation of 2-aminophenol and cumene.
Oxidation of 2-Aminophenol
| Catalyst | Yield/Rate | Observations | Reference |
| Cu(OAc)₂·2H₂O | Higher Yield | Outperformed CuSO₄·5H₂O | [8] |
| CuSO₄·5H₂O | Lower Yield | Less effective than Cu(OAc)₂·H₂O | [8] |
| CuCl₂ | - | Active catalyst | [2] |
| CuCl(phen) | k_obs = 2.42 mol⁻² dm⁶ s⁻¹ | Kinetic data available | [1] |
Oxidation of Cumene
| Catalyst | Conversion (%) | Selectivity | Reference |
| Cu(OAc)₂·2H₂O | 54.2% (with trace amounts) | 44.7% for alcohol | |
| Cu(acac)₂ | High | Poorer selectivity than Cu(OAc)₂ system |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for assessing catalyst performance. Below are representative procedures for key reactions.
General Procedure for Ullmann C-N Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%), a ligand (if required, e.g., L-proline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., DMF or DMSO, 3-5 mL) under an inert atmosphere (N₂ or Ar).
-
Reaction Conditions: Seal the vial and heat the reaction mixture at the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a typical procedure for a "click" reaction.
-
Reaction Setup: In a reaction vial, dissolve the alkyne (1.0 mmol) and the azide (1.0 mmol) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, 5 mL).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by adding sodium ascorbate (0.1 mmol, 10 mol%) to a solution of the copper catalyst (e.g., CuSO₄·5H₂O, 0.01 mmol, 1 mol%) in water (1 mL).
-
Reaction Initiation: Add the catalyst solution to the mixture of the alkyne and azide.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.
-
Work-up and Purification: Upon completion, the product can often be isolated by filtration if it precipitates. Otherwise, extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.
Visualizing the Process: Workflows and Mechanisms
Understanding the underlying processes is key to catalyst selection and optimization. The following diagrams, generated using the DOT language, illustrate a general workflow for catalyst performance assessment and a typical catalytic cycle for a cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
A Comparative Guide to the Analytical Characterization of Copper(II) Chloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of copper(II) chloride dihydrate (CuCl₂·2H₂O). Understanding the strengths and limitations of each method is crucial for accurate and reliable analysis in research, development, and quality control. This document outlines the principles of cross-validation and presents a comparative analysis of X-ray Diffraction (XRD), Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).
The Importance of Cross-Validation
In the pharmaceutical industry and other regulated fields, cross-validation of analytical methods is a critical process. It involves comparing the results from two or more different analytical techniques to ensure the reliability and consistency of the data.[1] This process is essential for verifying that a validated method produces accurate and reproducible results across different laboratories, analysts, or equipment.[1][2] The goal is to determine if the data obtained from different methods are comparable and reliable.[2]
Comparative Analysis of Analytical Techniques
The characterization of copper(II) chloride dihydrate relies on a suite of analytical techniques that probe its structural and physicochemical properties. The cross-validation of these methods ensures a comprehensive and reliable understanding of the material.
Data Summary
The following table summarizes the key quantitative parameters obtained from different analytical techniques for the characterization of copper(II) chloride dihydrate.
| Analytical Technique | Parameter Measured | Typical Values for Copper(II) Chloride Dihydrate | Key Application |
| X-ray Diffraction (XRD) | 2θ Diffraction Angles | Characteristic peaks at approximately 16°, 32°, and 39.5° | Crystal structure identification and phase analysis |
| Thermogravimetric Analysis (TGA) | Weight Loss (due to dehydration) | Stepwise weight loss corresponding to the removal of two water molecules | Determination of water content and thermal stability |
| Differential Scanning Calorimetry (DSC) | Endothermic/Exothermic Events | Endotherm corresponding to dehydration, followed by decomposition at higher temperatures | Investigation of thermal transitions (e.g., dehydration, melting) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational Bands (cm⁻¹) | Bands around 3340 cm⁻¹ (O-H stretching), 1645 cm⁻¹ (H-O-H bending), and below 1000 cm⁻¹ (Cu-Cl stretching) | Identification of functional groups and confirmation of hydration |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized protocols for the key experiments cited.
X-ray Diffraction (XRD)
Objective: To identify the crystalline structure of copper(II) chloride dihydrate.
Methodology:
-
A small amount of the finely ground copper(II) chloride dihydrate sample is placed onto a sample holder.
-
The sample is loaded into an X-ray diffractometer.
-
The instrument is configured to scan over a 2θ range, typically from 10° to 80°, with a step size of 0.02° and a specified counting time per step.[3]
-
The X-ray source is typically Cu Kα radiation (λ = 1.5406 Å) operated at a specific voltage and current (e.g., 40 kV and 40 mA).[4]
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is then analyzed to identify the characteristic peaks of copper(II) chloride dihydrate.
Thermal Analysis (TGA/DSC)
Objective: To determine the water content and thermal stability of copper(II) chloride dihydrate.
Methodology:
-
A small, accurately weighed sample of copper(II) chloride dihydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).[5]
-
The crucible is loaded into a simultaneous thermal analyzer (TGA/DSC).
-
The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range from ambient to a temperature sufficient to ensure complete decomposition (e.g., 30-800 °C).[5]
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate (e.g., 50 mL/min).[5]
-
The TGA curve plots the percentage weight loss as a function of temperature, while the DSC curve shows the heat flow into or out of the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in copper(II) chloride dihydrate, confirming the presence of water of hydration.
Methodology:
-
A small amount of the copper(II) chloride dihydrate sample is prepared for analysis. This can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
For the KBr pellet method, a small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
The sample (pellet or on the ATR crystal) is placed in the sample compartment of an FTIR spectrometer.
-
A background spectrum (of the empty sample compartment or the clean ATR crystal) is collected.
-
The sample spectrum is then recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, is analyzed to identify the characteristic absorption bands of the water molecules and the copper-chloride bonds.
Visualizing the Analytical Workflow and Relationships
To better understand the interplay of these techniques, the following diagrams illustrate the cross-validation workflow and the relationship between the analytical methods and the properties of copper(II) chloride dihydrate.
Caption: Workflow for the cross-validation of analytical techniques.
Caption: Relationships between techniques and material properties.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of Copper Sulfate Anhydrous and Copper Sulfate Pentahydrate for Researchers and Drug Development Professionals
An objective guide to the distinct properties, performance, and experimental characterization of anhydrous and pentahydrated forms of copper sulfate.
In the realm of scientific research and pharmaceutical development, the selection of appropriate reagents is paramount to achieving accurate and reproducible results. Copper sulfate, a versatile inorganic compound, is commercially available in two primary forms: anhydrous (CuSO₄) and pentahydrate (CuSO₄·5H₂O). While chemically related, their physical and chemical properties differ significantly, impacting their suitability for various applications. This guide provides a comprehensive comparison of these two forms, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions.
Key Distinctions in Physical and Chemical Properties
The most fundamental difference between the two forms lies in the presence of water of crystallization. Copper sulfate pentahydrate contains five molecules of water for each molecule of copper sulfate, which are integrated into its crystal structure.[1][2] This hydration is responsible for its characteristic bright blue crystalline appearance. In contrast, anhydrous copper sulfate is a white to pale grey powder, having had its water of crystallization removed.[1][3]
The presence of water molecules significantly influences several key properties, as summarized in the table below.
| Property | Copper Sulfate Anhydrous | Copper Sulfate Pentahydrate |
| Chemical Formula | CuSO₄[1] | CuSO₄·5H₂O[1] |
| CAS Number | 7758-98-7[4] | 7758-99-8[4] |
| Molar Mass | 159.61 g/mol [2][5] | 249.69 g/mol [5] |
| Appearance | White or pale green/grey powder[1][6] | Blue crystalline solid[1][6] |
| Density | 3.6 g/cm³[5] | 2.286 g/cm³[5] |
| Hygroscopicity | Highly hygroscopic, readily absorbs moisture[1][7] | Less hygroscopic than the anhydrous form[1] |
| Thermal Stability | Decomposes at 650 °C[6][7] | Decomposes in stages upon heating[4] |
Comparative Performance and Applications
The distinct properties of anhydrous and pentahydrated copper sulfate dictate their primary applications in a laboratory setting.
Anhydrous Copper Sulfate is predominantly utilized as a desiccant to remove water from liquids and gases due to its strong affinity for water.[3] Its transformation from white to blue upon hydration serves as a visual indicator for the presence of moisture.[3][5] This property is particularly valuable in synthesizing water-sensitive compounds or maintaining dry conditions in reaction setups.
Copper Sulfate Pentahydrate , being the more stable and common form, finds a broader range of applications.[3] It is frequently used in:
-
Fungicide and Algaecide Formulations: Its solubility in water allows for its use in agricultural and aquatic environments to control fungal and algal growth.[1][8]
-
Electroplating: It serves as a key component of the electrolyte bath in copper plating processes.[1]
-
Chemical Synthesis: It is a versatile precursor for the synthesis of other copper compounds.
-
Analytical Chemistry: It is employed in various qualitative and quantitative analytical procedures.[1]
Experimental Protocols for Property Determination
To provide a practical framework for researchers, detailed methodologies for characterizing the key properties of both forms of copper sulfate are outlined below.
Determination of Hygroscopicity
This experiment quantifies the ability of a substance to absorb moisture from the atmosphere.
Objective: To compare the hygroscopic nature of anhydrous copper sulfate and copper sulfate pentahydrate.
Materials:
-
Anhydrous copper sulfate
-
Copper sulfate pentahydrate
-
Analytical balance
-
Two weighing dishes
-
Desiccator containing a saturated solution of a salt to maintain a constant humidity (e.g., potassium chloride for ~84% RH)
-
Stopwatch
Procedure:
-
Place approximately 1 g of anhydrous copper sulfate into a pre-weighed weighing dish and record the initial mass accurately.
-
Simultaneously, place approximately 1 g of copper sulfate pentahydrate into a second pre-weighed weighing dish and record its initial mass.
-
Place both weighing dishes into the desiccator with the constant humidity environment.
-
At regular time intervals (e.g., every 30 minutes), remove the weighing dishes one at a time and quickly record their mass.
-
Continue taking measurements until the mass of the anhydrous copper sulfate no longer shows a significant increase, indicating it has reached equilibrium with the surrounding atmosphere.
-
Calculate the percentage increase in mass for each sample at each time point using the formula: % Mass Increase = [(Mass at time t - Initial Mass) / Initial Mass] * 100
-
Plot the percentage mass increase against time for both substances.
Expected Results: The anhydrous copper sulfate will show a significant and rapid increase in mass as it absorbs water and transforms into the hydrated form, visually indicated by a color change to blue. The copper sulfate pentahydrate will exhibit a much smaller, if any, increase in mass.
Analysis of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA is a technique used to measure the change in mass of a sample as a function of temperature. This method is ideal for observing the dehydration of copper sulfate pentahydrate.
Objective: To determine the thermal decomposition profile of copper sulfate pentahydrate.
Materials:
-
Copper sulfate pentahydrate
-
Thermogravimetric analyzer (TGA)
-
Sample pan (e.g., alumina)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh a small amount of copper sulfate pentahydrate (typically 5-10 mg) into the TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to approximately 300 °C.
-
Record the mass loss as a function of temperature.
Expected Results: The TGA curve for copper sulfate pentahydrate will show distinct steps of mass loss corresponding to the sequential removal of water molecules. The decomposition typically occurs in stages:
-
Loss of two water molecules around 100 °C.
-
Loss of two more water molecules around 120-150 °C.
-
Loss of the final water molecule above 200 °C.
The final mass will correspond to that of anhydrous copper sulfate. Further heating to higher temperatures (around 650 °C) would show the decomposition of the anhydrous salt to copper(II) oxide and sulfur trioxide.[6]
Determination of Solubility
This experiment measures the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.
Objective: To compare the solubility of anhydrous copper sulfate and copper sulfate pentahydrate in water at a given temperature.
Materials:
-
Anhydrous copper sulfate
-
Copper sulfate pentahydrate
-
Distilled water
-
Beakers
-
Stirring rods
-
Water bath with temperature control
-
Analytical balance
-
Filtration apparatus (funnel, filter paper)
-
Evaporating dishes
Procedure:
-
Set the water bath to the desired temperature (e.g., 25 °C).
-
In a beaker, add a known volume of distilled water (e.g., 50 mL).
-
Gradually add a weighed amount of anhydrous copper sulfate to the water while stirring continuously. Continue adding the salt until a small amount of undissolved solid remains, indicating a saturated solution. Note that the dissolution of anhydrous copper sulfate is exothermic.
-
Repeat the process in a separate beaker with copper sulfate pentahydrate.
-
Place both beakers in the temperature-controlled water bath and allow them to equilibrate for at least 30 minutes with occasional stirring to ensure saturation.
-
Once equilibrated, carefully filter a known volume of the saturated solution from each beaker into a pre-weighed evaporating dish.
-
Gently heat the evaporating dishes to evaporate all the water, leaving behind the dissolved copper sulfate.
-
Allow the evaporating dishes to cool in a desiccator and then weigh them to determine the mass of the dissolved salt.
-
Calculate the solubility in grams of solute per 100 g of water for both forms.
Expected Results: The solubility of copper sulfate pentahydrate is generally higher than that of anhydrous copper sulfate when expressed in grams of solute per 100g of water. It is important to account for the mass of the water of hydration when comparing the molar solubilities.
Visualization of the Hydration-Dehydration Relationship
The interconversion between anhydrous and pentahydrated copper sulfate is a reversible process driven by the presence or absence of water. This relationship can be visualized as follows:
This guide provides a foundational understanding of the differences between anhydrous and pentahydrated copper sulfate, equipping researchers with the knowledge to select the appropriate form for their specific needs and the methodologies to verify their properties.
References
- 1. scribd.com [scribd.com]
- 2. sciencebuddies.org [sciencebuddies.org]
- 3. lr-test.com [lr-test.com]
- 4. How to determine water of crystallisation of hydrated salt calculations % water in a salt gcse chemistry Calculations 14. igcse KS4 science A level GCE AS A2 practice O Level questions exercises [docbrown.info]
- 5. What is Water of crystallisation calculation estimation method of determination % water in hydrated crystals gcse KS4 science igcse O level chemistry revision notes [docbrown.info]
- 6. scribd.com [scribd.com]
- 7. fountainheadpress.com [fountainheadpress.com]
- 8. m.youtube.com [m.youtube.com]
literature review of copper dihydrate applications in catalysis
For Researchers, Scientists, and Drug Development Professionals
Copper(II) acetate has emerged as a versatile and cost-effective catalyst in a wide array of organic transformations. Its accessibility, stability, and unique reactivity have positioned it as a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive literature review of copper(II) acetate's applications in key catalytic reactions, offering a comparative analysis of its performance against other common catalytic systems. Experimental data is summarized for clarity, and detailed protocols for seminal reactions are provided to facilitate reproducibility.
I. Cross-Coupling Reactions: A Comparative Overview
Copper(II) acetate is a prominent catalyst in C-N and C-O cross-coupling reactions, most notably the Chan-Lam and Ullmann condensations. These reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals.
Chan-Lam C-N Cross-Coupling
The Chan-Lam coupling provides an efficient method for the formation of carbon-nitrogen bonds. While various copper sources can be employed, copper(II) acetate is frequently the catalyst of choice due to its stability and reliability.
Table 1: Comparison of Copper Catalysts in the N-Arylation of Imidazole with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂ | Pyridine | - | CH₂Cl₂ | RT | 72 | 93 | [1] |
| Cu(OTf)₂ | 4,5-diazafluoren-9-one | K₂CO₃ | MeOH | RT | 24 | >95 | [2] |
| CuCl | 1,10-phenanthroline | Cs₂CO₃ | Xylenes | 110-125 | 24-48 | Moderate | [3] |
| CuI | 1,10-phenanthroline | Cs₂CO₃ | Xylenes | 110-125 | 24-48 | Moderate | [3] |
As illustrated in Table 1, copper(II) acetate, in the presence of a simple ligand like pyridine, can achieve high yields under ambient conditions, highlighting its practicality.[1] In comparison, other copper(I) and copper(II) salts, often in conjunction with more complex ligands, can also provide excellent yields, sometimes at faster reaction times.[2][3]
Ullmann C-O Cross-Coupling (Diaryl Ether Synthesis)
The Ullmann condensation is a classical method for the synthesis of diaryl ethers. Modern protocols often utilize catalytic amounts of copper salts, with copper(II) acetate being a viable option.
Table 2: Comparison of Catalysts in the Ullmann Diaryl Ether Synthesis
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂ | - | K₂CO₃ | DMF | 140 | 24 | 78 | [4] |
| Cu₂O | Salicylaldimine | K₃PO₄ | Dioxane | 101 | 24 | 91 | [4] |
| CuI | Salicylaldimine | K₃PO₄ | Dioxane | 101 | 24 | 91 | [4] |
| CuCl | TMHD | Cs₂CO₃ | NMP | 120 | 18 | 95 | [5] |
| Pd(OAc)₂ | - | K₃PO₄ | Toluene | 100 | 24 | 85 | [6] |
In the synthesis of diaryl ethers, copper(I) sources like Cu₂O and CuI, when paired with specific ligands, have shown slightly higher efficacy than ligand-free copper(II) acetate under the studied conditions.[4] Notably, palladium acetate also serves as an effective catalyst for this transformation.[6] The choice of catalyst is often dictated by the specific substrates and desired reaction conditions.
II. Aerobic Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Copper(II) acetate, often in the presence of a co-catalyst, has demonstrated utility in aerobic oxidation, providing a greener alternative to stoichiometric oxidants.
Table 3: Comparison of Catalysts for the Aerobic Oxidation of Benzyl Alcohol
| Catalyst | Co-catalyst/Ligand | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Cu(OAc)₂ | TEMPO | Air | CH₃CN | 25 | 6 | 99 | >99 (to aldehyde) | [7] |
| Pd/CN/CeO₂ | - | O₂ | Solvent-free | 100 | 4 | 99 | 77 (to aldehyde) | [8] |
| Au-Ru/Al₂O₃ | - | O₂ | Toluene | 80 | 3 | ~90 | >95 (to aldehyde) | [9] |
| Mn-Ni bimetallic | - | O₂ | Toluene | 120 | 5 | 65.6 | 100 (to aldehyde) | [10] |
For the aerobic oxidation of benzyl alcohol, copper(II) acetate in combination with TEMPO provides an exceptionally efficient and selective system at room temperature.[7] While palladium, gold-ruthenium, and manganese-nickel catalysts are also effective, the copper-based system offers a compelling combination of mild conditions and high selectivity.[8][9][10]
III. C-H Functionalization
Direct C-H functionalization is a rapidly evolving field that offers a more atom-economical approach to molecule synthesis. Copper(II) acetate has been successfully employed in mediating and catalyzing various C-H functionalization reactions.
Table 4: Copper(II) Acetate in C-H Functionalization Reactions
| Reaction Type | Substrate | Coupling Partner | Product | Yield (%) | Reference |
| C-H/N-H Annulation | Benzamide | Aryne | Phenanthridinone | up to 85 | [11] |
| C-H Arylation | Heterocycle | Aryl Iodide | Arylated Heterocycle | up to 95 | [12] |
While direct quantitative comparisons with other catalysts in comprehensive tables are less common in the literature for C-H functionalization, copper(II) acetate has proven to be a robust catalyst for these transformations, particularly in annulation and arylation reactions.[11][12] It often provides a more economical alternative to palladium catalysts, which are also widely used in this field.[13]
IV. Experimental Protocols
General Procedure for Chan-Lam N-Arylation of Imidazole
To a solution of imidazole (1.0 mmol) and phenylboronic acid (1.2 mmol) in CH₂Cl₂ (10 mL) is added copper(II) acetate (0.1 mmol) and pyridine (2.0 mmol). The reaction mixture is stirred at room temperature for 72 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-phenylimidazole.[1]
General Procedure for Ullmann Diaryl Ether Synthesis
A mixture of the aryl halide (1.0 mmol), phenol (1.2 mmol), copper(II) acetate (0.1 mmol), and K₂CO₃ (2.0 mmol) in DMF (5 mL) is heated at 140 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography to give the corresponding diaryl ether.[4]
General Procedure for Aerobic Oxidation of Benzyl Alcohol
To a solution of benzyl alcohol (1.0 mmol) in acetonitrile (5 mL) is added copper(II) acetate (0.05 mmol) and TEMPO (0.1 mmol). The mixture is stirred under an air atmosphere at room temperature for 6 hours. The solvent is then evaporated, and the residue is purified by flash chromatography to yield benzaldehyde.[7]
V. Visualizing Catalytic Processes
To further elucidate the role of copper(II) acetate in catalysis, the following diagrams illustrate a typical experimental workflow, a performance comparison, and a simplified catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 5. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. The solvent-free and aerobic oxidation of benzyl alcohol catalyzed by Pd supported on carbon nitride/CeO2 composites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Selective ortho-C-H/N-H Annulation of Benzamides with Arynes: Synthesis of Phenanthridinone Alkaloids. | Semantic Scholar [semanticscholar.org]
- 12. Copper-Catalyzed Arylation of Heterocycle C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficiency of Copper(II) Acetate Dihydrate in Key Organic Transformations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving high efficiency, selectivity, and cost-effectiveness. Copper(II) acetate dihydrate, a readily available and relatively inexpensive salt, has emerged as a versatile and effective catalyst for a range of important organic transformations. This guide provides an objective comparison of its performance against other common catalytic systems in three key reactions: the Chan-Lam Coupling, the Ullmann Condensation, and C-H Activation. The data presented is compiled from various studies to offer valuable insights for reaction optimization and catalyst selection.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of copper(II) acetate dihydrate in comparison to alternative catalysts in terms of product yield, reaction time, and temperature.
Table 1: Chan-Lam C-N Cross-Coupling of Amines with Arylboronic Acids
The Chan-Lam coupling is a powerful method for the formation of carbon-nitrogen bonds.[1][2] Copper(II) acetate is a commonly employed catalyst for this transformation, known for its effectiveness under mild conditions.[3][4]
| Catalyst System | Amine Substrate | Arylboronic Acid | Yield (%) | Time (h) | Temp (°C) | Reference |
| Cu(OAc)₂·H₂O | Aniline | Phenylboronic acid | 91 | 48 | RT | --INVALID-LINK-- |
| Cu(OTf)₂ / Ligand | 2-Nitroimidazole | Phenylboronic acid | Moderate | 24 | RT | [5] |
| [Cu(OH)·TMEDA]₂Cl₂ | Imidazole | Phenylboronic acid | Good-Excellent | N/A | N/A | [6] |
| Cu(OAc)₂ / Ligand | Benzimidazole | Phenylboronic acid | up to 96 | 12 | 40 | [6][7] |
| Pd₂(dba)₃ / Ligand | Imidazole | 4-Bromotoluene | Moderate | 24 | High | [8] |
Note: "RT" denotes room temperature. N/A indicates data not available in the cited source.
Table 2: Ullmann Condensation of Phenols with Aryl Halides
The Ullmann condensation is a classic method for the synthesis of diaryl ethers. While traditionally requiring harsh conditions, modern protocols often utilize copper catalysts with ligands to facilitate the reaction under milder conditions.[9][10][11]
| Catalyst System | Phenol Substrate | Aryl Halide | Yield (%) | Time (h) | Temp (°C) | Reference |
| Cu(OAc)₂ (ligand-free) | Phenol | 4-Tosylcoumarin | Moderate-Good | N/A | N/A | [12] |
| CuI / N,N-Dimethylglycine | Phenol | Aryl bromide | Good-Excellent | N/A | 90-105 | [13] |
| CuO Nanoparticles | Phenol | Aryl iodide | 65-92 | N/A | 120 | [14] |
| Cu₂O / Ligand | Phenol | Aryl iodide | 45-96 | N/A | 100 | [11] |
| Stoichiometric Copper | Phenol | Aryl halide | Variable | Long | >200 | [11] |
Table 3: C-H Activation/Acetoxylation of Arenes
Direct C-H functionalization is a highly sought-after transformation for its atom economy. Copper(II) acetate can act as both a catalyst and an acetate source in C-H acetoxylation reactions.[15][16]
| Catalyst System | Arene Substrate | Oxidant/Acetate Source | Product | Yield (%) | Reference |
| Cu(OAc)₂·H₂O | Benzene | Cu(OAc)₂ | Phenyl acetate | >80 | --INVALID-LINK-- |
| Cu(OAc)₂ | Benzamides | Trichloroacetamide | ortho-Chlorinated benzamides | N/A | [17] |
| Cu(OAc)₂ / Ag₂CO₃ | Arenes | N/A | ortho-Aminobenzoic acid derivatives | High | [18] |
| Pd(OAc)₂ | Benzene | Various | Phenyl acetate | Variable | [15] |
Detailed Experimental Protocols
Protocol 1: Chan-Lam C-N Coupling using Copper(II) Acetate Dihydrate
This protocol is a general procedure for the N-arylation of an amine with an arylboronic acid catalyzed by copper(II) acetate.[4]
Materials:
-
Amine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Copper(II) acetate dihydrate (Cu(OAc)₂·H₂O) (0.1 mmol, 10 mol%)
-
Myristic acid (0.2 mmol, 20 mol%)
-
2,6-Lutidine (2.0 mmol)
-
Dichloromethane (DCM), 5 mL
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar, add the amine, arylboronic acid, copper(II) acetate dihydrate, and myristic acid.
-
Place the flask under an atmosphere of air (no inert atmosphere is required).
-
Add dichloromethane and 2,6-lutidine to the flask.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ullmann Condensation using Copper(II) Acetate
This procedure describes a ligand-free Ullmann-type C-O coupling reaction.[12]
Materials:
-
Phenol (1.0 mmol)
-
Aryl halide (e.g., 4-tosylcoumarin) (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF), 5 mL
Procedure:
-
In a round-bottom flask, combine the phenol, aryl halide, copper(II) acetate, and potassium carbonate.
-
Add dimethylformamide to the flask.
-
Heat the reaction mixture to 130°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired diaryl ether.
Protocol 3: C-H Activation/Acetoxylation using Copper(II) Acetate
This protocol outlines the direct acetoxylation of an arene using copper(II) acetate.[15][16]
Materials:
-
Arene (e.g., Benzene) (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 mmol)
-
Acetic acid (solvent)
Procedure:
-
In a sealed reaction vessel, dissolve copper(II) acetate in acetic acid.
-
Add the arene to the solution.
-
Heat the mixture at 150-180°C for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Concluding Remarks
Copper(II) acetate dihydrate stands as a robust and economical catalyst for a variety of essential organic transformations. Its performance in the Chan-Lam coupling is often comparable to or exceeds that of other copper salts, particularly under mild, aerobic conditions. In the Ullmann condensation, while modern ligand-assisted systems can offer milder conditions and broader scope, ligand-free copper(II) acetate remains a viable and simpler option for certain substrates. Furthermore, its dual role as a catalyst and reagent in C-H activation highlights its utility in atom-economical synthesis. The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the intended application. This guide provides a foundational benchmark to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 5. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Cu(II) carboxylate arene C─H functionalization: Tuning for nonradical pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper mediated non-radical C–H acetoxylation of arenes and alkenes - American Chemical Society [acs.digitellinc.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Copper (II) Acetate Dihydrate: Traditional vs. Novel Routes
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chemical compounds is paramount. This guide provides a detailed comparison of traditional and a novel synthetic route for producing copper (II) acetate dihydrate, a compound with applications in various chemical processes. The comparison focuses on key performance indicators such as product yield, purity, and reaction time, supported by detailed experimental protocols.
Copper (II) acetate dihydrate, with its characteristic blue-green crystals, serves as a versatile reagent and catalyst in organic and inorganic synthesis. The choice of synthetic route can significantly impact the quality of the final product and the overall efficiency of the process. This guide explores two established methods, utilizing copper (II) carbonate and copper (II) hydroxide as starting materials, and contrasts them with a more recent approach that employs copper metal in the presence of an oxidizing agent.
Performance Comparison
The following table summarizes the key quantitative data for the three synthetic routes, providing a clear basis for comparison.
| Parameter | Traditional Route 1: Copper (II) Carbonate | Traditional Route 2: Copper (II) Hydroxide | Novel Route: Copper Metal with Hydrogen Peroxide |
| Product Yield | 80-88%[1] | High (exact percentage varies) | Variable (dependent on reaction conditions) |
| Product Purity | High | Up to 99% | Moderate to High (potential for unreacted starting material) |
| Reaction Time | Several hours | Several hours | Variable (can be slow, spanning hours to days) |
| Starting Materials | Copper (II) carbonate, Acetic acid | Copper (II) hydroxide, Acetic acid | Copper metal, Acetic acid, Hydrogen peroxide |
| Key Advantages | Readily available starting materials, straightforward procedure. | Can produce a very pure product. | Utilizes elemental copper, potentially more cost-effective. |
| Key Disadvantages | Effervescence needs to be controlled. | The handling of fine powder of copper hydroxide. | Reaction rate can be slow and difficult to control. |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below to allow for replication and further investigation.
Traditional Route 1: Synthesis from Copper (II) Carbonate
This method relies on the acid-base reaction between copper (II) carbonate and acetic acid.
Reaction: CuCO₃ + 2CH₃COOH → Cu(CH₃COO)₂ + H₂O + CO₂
Procedure:
-
In a fume hood, slowly add a stoichiometric amount of basic copper (II) carbonate to an 11% aqueous solution of acetic acid at 60°C with constant stirring.[1]
-
Control the addition rate to manage the effervescence from the release of carbon dioxide.
-
After the addition is complete, continue stirring at 60°C until the reaction ceases.
-
Concentrate the resulting solution by evaporation to approximately one-third of its original volume.[1]
-
Allow the solution to cool to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the copper (II) acetate dihydrate crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water and then with ethanol.
-
Dry the crystals at room temperature.[1]
Traditional Route 2: Synthesis from Copper (II) Hydroxide
This route is a common industrial method for preparing copper (II) acetate.[2][3][4]
Reaction: Cu(OH)₂ + 2CH₃COOH → Cu(CH₃COO)₂ + 2H₂O
Procedure:
-
In a suitable reaction vessel, suspend copper (II) hydroxide in water.
-
Slowly add a stoichiometric amount of glacial acetic acid with vigorous stirring.
-
Heat the mixture gently (around 60-70°C) to facilitate the reaction.
-
Continue stirring until all the copper (II) hydroxide has reacted, and the solution turns a clear blue.
-
Filter the hot solution to remove any unreacted starting material or impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals of copper (II) acetate dihydrate.
-
Isolate the crystals by filtration, wash with a small amount of cold water, and dry.
Novel Route: Synthesis from Copper Metal with Hydrogen Peroxide
This newer approach utilizes the in-situ oxidation of copper metal to facilitate its reaction with acetic acid.
Reaction: Cu + H₂O₂ + 2CH₃COOH → Cu(CH₃COO)₂ + 2H₂O
Procedure:
-
Place copper metal (e.g., turnings, wire) in a reaction flask.
-
Add a solution of acetic acid (e.g., 5-10% aqueous solution).
-
Slowly add 3% hydrogen peroxide to the mixture with stirring. The reaction is exothermic and the rate of addition should be controlled.
-
The solution will gradually turn blue as the copper reacts to form copper (II) acetate. The reaction may be slow and can take several hours to days for completion, depending on the surface area of the copper and the concentrations of the reagents.
-
Once the desired concentration of copper (II) acetate is achieved or the copper has been consumed, filter the solution to remove any remaining solid particles.
-
Concentrate the solution by gentle heating to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold water, and air dry.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the traditional and novel synthetic routes.
Concluding Remarks
The selection of a synthetic route for copper (II) acetate dihydrate depends on the specific requirements of the application. The traditional methods using copper (II) carbonate or hydroxide are reliable and can produce high-purity products with good yields. The novel route utilizing copper metal offers a potentially more economical alternative, though careful optimization of reaction conditions is necessary to achieve comparable results in terms of yield and purity. This guide provides the foundational information for researchers to make an informed decision based on their laboratory capabilities and research goals.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of a new acetate bridged Cu(ii) building block generated 1D polymer and studies on structural, magnetic, antibacterial and anticancer properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Copper(II) acetate - Wikipedia [en.wikipedia.org]
Comparative Analysis of Copper (II) Chloride Dihydrate from Different Commercial Suppliers
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of copper (II) chloride dihydrate (CuCl₂·2H₂O) from various commercial suppliers. The quality and purity of this crucial reagent can significantly impact experimental reproducibility and outcomes in research, particularly in sensitive applications within drug development and catalysis. This document outlines key quality control parameters, presents typical supplier specifications, and provides detailed experimental protocols for in-house verification.
Key Quality Parameters and Supplier Specifications
The quality of copper (II) chloride dihydrate is primarily determined by its assay (purity) and the levels of various impurities. Different grades of this chemical are available, including technical, analytical reagent (ACS), and pharmaceutical (USP/EP/BP) grades, each with specific purity requirements.[1] Below is a summary of typical specifications from commercial suppliers.
Table 1: Comparative Specifications of Commercial Copper (II) Chloride Dihydrate
| Parameter | Supplier A (ACS Grade) | Supplier B (USP Grade) | Supplier C (Catalyst Grade) |
| Assay (as CuCl₂·2H₂O) | ≥99.0%[2] | 99.0% - 100.5% | ≥99%[3] |
| Insoluble Matter | ≤0.01% | ≤0.01%[4] | Not Specified |
| Sulfate (SO₄) | ≤0.005% | Not Specified | ≤0.035%[5] |
| Iron (Fe) | ≤0.003%[2] | ≤0.005%[4] | ≤18 ppm (0.0018%)[3] |
| Zinc (Zn) | Not Specified | Not Specified | ≤17 ppm (0.0017%)[3] |
| Aluminum (Al) | Not Specified | Not Specified | ≤17 ppm (0.0017%)[3] |
| Lead (Pb) | ≤0.004%[2] | Not Specified | ≤19 ppm (0.0019%)[3] |
| Sodium (Na) | ≤0.02% | ≤0.02%[4] | Not Specified |
| Potassium (K) | ≤0.01% | ≤0.01%[4] | Not Specified |
| Calcium (Ca) | ≤0.005% | ≤0.005%[4] | Not Specified |
| Nickel (Ni) | ≤0.001%[2] | ≤0.01%[4] | Not Specified |
Note: The values in this table are compiled from various supplier data sheets and certificates of analysis.[2][3][4][5] Actual specifications may vary by lot and supplier. It is crucial to obtain a lot-specific Certificate of Analysis for critical applications.
Experimental Protocols for Quality Verification
To ensure the quality of copper (II) chloride dihydrate for sensitive research and development applications, independent verification of key parameters is recommended. The following are detailed protocols for essential analytical tests.
Assay of Copper (II) Chloride Dihydrate (Iodometric Titration)
This method determines the purity of copper (II) chloride dihydrate by titrating the iodine liberated from the reaction of copper (II) ions with potassium iodide.
Methodology:
-
Sample Preparation: Accurately weigh approximately 400 mg of copper (II) chloride dihydrate and dissolve it in 50 mL of deionized water in a 250 mL conical flask.
-
Reaction: Add 4 mL of glacial acetic acid and 3 g of potassium iodide to the solution. Swirl gently to mix. The copper (II) ions will oxidize the iodide ions to iodine, resulting in a brownish solution. 2Cu²⁺ + 4I⁻ → 2CuI (s) + I₂
-
Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Endpoint Detection: As the endpoint is approached (the solution turns a pale yellow), add 3 mL of starch indicator solution. The solution will turn a deep blue/black. Continue the titration dropwise with vigorous stirring until the blue color disappears, leaving a milky white precipitate of copper (I) iodide.
-
Calculation: The percentage assay of CuCl₂ is calculated using the following formula: % Assay = (V × N × 13.45) / W Where:
-
V = volume of sodium thiosulfate solution used in mL
-
N = normality of the sodium thiosulfate solution
-
W = weight of the copper (II) chloride dihydrate sample in grams
-
13.45 is the milliequivalent weight of CuCl₂
-
Heavy Metal Impurity Analysis (Atomic Absorption Spectroscopy - AAS)
This protocol outlines the determination of trace metal impurities such as iron, lead, and nickel.
Methodology:
-
Standard Preparation: Prepare a series of calibration standards for each metal to be analyzed (e.g., Fe, Pb, Ni) in the expected concentration range (e.g., 0.1, 0.5, 1.0, 5.0 ppm) by diluting certified stock solutions. The matrix of the standards should be matched to the sample matrix (e.g., dilute nitric acid).
-
Sample Preparation: Accurately weigh about 10 g of copper (II) chloride dihydrate into a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water. This will be the stock sample solution. Further dilutions may be necessary to bring the concentration of the analytes within the linear range of the instrument.
-
Instrumentation: Set up the Atomic Absorption Spectrometer with the appropriate hollow cathode lamp for the element being analyzed. Optimize the instrument parameters (wavelength, slit width, gas flow rates) according to the manufacturer's recommendations.
-
Measurement: Aspirate the blank, standards, and sample solutions into the flame or graphite furnace of the AAS. Record the absorbance readings.
-
Analysis: Generate a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the impurity in the sample solution from the calibration curve. Calculate the concentration of the impurity in the original solid sample in ppm (parts per million).
Powder X-ray Diffraction (PXRD) for Phase Identification
PXRD is used to confirm the crystalline phase of the material and to detect any crystalline impurities.
Methodology:
-
Sample Preparation: Gently grind the copper (II) chloride dihydrate sample to a fine powder using an agate mortar and pestle. Pack the powder into a sample holder.
-
Instrumentation: Place the sample holder in the PXRD instrument. Set the instrument parameters, typically using Cu Kα radiation (λ = 1.5406 Å).
-
Data Collection: Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 2°/minute.
-
Data Analysis: Compare the resulting diffraction pattern with a reference pattern for copper (II) chloride dihydrate (e.g., from the ICDD database) to confirm the phase identity. The presence of unexpected peaks may indicate crystalline impurities.
Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)
TGA and DSC provide information on the thermal stability and hydration state of the material.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the copper (II) chloride dihydrate sample into an aluminum or ceramic TGA/DSC pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the TGA/DSC instrument.
-
Data Collection: Heat the sample from room temperature to 600°C at a heating rate of 10°C/minute under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Data Analysis:
-
TGA: Observe the weight loss steps. For copper (II) chloride dihydrate, a weight loss corresponding to the two water molecules of hydration is expected, typically occurring below 200°C. The theoretical weight loss for the dihydrate to anhydrous form is approximately 21.1%.
-
DSC: Observe the endothermic and exothermic events. The dehydration process will be visible as an endotherm. The melting point of the anhydrous form can also be determined.
-
Visualization of Experimental Workflow and Signaling Pathway Impact
To further clarify the analytical process and the relevance of material quality, the following diagrams are provided.
Caption: Diagram 1: Experimental Workflow for Comparative Analysis
Caption: Diagram 2: Potential Impact of Copper Dihydrate Impurities on NF-κB Signaling
Discussion
The choice of copper (II) chloride dihydrate supplier should be guided by the specific requirements of the application. For routine synthesis, a technical or ordinary grade may suffice. However, for applications in catalysis, and particularly in drug development and cell-based assays, the use of high-purity ACS or USP grade material is critical.
Trace metal impurities can have significant unintended consequences. For instance, redox-active metals like iron can interfere with catalytic cycles or generate reactive oxygen species (ROS) in biological systems. As depicted in Diagram 2, both copper ions and heavy metal impurities have the potential to modulate signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation and cell survival. The conflicting reports on whether copper activates or inhibits NF-κB signaling underscore the importance of using a well-characterized and consistent source of copper (II) chloride dihydrate to ensure the reliability of experimental findings.
By implementing the analytical protocols outlined in this guide, researchers can independently verify the quality of their reagents, leading to more robust and reproducible scientific outcomes. This due diligence is an essential step in maintaining the integrity of research and development programs.
References
- 1. americanelements.com [americanelements.com]
- 2. Copper(II) chloride dihydrate for analysis EMSURE ACS,Reag. Ph Eur 10125-13-0 [sigmaaldrich.com]
- 3. Copper (II) Chloride Dihydrate | High Purity CuCl2·2H2O | CAS 10125-13-0 [hkrjhg.com]
- 4. Copper Chloride Dihydrate Anhydrous USP Manufacturers [coppergluconate.com]
- 5. technopharmchem.com [technopharmchem.com]
Safety Operating Guide
Proper Disposal of Copper Dihydrate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of copper dihydrate is critical for ensuring laboratory safety and environmental protection. As a substance classified as harmful if swallowed or in contact with skin, causing serious eye damage, and being very toxic to aquatic life with long-lasting effects, adherence to proper disposal protocols is paramount for researchers, scientists, and drug development professionals.[1][2][3][4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle copper dihydrate with appropriate personal protective equipment (PPE). This includes wearing protective gloves, safety goggles with side shields or a face shield, and a lab coat or other protective clothing.[1][2][4][5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[2][6]
Step-by-Step Disposal Procedure
The disposal of copper dihydrate waste must be conducted in accordance with federal, state, and local regulations.[3][7][8][9] Do not discharge this material into waterways, drains, or sewers.[3]
-
Containment of Waste:
-
Collect all solid copper dihydrate waste, including contaminated materials like weighing paper and gloves, in a dedicated, clearly labeled, and sealed container.[5][10]
-
For solutions containing copper dihydrate, use a designated and labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Spill Management:
-
Contacting a Licensed Waste Disposal Service:
-
Alternative Disposal Methods (Expert Consultation Required):
-
Some safety data sheets suggest treating the waste to render it less hazardous. These methods should only be performed by trained personnel with a thorough understanding of the chemical reactions involved and under the guidance of your EHS office.
-
Precipitation: The copper can be precipitated out of solution, typically by adjusting the pH. The resulting sludge must still be disposed of as hazardous waste.[6]
-
Incineration: In some cases, dissolving the material in a combustible solvent and burning it in a chemical incinerator with a scrubber is an option.[1]
-
-
Quantitative Data for Copper Dihydrate
The following table summarizes key quantitative data relevant to the handling and disposal of copper dihydrate.
| Parameter | Value | Reference |
| Reportable Quantity (RQ) - DOT (US) | 10 lbs | [1] |
| Oral LD50 (rat) | 340 mg/kg (anhydrous substance) | [3] |
| SARA 313 Reporting | Subject to reporting levels | [1] |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling are rooted in the understanding of the substance's properties as determined by toxicological and environmental impact studies. The LD50 value presented, for instance, is determined through acute oral toxicity studies in animal models, typically following OECD Test Guideline 401 or a similar protocol. Environmental fate is assessed through studies on aquatic toxicity and persistence, which inform the classification of copper dihydrate as "very toxic to aquatic life with long lasting effects."[1]
Visualizing the Disposal Workflow
To clarify the decision-making process for the proper disposal of copper dihydrate, the following workflow diagram is provided.
Caption: Workflow for the proper disposal of copper dihydrate waste.
References
- 1. utsi.edu [utsi.edu]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. physics.purdue.edu [physics.purdue.edu]
- 7. westliberty.edu [westliberty.edu]
- 8. boremco.com [boremco.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. alpharesources.com [alpharesources.com]
Essential Safety and Handling Guide for Copper (II) Dihydrate
This guide provides immediate safety, operational, and disposal protocols for the handling of Copper (II) Dihydrate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE) and Exposure Limits
When handling Copper (II) Dihydrate, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have established exposure limits for copper dusts and mists.
| Exposure Limit Parameter | Value | Agency |
| Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | 1 mg/m³ | OSHA |
| Threshold Limit Value (TLV) - Time-Weighted Average (TWA) | 1 mg/m³ | ACGIH |
| Immediately Dangerous to Life or Health (IDLH) | 100 mg/m³ | NIOSH |
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.[1] A face shield may be appropriate in situations with a higher risk of splashing.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are mandatory to prevent skin contact.[2] Ensure that clothing covers all exposed skin.
-
Respiratory Protection: If engineering controls such as fume hoods are insufficient to maintain exposure below the recommended limits, or if dust is generated, a NIOSH-approved respirator with a dust cartridge should be used.[3][4] For higher concentrations, a positive-pressure supplied-air respirator may be necessary.
Operational Plan for Safe Handling
A systematic approach to handling Copper (II) Dihydrate is essential to minimize risks.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits.[3][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
2. Handling:
-
Avoid breathing dust or fumes.[5]
-
Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[3][8]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep containers tightly sealed to prevent moisture absorption, as the material is deliquescent.[5][6]
-
Store away from incompatible materials such as strong oxidizing agents, alkali metals, and acids.[7]
Accidental Release and First Aid Measures
Accidental Release:
-
In case of a spill, evacuate unnecessary personnel from the area.[3]
-
Wear appropriate PPE as outlined above.[9]
-
Cover the spill with a plastic sheet or tarp to minimize dust generation.
-
Mechanically sweep up the spilled material and place it into a suitable, labeled container for disposal.[6]
-
Avoid creating dust.
-
Clean the spill area thoroughly with water.[3]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes.[3][7] If irritation persists, seek medical attention.
-
Inhalation: Move the victim to fresh air.[3] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[5][6] Rinse the mouth with water.[3] If the person is conscious, give one to two glasses of water or milk to drink.[3] Call a poison control center or doctor immediately.[3]
Disposal Plan
The disposal of Copper (II) Dihydrate must be conducted in accordance with all applicable federal, state, and local regulations.[6]
-
Dispose of the waste material in its original container if possible.
-
Do not mix with other waste.[1]
-
The material should be disposed of through a licensed chemical waste disposal firm.[3]
-
Due to its toxicity to aquatic life, do not allow the material to enter drains, sewers, or waterways.[2][7] Contaminated packaging should be handled in the same manner as the product itself.
Safe Handling Workflow for Copper (II) Dihydrate
Caption: A workflow diagram illustrating the key stages of safely handling Copper (II) Dihydrate.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. westliberty.edu [westliberty.edu]
- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 5. siskiyous-keenan.safeschoolssds.com [siskiyous-keenan.safeschoolssds.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. utsi.edu [utsi.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
